Bromohydrin pyrophosphate
Description
Structure
3D Structure
Properties
CAS No. |
303102-05-8 |
|---|---|
Molecular Formula |
C5H13BrO8P2 |
Molecular Weight |
343 g/mol |
IUPAC Name |
(4-bromo-3-hydroxy-3-methylbutyl) phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H13BrO8P2/c1-5(7,4-6)2-3-13-16(11,12)14-15(8,9)10/h7H,2-4H2,1H3,(H,11,12)(H2,8,9,10) |
InChI Key |
YKAYCWPQDPILSA-UHFFFAOYSA-N |
SMILES |
CC(CCOP(=O)(O)OP(=O)(O)O)(CBr)O |
Canonical SMILES |
CC(CCOP(=O)(O)OP(=O)(O)O)(CBr)O |
Synonyms |
bromohydrin pyrophosphate |
Origin of Product |
United States |
Foundational & Exploratory
Bromohydrin Pyrophosphate (BrHPP): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Potent Vγ9Vδ2 T Cell Agonist for Cancer Immunotherapy
Abstract
Bromohydrin pyrophosphate (BrHPP), a synthetic phosphoantigen, has emerged as a significant immuno-oncology candidate due to its potent and selective activation of Vγ9Vδ2 T cells. This technical guide provides a comprehensive overview of BrHPP, including its mechanism of action, synthesis, and preclinical and clinical findings. Detailed experimental protocols for the expansion and functional assessment of Vγ9Vδ2 T cells stimulated by BrHPP are provided, alongside a thorough analysis of the signaling pathways involved. Quantitative data from key studies are summarized to facilitate comparative analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel cancer immunotherapies.
Introduction
Vγ9Vδ2 T cells are a subset of γδ T cells that play a crucial role in the innate immune response to infection and malignancy.[1][2][3] Unlike conventional αβ T cells, Vγ9Vδ2 T cells recognize small, non-peptidic phosphoantigens that accumulate in metabolically stressed or transformed cells, in a major histocompatibility complex (MHC)-independent manner.[1] This unique recognition mechanism makes them an attractive target for cancer immunotherapy.
This compound (BrHPP) is a synthetic phosphoantigen designed to mimic these natural Vγ9Vδ2 T cell ligands.[4] It has been shown to be a potent activator of this T cell subset, leading to their proliferation, cytokine production, and cytotoxic activity against various tumor cells.[2][5] BrHPP has been investigated in clinical trials, often in combination with interleukin-2 (B1167480) (IL-2), to enhance the expansion and effector functions of Vγ9Vδ2 T cells in cancer patients.[5][6]
Mechanism of Action
BrHPP activates Vγ9Vδ2 T cells through a T cell receptor (TCR)-dependent mechanism that involves the butyrophilin 3A1 (BTN3A1) molecule expressed on target cells.[7][8] The binding of BrHPP to the intracellular domain of BTN3A1 is thought to induce a conformational change in its extracellular domain, which is then recognized by the Vγ9Vδ2 TCR.[9] This interaction triggers a downstream signaling cascade within the T cell, leading to its activation.
Signaling Pathway
The activation of the Vγ9Vδ2 T cell receptor by the BrHPP-BTN3A1 complex initiates a signaling cascade that shares similarities with conventional αβ T cell activation. Key signaling events include the phosphorylation of ZAP70, which in turn activates downstream pathways involving PLCγ2, Akt, NF-κB p65, Erk, and p38 MAPK.[7] This cascade culminates in the transcriptional activation of genes responsible for cytokine production, proliferation, and cytotoxicity.
Quantitative Data
BrHPP is a highly potent activator of Vγ9Vδ2 T cells, with activity observed at nanomolar concentrations.[5] Clinical studies have provided quantitative data on its safety and efficacy, particularly in combination with IL-2.
Preclinical Potency
| Parameter | Value | Reference |
| EC50 for Vγ9Vδ2 T cell activation | Nanomolar range | [5] |
Phase I Clinical Trial Data (BrHPP + IL-2 in Solid Tumors)
| Parameter | Data | Reference |
| Number of Patients | 28 | [6] |
| Tumor Types | Various solid tumors | [6] |
| BrHPP Dose Escalation | 200 to 1,800 mg/m² | [6] |
| IL-2 Dose | 1 MIU/m² (days 1-7) | [6] |
| Maximum Tolerated Dose (MTD) | Not reached at 1,500 mg/m² | [5] |
| Dose-Limiting Toxicities (DLTs) at 1,800 mg/m² | Grade 3 fever (1 patient), Grade 3 hypotension (1 patient) | [6] |
| Common Adverse Events (lower doses) | Mild fever, chills, abdominal pain | [6] |
| Vγ9Vδ2 T cell Amplification | Dose-dependent, requires IL-2 co-administration | [6] |
Experimental Protocols
Chemical Synthesis of this compound (BrHPP)
The synthesis of BrHPP can be achieved through a multi-step process, a general scheme of which is presented below. This process typically involves the bromination of a suitable precursor followed by pyrophosphorylation.
A detailed, step-by-step protocol for the synthesis of BrHPP is beyond the scope of this guide but can be found in the cited literature.[4] The process requires expertise in organic and phosphorus chemistry and should be performed in a well-equipped laboratory with appropriate safety precautions.
Ex Vivo Expansion of Vγ9Vδ2 T Cells with BrHPP and IL-2
This protocol describes a method for the robust expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
L-glutamine
-
Penicillin-Streptomycin
-
This compound (BrHPP)
-
Recombinant human Interleukin-2 (rhIL-2)
-
Human PBMCs
Procedure:
-
Isolate PBMCs from healthy donor blood or patient samples using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the PBMCs at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin).
-
Add BrHPP to a final concentration of 3 µM.[10]
-
Add rhIL-2 to a final concentration of 100 IU/mL.[10]
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
After 4 days of culture, supplement the cells with an additional 300 IU/mL of rhIL-2.[10]
-
Continue the culture for a total of 14-21 days, monitoring cell proliferation and the percentage of Vγ9Vδ2 T cells by flow cytometry every 3-4 days.
-
At the end of the culture period, the purity of Vγ9Vδ2 T cells can be assessed by flow cytometry using antibodies against CD3 and Vδ2-TCR. Cultures with a purity of >90% are typically used for downstream applications.[10]
Vγ9Vδ2 T Cell-Mediated Cytotoxicity Assay
This protocol outlines a standard chromium-51 (B80572) (⁵¹Cr) release assay to measure the cytotoxic activity of BrHPP-expanded Vγ9Vδ2 T cells against tumor target cells.
Materials:
-
Expanded Vγ9Vδ2 T cells (effector cells)
-
Tumor cell line (target cells)
-
Complete RPMI-1640 medium
-
Sodium chromate (B82759) (⁵¹Cr)
-
Fetal Bovine Serum (FBS)
-
Triton X-100 (1% solution)
-
96-well U-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Harvest target cells and resuspend them at 1 x 10^7 cells/mL in complete medium.
-
Add 100 µCi of ⁵¹Cr and incubate for 1 hour at 37°C, mixing gently every 15 minutes.
-
Wash the labeled target cells three times with a large volume of medium to remove unincorporated ⁵¹Cr.
-
Resuspend the cells at 1 x 10^5 cells/mL in complete medium.
-
-
Cytotoxicity Assay:
-
Plate 100 µL of the labeled target cell suspension into each well of a 96-well U-bottom plate (10,000 cells/well).
-
Prepare effector cell suspensions at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Add 100 µL of the effector cell suspensions to the wells containing the target cells.
-
Controls:
-
Spontaneous release: Add 100 µL of medium only to target cells.
-
Maximum release: Add 100 µL of 1% Triton X-100 to target cells.
-
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-cell contact.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of ⁵¹Cr Release:
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Conclusion
This compound is a potent synthetic phosphoantigen that holds significant promise for cancer immunotherapy through the activation of Vγ9Vδ2 T cells. Its well-defined mechanism of action, demonstrated preclinical efficacy, and manageable safety profile in early clinical trials make it a compelling candidate for further development. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of BrHPP and Vγ9Vδ2 T cell-based therapies. Further research is warranted to optimize dosing regimens, explore combination therapies, and identify patient populations most likely to benefit from this innovative immunotherapeutic approach.
References
- 1. Sensing of Pyrophosphate Metabolites by Vγ9Vδ2 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-stimulated Vgamma9delta2 T cells expanded ex vivo from patients with poor-prognosis neuroblastoma lyse autologous primary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of Vγ9vδ2 T lymphocytes in infectious diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I study of this compound (BrHPP, IPH 1101), a Vgamma9Vdelta2 T lymphocyte agonist in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Vγ9Vδ2 T Cells Activation Through Phosphoantigens Can Be Impaired by a RHOB Rerouting in Lung Cancer [frontiersin.org]
- 9. Mapping the extracellular molecular architecture of the pAg-signaling complex with α-Butyrophilin antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Systems Pharmacology Approaches for Immuno‐Oncology: Adding Virtual Patients to the Development Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bromohydrin Pyrophosphate (BrHPP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of Bromohydrin Pyrophosphate (BrHPP), a potent synthetic phosphoantigen. It is designed to serve as a core resource for researchers and professionals involved in immunology, oncology, and drug development.
Core Concepts
This compound (BrHPP), chemically known as (4-bromo-3-hydroxy-3-methylbutyl) phosphono hydrogen phosphate, is a synthetic structural analog of non-peptidic phosphoantigens derived from microbes.[1] It is a potent activator of a specific subset of human T cells known as Vγ9Vδ2 T cells, which play a crucial role in the immune surveillance of both infected and malignant cells.[2][3] Unlike natural phosphoantigens that are often scarce, BrHPP can be chemically synthesized in gram amounts, is highly stable in aqueous solutions, and is readily detectable, making it a valuable tool for research and potential therapeutic applications.[1][2][4]
Structure and Chemical Properties
BrHPP is an organobromine compound featuring a pyrophosphate group attached to a bromohydrin alkyl chain.[1] Its structure allows it to mimic natural phosphoantigens and interact with the immune system.
Chemical Structure
The chemical structure of this compound is as follows:
-
Molecular Formula: C₅H₁₃BrO₈P₂[1]
-
IUPAC Name: (4-bromo-3-hydroxy-3-methylbutyl) phosphono hydrogen phosphate[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 343.00 g/mol | [1] |
| Monoisotopic Mass | 341.92690 Da | [1] |
| Topological Polar Surface Area | 134 Ų | [1] |
| Formal Charge | -2 | [1] |
| Stability | High stability in aqueous solutions; can be stored for several months without degradation. | [2][4] |
| pKa | Data not available | |
| Aqueous Solubility | Data not available, but noted to be soluble for biological assays. |
Biological Activity and Signaling Pathway
BrHPP is a potent immuno-stimulator, primarily acting on Vγ9Vδ2 T cells. Its biological effects are concentration-dependent, with nanomolar concentrations sufficient to trigger robust effector responses.[1][2][4]
Mechanism of Action: Vγ9Vδ2 T Cell Activation
The activation of Vγ9Vδ2 T cells by BrHPP is a complex process initiated by the recognition of this phosphoantigen through the butyrophilin 3A1 (BTN3A1) molecule. The proposed signaling pathway is as follows:
-
Intracellular Recognition: BrHPP enters the target cell and binds to the intracellular B30.2 domain of the BTN3A1 protein.
-
Conformational Change: This binding event induces a conformational change in the BTN3A1 molecule.
-
TCR Engagement: The conformational change in BTN3A1 is transmitted to its extracellular domain, which then interacts with the Vγ9Vδ2 T cell receptor (TCR).
-
T Cell Activation: This interaction triggers a signaling cascade within the Vγ9Vδ2 T cell, leading to its activation.
This activation results in a range of effector functions, including proliferation, cytokine production (e.g., IFN-γ and TNF-α), and cytotoxicity against target cells.[2]
Quantitative Biological Data
BrHPP exhibits potent biological activity at nanomolar concentrations. The following table summarizes key quantitative data from the literature.
| Biological Effect | Cell Type | EC₅₀ | Reference |
| Early Metabolic Activation (Extracellular Acidification) | γδ T cells | ~25-50 nM | [4] |
| Cytokine Release (IFN-γ, TNF-α) | Cultured γδ T cells | ~10-100 nM | [4] |
| In vitro T cell proliferation | Patient PBMCs | 3 µM (used concentration) | [2][5] |
| Cytotoxicity | Vγ9Vδ2 T cells against neuroblastoma cells | Not specified | [6] |
Experimental Protocols
This section provides detailed methodologies for the chemical synthesis, purification, and biological characterization of BrHPP.
Chemical Synthesis of this compound
The following protocol is adapted from Espinosa et al. (2001).[4]
Materials:
-
3-methyl-3-butene-1-ol
-
Tosyl chloride
-
4-(N,N-dimethylamino-) pyridine (B92270)
-
Anhydrous dichloromethane (B109758)
-
Hexane
-
Diethyl ether
-
Pentane
-
Ethyl acetate
-
Tris(tetrabutylammonium) hydrogen pyrophosphate
-
Anhydrous acetonitrile
-
Bromine
-
Dionex OnGuard-Ag cartridges
-
DOWEX 50WX8–200 (Na⁺ form)
Procedure:
-
Tosylation of 3-methyl-3-butene-1-ol:
-
Dissolve tosyl chloride and 4-(N,N-dimethylamino-) pyridine in anhydrous dichloromethane in a three-necked flask cooled in an ice bath.
-
Slowly add a solution of 3-methyl-3-butene-1-ol in anhydrous dichloromethane.
-
Monitor the reaction by silica gel TLC (pentane/ethyl acetate, 85:15 v/v).
-
After completion, precipitate the mixture by dilution in hexane, filter, and concentrate the filtrate under reduced pressure.
-
Purify the resulting oil by liquid chromatography on silica gel (pentane/ethyl acetate, 85:15 v/v) to yield 3-methyl-3-butene-1-yl-tosylate.
-
-
Pyrophosphorylation:
-
Dissolve 3-methyl-3-butene-1-yl-tosylate and tris(tetrabutylammonium) hydrogen pyrophosphate in anhydrous acetonitrile.
-
Stir the mixture at room temperature and monitor by TLC.
-
After completion, concentrate the mixture under reduced pressure.
-
-
Bromination:
-
Dissolve the pyrophosphoester product in water.
-
Slowly add a stoichiometric amount of bromine in water.
-
Stir the reaction mixture until the bromine color disappears.
-
-
Purification:
-
Lyophilize the reaction mixture.
-
Dissolve the residue in water and pass it through Dionex OnGuard-Ag cartridges to remove bromides.
-
Elute the product through a column of DOWEX 50WX8–200 (Na⁺ form) with water to obtain the sodium salt of BrHPP.
-
Perform final purification by HPLC on a C18 column.
-
Lyophilize the pure fractions to obtain BrHPP as a white amorphous powder.
-
Vγ9Vδ2 T Cell Proliferation Assay
This protocol outlines a method to assess the proliferation of Vγ9Vδ2 T cells in response to BrHPP.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors or patients.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.
-
This compound (BrHPP) stock solution.
-
Recombinant human Interleukin-2 (IL-2).
-
FACS buffer (PBS with 5% FCS).
-
Anti-TCRVδ2-FITC and anti-CD3-PE antibodies.
-
Flow cytometer.
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Culture PBMCs at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Stimulate the cells with BrHPP at the desired concentration (e.g., 3 µM).[2][5]
-
After 24 hours, add IL-2 to a final concentration of 200-300 IU/mL.[5][7]
-
Replenish IL-2 every 2-3 days.
-
At desired time points (e.g., day 7, 14, 21), harvest the cells.
-
Stain the cells with anti-TCRVδ2-FITC and anti-CD3-PE antibodies for 30 minutes at 4°C.
-
Wash the cells with FACS buffer.
-
Acquire data on a flow cytometer and analyze the percentage and number of Vγ9Vδ2 T cells (CD3⁺Vδ2⁺).
Vγ9Vδ2 T Cell Cytotoxicity Assay
This protocol describes a method to evaluate the cytotoxic potential of BrHPP-activated Vγ9Vδ2 T cells against tumor target cells.
Materials:
-
Expanded Vγ9Vδ2 T cells (effector cells).
-
Tumor cell line (target cells, e.g., Daudi, Raji, or neuroblastoma cells).[2][6]
-
Complete RPMI-1640 medium.
-
Chromium-51 (⁵¹Cr) or a non-radioactive cytotoxicity assay kit (e.g., based on LDH or calcein-AM release).
-
Gamma counter (for ⁵¹Cr release assay) or plate reader (for non-radioactive assays).
Procedure (using ⁵¹Cr release assay):
-
Label the target tumor cells with ⁵¹Cr for 1 hour at 37°C.
-
Wash the labeled target cells three times to remove excess ⁵¹Cr.
-
Plate the labeled target cells in a 96-well U-bottom plate.
-
Add the BrHPP-expanded Vγ9Vδ2 T cells at various effector-to-target (E:T) ratios (e.g., 10:1, 20:1).
-
Incubate the co-culture for 4 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous release: target cells with medium only.
-
Maximum release: target cells with a lysis agent (e.g., Triton X-100).
-
Conclusion
This compound is a powerful and versatile tool for studying and manipulating the human Vγ9Vδ2 T cell response. Its synthetic accessibility, stability, and potent biological activity make it a valuable compound for basic research in immunology and for the development of novel immunotherapies for cancer and infectious diseases. This guide provides a foundational understanding and practical protocols to facilitate further research and development in this exciting field.
References
- 1. Chemical synthesis and biological activity of this compound, a potent stimulator of human gamma delta T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antitumor activity of human Vγ9Vδ2 T cells is impaired by TGF-β through significant phenotype, transcriptomic and metabolic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromohydrin synthesis by bromination or substitution [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-stimulated Vgamma9delta2 T cells expanded ex vivo from patients with poor-prognosis neuroblastoma lyse autologous primary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific requirements for Vγ9Vδ2 T cell stimulation by a natural adenylated phosphoantigen - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Bromohydrin Pyrophosphate (BrHPP): A Technical Guide for Researchers
An in-depth exploration of the seminal phosphoantigen, from its chemical synthesis to its potent activation of Vγ9Vδ2 T cells, for applications in immunotherapy and drug development.
Introduction
Bromohydrin pyrophosphate (BrHPP) has emerged as a significant synthetic phosphoantigen, pivotal in the study and therapeutic application of human γδ T cells. These unconventional T lymphocytes, particularly the Vγ9Vδ2 subset, play a crucial role in the immune response to microbial infections and malignancy. Unlike conventional αβ T cells that recognize peptide antigens presented by MHC molecules, Vγ9Vδ2 T cells are activated by small, non-peptidic phosphorylated molecules known as phosphoantigens. The discovery of BrHPP provided a stable and potent tool to unravel the mechanisms of Vγ9Vδ2 T cell activation and to explore their therapeutic potential. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of BrHPP, tailored for researchers, scientists, and drug development professionals.
Discovery of a Potent Synthetic Phosphoantigen
Small phosphorylated metabolites produced by mycobacteria were first identified as potent stimulators of human γδ T lymphocytes. However, the low abundance of these natural phosphoantigens limited their therapeutic and research applications. This challenge prompted the development of synthetic analogues that could mimic the biological properties of the natural ligands.
In 2001, Espinosa and colleagues reported the chemical synthesis and biological activity of a novel phosphorylated bromohydrin, this compound (BrHPP).[1][2] This synthetic analogue was found to be a potent stimulator of human Vγ9Vδ2 T cells, active at nanomolar concentrations, similar to natural phosphoantigens.[3] A key advantage of BrHPP is that it can be produced in gram amounts and exhibits high stability in aqueous solutions, overcoming the limitations of its natural counterparts.[1][4]
Chemical Synthesis of this compound
The synthesis of BrHPP is a multi-step process that can be performed on a gram scale. The following protocol is based on the seminal work by Espinosa et al. (2001).
Experimental Protocol: Synthesis of BrHPP
Materials and Reagents:
-
Tris(tetra-n-butylammonium) hydrogenopyrophosphate
-
Acetonitrile (B52724) (anhydrous)
-
Dowex 50WX8 cation exchange resin
-
Tetra-n-butylammonium hydroxide (B78521)
-
Ammonium (B1175870) hydroxide
-
Deionized water
-
Molecular sieves
Procedure:
-
Preparation of Tris(tetra-n-butylammonium) hydrogenopyrophosphate:
-
Dissolve disodium (B8443419) dihydrogen pyrophosphate in deionized water and adjust the pH to 9 with ammonium hydroxide.
-
Pass the solution through a Dowex 50WX8 cation exchange column (H+ form).
-
Neutralize the eluate to pH 7.3 with tetra-n-butylammonium hydroxide and lyophilize.
-
The resulting hygroscopic powder is solubilized in anhydrous acetonitrile and dried by repeated evaporation under reduced pressure to yield Tris(tetra-n-butylammonium) hydrogenopyrophosphate. Store under anhydrous conditions.[2]
-
-
Synthesis of this compound:
-
In a flask under a dry, inert atmosphere (e.g., argon), dissolve Tris(tetra-n-butylammonium) hydrogenopyrophosphate in anhydrous acetonitrile.
-
Add 3-bromo-1-propanol to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by a suitable analytical technique such as thin-layer chromatography or 31P NMR spectroscopy.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
-
Purification of BrHPP:
-
The crude product is purified by anion exchange chromatography.
-
The column is eluted with a gradient of a suitable buffer (e.g., triethylammonium (B8662869) bicarbonate).
-
Fractions containing BrHPP are identified by an appropriate method, such as a colorimetric assay for phosphate (B84403) or by 31P NMR.
-
The purified fractions are pooled, and the buffer is removed by lyophilization to yield BrHPP as a stable salt.
-
Characterization:
-
The structure and purity of the synthesized BrHPP should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 31P NMR) and mass spectrometry (MS).
Experimental Workflow for BrHPP Synthesis
Caption: A flowchart illustrating the key stages in the chemical synthesis of this compound (BrHPP).
Biological Activity and Mechanism of Action
BrHPP is a potent activator of human Vγ9Vδ2 T cells, triggering a range of effector functions including proliferation, cytokine production, and cytotoxicity against tumor cells.
Quantitative Data on Vγ9Vδ2 T Cell Activation
The biological activity of BrHPP has been quantified in numerous studies. The following tables summarize key quantitative data on the effects of BrHPP on Vγ9Vδ2 T cells.
| Parameter | Value | Cell Type | Reference(s) |
| EC50 (Activation) | Nanomolar (nM) range | Human Vγ9Vδ2 T cells | [3] |
| Proliferation | 50-fold expansion from baseline (21 days) | Human Vγ9Vδ2 T cells from neuroblastoma patients | [5] |
| Cytotoxicity | Lysis of autologous primary tumor cells | Human Vγ9Vδ2 T cells | [5] |
Table 1: Bioactivity of this compound (BrHPP) on Vγ9Vδ2 T Cells.
| Cytokine | Effect of BrHPP Treatment | Cell Type | Reference(s) |
| IFN-γ | Increased production upon stimulation | Human Vγ9Vδ2 T cells | [3][6] |
| TNF-α | Increased production upon stimulation | Human Vγ9Vδ2 T cells | [3][7] |
Table 2: Cytokine Production by Vγ9Vδ2 T Cells in Response to BrHPP.
Signaling Pathway of Vγ9Vδ2 T Cell Activation
The activation of Vγ9Vδ2 T cells by BrHPP is a complex process that involves the Vγ9Vδ2 T cell receptor (TCR) and members of the Butyrophilin (BTN) family of molecules, specifically BTN3A1 (also known as CD277).[8][9][10]
The current model suggests that BrHPP enters the target cell and binds to the intracellular B30.2 domain of BTN3A1. This binding event induces a conformational change in the extracellular domain of BTN3A1, which is then recognized by the Vγ9Vδ2 TCR.[11][12][13] This interaction is further stabilized by the involvement of another butyrophilin family member, BTN2A1.[11][12] This trimolecular complex formation triggers a downstream signaling cascade within the Vγ9Vδ2 T cell, leading to its activation.
Signaling Pathway of BrHPP-mediated Vγ9Vδ2 T Cell Activation
Caption: The signaling pathway initiated by BrHPP, leading to the activation of Vγ9Vδ2 T cells.
Applications in Research and Drug Development
The availability of a stable and potent synthetic phosphoantigen like BrHPP has been instrumental in advancing our understanding of γδ T cell biology. It has facilitated numerous in vitro and in vivo studies investigating the role of these cells in immunity and disease.
In the context of drug development, BrHPP has been investigated as a therapeutic agent for cancer immunotherapy. Clinical trials have explored its use, both as a single agent and in combination with other therapies like Interleukin-2 (IL-2), to expand and activate Vγ9Vδ2 T cells in cancer patients.[3][14] These studies have demonstrated the potential of BrHPP to induce a potent anti-tumor immune response.
Conclusion
The discovery and chemical synthesis of this compound represent a significant milestone in the field of γδ T cell immunology. As a potent and stable synthetic phosphoantigen, BrHPP has provided an invaluable tool for researchers and a promising candidate for cancer immunotherapy. The detailed methodologies and data presented in this guide are intended to support further research and development in this exciting area, ultimately paving the way for novel therapeutic strategies that harness the power of the human immune system.
References
- 1. Chemical synthesis and biological activity of this compound, a potent stimulator of human gamma delta T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. This compound-stimulated Vgamma9delta2 T cells expanded ex vivo from patients with poor-prognosis neuroblastoma lyse autologous primary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-activation of Vγ9Vδ2 T cells by exogenous phosphoantigens involves TCR and butyrophilins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Vγ9Vδ2 T Cells Activation Through Phosphoantigens Can Be Impaired by a RHOB Rerouting in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Key implication of CD277/butyrophilin-3 (BTN3A) in cellular stress sensing by a major human γδ T-cell subset - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Current Advances in γδ T Cell-Based Tumor Immunotherapy [frontiersin.org]
- 11. Phosphoantigens glue butyrophilin 3A1 and 2A1 to activate Vγ9Vδ2 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mapping the extracellular molecular architecture of the pAg-signaling complex with α-Butyrophilin antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I study of this compound (BrHPP, IPH 1101), a Vgamma9Vdelta2 T lymphocyte agonist in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Bromohydrin Pyrophosphate (BrHPP) and Vγ9Vδ2 T Cells: A Technical Guide to the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Human Vγ9Vδ2 T cells are a subset of γδ T lymphocytes that play a crucial role in immune surveillance against microbial infections and tumors.[1] They are uniquely activated by small, non-peptidic phosphorylated molecules known as phosphoantigens (PAgs).[2] Bromohydrin pyrophosphate (BrHPP) is a potent synthetic PAg that mimics the biological activity of natural phosphoantigens and activates Vγ9Vδ2 T cells at nanomolar concentrations.[3][4] This document provides an in-depth technical overview of the molecular mechanisms underpinning BrHPP-mediated activation of Vγ9Vδ2 T cells, detailing the "inside-out" signaling model, downstream signal transduction, cellular effector functions, and relevant experimental protocols.
The Core Mechanism: "Inside-Out" Signaling in a Target Cell
The activation of Vγ9Vδ2 T cells by BrHPP is not a direct interaction. Instead, it is a complex process that requires the presence of a target cell (e.g., a tumor cell or antigen-presenting cell) and is mediated by the butyrophilin (BTN) family of transmembrane proteins. The process is termed "inside-out" signaling, where an intracellular binding event triggers a conformational change that is transmitted to the extracellular domain, leading to T cell receptor (TCR) recognition.[5][6][7]
Intracellular Sensing of BrHPP
The canonical model begins with BrHPP entering the target cell's cytoplasm.[8][9] Once inside, BrHPP directly interacts with the intracellular B30.2 domain of the butyrophilin 3A1 (BTN3A1) molecule.[6][10][11] Recent groundbreaking research has revealed that PAgs, including BrHPP, function as a "molecular glue." They promote the formation of a heteromeric association between the intracellular domains of BTN3A1 and the structurally similar butyrophilin, BTN2A1.[6][12] X-ray crystallography has shown that the PAg molecule is positioned at the center of the BTN3A1-BTN2A1 interface, directly mediating their interaction.[12]
The Role of RhoB GTPase
The activation process is further modulated by the small GTPase, RhoB. The accumulation of phosphoantigens within the target cell induces the activation of RhoB and its redistribution from the nucleus to the plasma membrane.[13][14] At the membrane, RhoB can directly interact with BTN3A1.[8][13] This interaction is associated with cytoskeletal changes that stabilize BTN3A1 in the membrane, contributing to the subsequent conformational changes required for T cell activation.[13][15]
Extracellular Conformational Change and TCR Recognition
The PAg-glued binding of the intracellular domains of BTN3A1 and BTN2A1 induces a critical conformational change that propagates through the transmembrane domains to the extracellular domains of BTN3A1.[5][11][13] This alteration renders the BTN3A1/BTN2A1 complex recognizable by the Vγ9Vδ2 T cell receptor.[8][16] This "outside" signaling, measured by single-cell force microscopy, shows that PAg binding doubles the binding force between a γδ T cell and a target cell.[7] The Vγ9Vδ2 TCR then engages this altered BTN complex on the target cell surface, initiating the T cell activation cascade.
Downstream TCR Signaling and T Cell Activation
Engagement of the Vγ9Vδ2 TCR with the PAg-induced BTN3A1/BTN2A1 complex triggers a canonical T cell signaling cascade. This leads to the rapid phosphorylation of key downstream signaling proteins, including ZAP70, LAT, and PI3K.[2] This initial signal propagates through two major pathways:
-
Phospholipase C (PLCγ2) Pathway: Activation of PLCγ2 leads to increased intracellular calcium flux and the activation of protein kinase C (PKC).[2][17] This culminates in the activation of critical transcription factors such as NF-κB and AP-1.[2]
-
MAPK Pathway: The TCR engagement also triggers the mitogen-activated protein kinase (MAPK) pathway, resulting in the phosphorylation and activation of ERK1/2 and p38.[2][17]
The convergence of these pathways leads to profound transcriptional changes within the Vγ9Vδ2 T cell, driving its activation, proliferation, and acquisition of effector functions.
Effector Functions of BrHPP-Activated Vγ9Vδ2 T Cells
The activation of Vγ9Vδ2 T cells by BrHPP results in a potent, multi-faceted anti-tumor response.
-
Cytokine Production: Activated cells rapidly produce high levels of pro-inflammatory Th1-type cytokines, primarily interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[3][18] These cytokines can directly inhibit tumor growth and modulate the activity of other immune cells.[3]
-
Cytotoxicity: Vγ9Vδ2 T cells exhibit potent, direct cytotoxicity against a wide range of tumor cells.[19] This killing mechanism is TCR-dependent and is mediated by the release of cytotoxic granules containing perforin (B1180081) and granzymes.[18] Upregulation of the degranulation marker CD107a is a hallmark of this activity.[8][9]
-
Proliferation: BrHPP, particularly in combination with low doses of interleukin-2 (B1167480) (IL-2), induces robust expansion of the Vγ9Vδ2 T cell population.[3][19] This amplification is crucial for mounting a sustained immune response.
-
Antigen Presentation: Activated Vγ9Vδ2 T cells can upregulate MHC class I and II and co-stimulatory molecules (e.g., CD86), enabling them to function as antigen-presenting cells (APCs).[18][20] They can process and present tumor antigens to conventional αβ T cells, thereby bridging the innate and adaptive immune responses.[18][21]
Quantitative Data Summary
The following table summarizes key quantitative parameters related to BrHPP and Vγ9Vδ2 T cell activation reported in the literature.
| Parameter | Value / Range | Context | Reference(s) |
| BrHPP Bioactivity | Nanomolar concentrations | Effective concentration for specific stimulation of Vγ9Vδ2 T cells. | [3][4] |
| In Vitro Stimulation Dose | 3 µM | Concentration of BrHPP used for ex vivo expansion of Vγ9Vδ2 T cells from PBMCs. | [16] |
| Vγ9Vδ2 T Cell Expansion | >50-fold | Expansion from baseline after 21 days of in vitro culture with BrHPP and IL-2. | [19] |
| Purity of Expanded Cells | >80-95% | Percentage of Vγ9Vδ2 T cells in culture after 14-21 days of expansion. | [16][19] |
| Clinical Dose (Phase I) | 200 to 1,800 mg/m² | Dose range for intravenous infusion of BrHPP (IPH1101) in patients with solid tumors. | [22] |
Key Experimental Protocols
Protocol: Ex Vivo Expansion of Vγ9Vδ2 T Cells from PBMCs
This protocol describes the generation of a large population of effector Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation: Isolate PBMCs from healthy donor buffy coats or patient peripheral blood using Ficoll-Paque density gradient centrifugation.[16]
-
Cell Culture Initiation: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% Fetal Calf Serum, antibiotics, and L-glutamine.
-
Stimulation: Add BrHPP to a final concentration of 1-3 µM and recombinant human IL-2 (rhIL-2) at 100-300 IU/mL.[16][19]
-
Incubation and Maintenance: Culture the cells at 37°C in a 5% CO₂ incubator for 14-21 days. Replenish the medium with fresh IL-2 every 2-3 days.
-
Purity Assessment: After the culture period, assess the purity of the Vγ9Vδ2 T cell population (>95% is often achieved) by flow cytometry using an anti-TCRVγ9Vδ2 monoclonal antibody.[16]
Protocol: Vγ9Vδ2 T Cell Activation Assay using PAg-Loaded Target Cells
This protocol assesses the effector function of expanded Vγ9Vδ2 T cells in response to target cells sensitized with BrHPP.
-
Target Cell Preparation: Culture a suitable target cell line (e.g., K562, Daudi, or tumor cell lines like A549) to a sufficient density.[8][9][23]
-
Antigen Loading: Incubate the target cells with a titrating concentration of BrHPP (or another PAg like zoledronate) for 4-24 hours.[8][9]
-
Washing: Thoroughly wash the target cells at least twice with fresh medium to remove any unbound, extracellular BrHPP. This step is critical to prevent direct stimulation of the T cells, ensuring the response is target-cell dependent.[23]
-
Co-culture: Co-culture the expanded effector Vγ9Vδ2 T cells with the PAg-loaded target cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1).
-
Functional Readout:
-
Cytokine Secretion: After 18-24 hours, collect the culture supernatant and quantify IFN-γ and TNF-α levels using an Enzyme-Linked Immunosorbent Assay (ELISA).[23]
-
Degranulation (Cytotoxicity): During the co-culture (typically 4-6 hours), include a fluorochrome-conjugated anti-CD107a antibody in the medium. After incubation, stain cells for surface markers and analyze CD107a expression on the Vγ9Vδ2 T cells via flow cytometry.[8][9]
-
Activation Markers: Analyze the expression of activation markers such as CD69 on Vγ9Vδ2 T cells by flow cytometry.[8]
-
References
- 1. Cytokine-mediated activation of human ex vivo-expanded Vγ9Vδ2 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Five Layers of Receptor Signaling in γδ T-Cell Differentiation and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical synthesis and biological activity of this compound, a potent stimulator of human gamma delta T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phosphoantigens glue butyrophilin 3A1 and 2A1 to activate Vγ9Vδ2 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vγ9Vδ2 T Cells Activation Through Phosphoantigens Can Be Impaired by a RHOB Rerouting in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific requirements for Vγ9Vδ2 T cell stimulation by a natural adenylated phosphoantigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prognostic and Therapeutic Significance of BTN3A Proteins in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphoantigen-induced conformational change of butyrophilin 3A1 (BTN3A1) and its implication on Vγ9Vδ2 T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revealing the the mechanism of Vγ9Vδ2 T cell activation by phosphoantigens glue butyrophilin 3A1 and 2A1----䏿µ·å æºï¼è±æçï¼ [e-ssrf.sari.ac.cn]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. RhoB Mediates Phosphoantigen Recognition by Vγ9Vδ2 T Cell Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Vγ9Vδ2 T Cells Activation Through Phosphoantigens Can Be Impaired by a RHOB Rerouting in Lung Cancer [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Dual Face of Vγ9Vδ2-T Cells in Tumor Immunology: Anti- versus Pro-Tumoral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound-stimulated Vgamma9delta2 T cells expanded ex vivo from patients with poor-prognosis neuroblastoma lyse autologous primary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Phase I study of this compound (BrHPP, IPH 1101), a Vgamma9Vdelta2 T lymphocyte agonist in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Generation of effector Vγ9Vδ2 T cells and evaluation of their response to phosphoantigen-loaded cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Bromohydrin Pyrophosphate (BrHPP) in γδ T Cell Immunology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic phosphoantigen, Bromohydrin Pyrophosphate (BrHPP), and its pivotal role in the activation and therapeutic application of Vγ9Vδ2 T cells. This document details the mechanism of action, summarizes key quantitative data from clinical studies, outlines experimental protocols, and visualizes the core signaling pathways and workflows.
Introduction to BrHPP and γδ T Cells
γδ T cells are a unique subset of T lymphocytes that bridge the innate and adaptive immune systems.[1][2] Unlike αβ T cells, which recognize peptide antigens presented by major histocompatibility complex (MHC) molecules, the predominant subset of human peripheral blood γδ T cells, the Vγ9Vδ2 T cells, recognize small, non-peptidic phosphoantigens.[3][4][5][6] These phosphoantigens are intermediates of the isoprenoid biosynthesis pathway, which is often upregulated in tumor cells and infected cells.[2][4]
This compound (BrHPP), also known as IPH1101 or Phosphostim®, is a synthetic phosphoantigen designed to potently and selectively activate this Vγ9Vδ2 T cell subset.[3][4] Its activity at nanomolar concentrations is comparable to that of natural phosphoantigens, and it is more potent than aminobisphosphonates like pamidronate.[3] This potent activation makes BrHPP a compelling agent for γδ T cell-based cancer immunotherapy.[3][4][7]
Mechanism of Action: BrHPP-Mediated Vγ9Vδ2 T Cell Activation
The activation of Vγ9Vδ2 T cells by BrHPP is a multi-step process that is dependent on the presence of antigen-presenting cells (APCs) and involves the butyrophilin family of molecules.
Key steps include:
-
Uptake and Presentation: Exogenous BrHPP is taken up by cells, though the precise mechanism of cellular entry is not fully elucidated.[8]
-
Binding to BTN3A1: Inside the cell, BrHPP binds to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1), a member of the immunoglobulin superfamily.[9][10][11][12] This binding event is crucial for T cell activation.
-
Conformational Change and TCR Recognition: The interaction between BrHPP and the intracellular domain of BTN3A1 induces a conformational change in the extracellular domain of the BTN3A1 molecule.[9][10][11] This altered conformation is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation.[9][10]
-
Co-stimulation and Proliferation: For robust expansion and proliferation of the activated Vγ9Vδ2 T cells, the presence of Interleukin-2 (IL-2) is essential.[3][4]
This TCR-dependent activation triggers a downstream signaling cascade, leading to cytokine production, proliferation, and potent cytotoxic activity against tumor cells.[3][4][13]
Signaling Pathway
The recognition of the BrHPP-BTN3A1 complex by the Vγ9Vδ2 TCR initiates a signaling cascade similar to that of conventional T cell activation. Key signaling molecules involved include ZAP70, PLCγ2, Akt, NF-κB p65, Erk, and p38 MAPK.
BrHPP-induced signaling cascade in Vγ9Vδ2 T cells.
Quantitative Data from Clinical Trials
A phase I clinical trial of BrHPP (IPH1101) in combination with low-dose IL-2 was conducted in patients with solid tumors. The study aimed to determine the maximum-tolerated dose (MTD) and safety profile.[3]
| Parameter | Value | Reference |
| Drug | BrHPP (IPH1101) in combination with low-dose IL-2 | [3] |
| Patient Population | 28 patients with solid tumors | [3] |
| Dose Escalation | 200 to 1,800 mg/m² | [3] |
| Administration | 1-hour intravenous infusion of BrHPP | [3][14] |
| IL-2 Co-administration | 1 MIU/m² daily from day 1 to day 7, subcutaneously | [3][14] |
| γδ T Cell Expansion | 5 to 50-fold expansion rate with IL-2 co-administration | [15] |
| Maximum Tolerated Dose | Not explicitly stated, but dose-limiting toxicities at 1,800 mg/m² | [3] |
| Dose-Limiting Toxicity | Grade 3 fever and Grade 3 hypotension at 1,800 mg/m² | [3][14] |
Experimental Protocols
In Vivo Activation and Expansion of Vγ9Vδ2 T Cells
This protocol is based on the methodology used in the Phase I clinical trial of BrHPP.[3][14]
-
Patient Selection: Patients with advanced solid tumors, adequate organ function, and a WHO performance status of 0-1 are eligible.
-
Initial Cycle (BrHPP alone):
-
Administer a single, one-hour intravenous infusion of BrHPP at the designated dose.
-
-
Subsequent Cycles (BrHPP with IL-2):
-
On day 1 of each subsequent 3-week cycle, administer a one-hour intravenous infusion of BrHPP.
-
Concurrently, administer low-dose subcutaneous IL-2 (1 MIU/m² per day) from day 1 to day 7 of the cycle.
-
-
Monitoring:
-
Monitor patients for adverse events, particularly cytokine release syndrome (fever, chills, hypotension).
-
Collect peripheral blood samples to quantify the expansion of Vγ9Vδ2 T cells by flow cytometry.
-
Ex Vivo Expansion of Vγ9Vδ2 T Cells
This protocol is a generalized method for the in vitro expansion of Vγ9Vδ2 T cells for research or adoptive cell therapy applications.
-
Cell Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood or patient samples using Ficoll-Paque density gradient centrifugation.
-
-
Cell Culture:
-
Culture the PBMCs in complete RPMI 1640 medium supplemented with 10% fetal calf serum, penicillin, streptomycin, and sodium pyruvate.
-
-
Stimulation:
-
Add BrHPP to the culture medium at a concentration of 3 µM.
-
Add recombinant human IL-2 (rhIL-2) to the culture medium at a concentration of 300 IU/ml.
-
-
Incubation:
-
Incubate the cells for 14 days at 37°C in a 5% CO₂ humidified incubator.
-
-
Purity Assessment:
-
After the culture period, assess the purity of the Vγ9Vδ2 T cell population using flow cytometry with an anti-TCRVγ9Vδ2 monoclonal antibody. A purity of >95% is typically achieved.
-
Workflow for the ex vivo expansion of Vγ9Vδ2 T cells.
Therapeutic Implications and Future Directions
The ability of BrHPP to potently and selectively expand Vγ9Vδ2 T cells has significant implications for cancer immunotherapy.[3][4] These expanded cells exhibit direct cytotoxicity against a broad range of tumor types.[3][13] Furthermore, BrHPP can enhance antibody-dependent cell-mediated cytotoxicity (ADCC) induced by therapeutic antibodies, suggesting a synergistic potential in combination therapies.[16]
Future research and clinical development will likely focus on:
-
Optimizing dosing and scheduling of BrHPP in combination with IL-2 and other immunomodulatory agents.
-
Exploring the efficacy of BrHPP in a wider range of solid and hematological malignancies.
-
Developing next-generation phosphoantigens with improved potency and safety profiles.
-
Investigating the role of BrHPP in combination with checkpoint inhibitors and other targeted therapies.
References
- 1. Gamma Delta T-Cell Based Cancer Immunotherapy: Past-Present-Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human γδT-cell subsets and their involvement in tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Current Advances in γδ T Cell-Based Tumor Immunotherapy [frontiersin.org]
- 5. A close look at current γδ T-cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting gamma delta T cells for cancer immunotherapy: bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pro-tumor γδ T Cells in Human Cancer: Polarization, Mechanisms of Action, and Implications for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Human γδ T Cells: Modulation by Toll-Like Receptor 8 Ligands and Role of Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Butyrophilin 3A1 Plays an Essential Role in Prenyl Pyrophosphate Stimulation of Human Vγ2Vδ2 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prognostic and Therapeutic Significance of BTN3A Proteins in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probing the ligand binding pocket of BTN3A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-stimulated Vgamma9delta2 T cells expanded ex vivo from patients with poor-prognosis neuroblastoma lyse autologous primary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase I study of this compound (BrHPP, IPH 1101), a Vgamma9Vdelta2 T lymphocyte agonist in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. ashpublications.org [ashpublications.org]
Bromohydrin Pyrophosphate (BrHPP): A Synthetic Phosphoantigen for Potent Vγ9Vδ2 T Cell-Mediated Immunity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of bromohydrin pyrophosphate (BrHPP), a synthetic phosphoantigen with significant potential in immunotherapy. BrHPP is a potent activator of human Vγ9Vδ2 T cells, a subset of unconventional T lymphocytes that play a crucial role in immunosurveillance against tumors and infectious pathogens. This document details the mechanism of action of BrHPP, presents quantitative data on its biological activity, provides detailed experimental protocols for its use, and visualizes the key signaling pathways involved in Vγ9Vδ2 T cell activation. This guide is intended for researchers, scientists, and drug development professionals interested in harnessing the therapeutic potential of γδ T cells.
Introduction
Vγ9Vδ2 T cells are a unique population of T lymphocytes that recognize small, non-peptidic phosphorylated molecules known as phosphoantigens.[1][2] These antigens are intermediates of the isoprenoid biosynthesis pathway and are often upregulated in tumor cells and cells infected with certain pathogens.[3] This recognition allows Vγ9Vδ2 T cells to act as a bridge between the innate and adaptive immune systems, mounting rapid and potent cytotoxic responses against malignant and infected cells.[4]
This compound (BrHPP) is a synthetic phosphoantigen designed to mimic these natural Vγ9Vδ2 T cell ligands.[1] Its stability, ease of synthesis in large quantities, and potent activity at nanomolar concentrations make it an attractive candidate for therapeutic development, particularly in the field of oncology.[1][5] BrHPP has been investigated in clinical trials and has demonstrated the ability to induce robust expansion and activation of Vγ9Vδ2 T cells in vivo.[3][5]
Mechanism of Action
The activation of Vγ9Vδ2 T cells by BrHPP is a multi-step process that is dependent on the butyrophilin 3A1 (BTN3A1) molecule, a member of the B7 superfamily of immune regulators.[6]
-
Intracellular Binding to BTN3A1: Unlike conventional peptide antigens that are presented on MHC molecules, BrHPP enters the target cell and binds to the intracellular B30.2 domain of BTN3A1.[7] This interaction is thought to induce a conformational change in the BTN3A1 protein.
-
Inside-Out Signaling: The binding of BrHPP to the intracellular domain of BTN3A1 transmits a signal to the extracellular domain of the protein. This "inside-out" signaling mechanism alters the conformation of the extracellular portion of BTN3A1, making it recognizable by the Vγ9Vδ2 T cell receptor (TCR).
-
Vγ9Vδ2 T Cell Receptor Engagement: The conformationally altered extracellular domain of BTN3A1 is then recognized by the Vγ9Vδ2 TCR on the surface of the γδ T cell.
-
T Cell Activation and Effector Function: This TCR engagement triggers a downstream signaling cascade within the Vγ9Vδ2 T cell, leading to its activation. Activated Vγ9Vδ2 T cells proliferate, produce pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), and exert direct cytotoxic effects on the target cells through the release of cytotoxic granules containing perforin (B1180081) and granzymes.[3][5]
Quantitative Data
The potency of BrHPP in activating Vγ9Vδ2 T cells has been demonstrated in numerous in vitro and in vivo studies. While direct comparative EC50 values for BrHPP are not always available in the literature, its activity is consistently reported to be in the nanomolar range, similar to natural phosphoantigens like (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP).[5]
| Parameter | BrHPP | HMBPP | Isopentenyl Pyrophosphate (IPP) | Reference |
| Vγ9Vδ2 T Cell Activation | Nanomolar activity | ~1000-fold more potent than IPP | Micromolar activity | [5][8] |
| Binding Affinity (Kd) to BTN3A1 B30.2 Domain | Not explicitly reported | ~0.5 µM | ~0.5 mM | [9] |
Note: The binding affinity of BrHPP to the BTN3A1 B30.2 domain has not been definitively quantified in the reviewed literature, but its biological activity suggests a high-affinity interaction.
Experimental Protocols
Synthesis of this compound (BrHPP)
Stage 1: Bromohydrin Formation The general synthesis of bromohydrins can be achieved through the reaction of an alkene with a source of bromine in the presence of water. A common reagent for this transformation is N-bromosuccinimide (NBS).[6]
-
General Procedure:
-
Dissolve the starting alkene in a suitable solvent mixture, such as tetrahydrofuran (B95107) (THF) and water.
-
Add N-bromosuccinimide (NBS) to the reaction mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work up the reaction by quenching with an aqueous solution of sodium bicarbonate and extracting the product with an organic solvent.
-
Purify the resulting bromohydrin by column chromatography.
-
Stage 2: Pyrophosphorylation The specific conditions for the pyrophosphorylation of the bromohydrin intermediate to yield BrHPP are proprietary. This step would typically involve reacting the hydroxyl group of the bromohydrin with a pyrophosphate donor under anhydrous conditions.
In Vitro Expansion of Vγ9Vδ2 T Cells from PBMCs
This protocol is based on the "BrHPP sensitivity test" used in clinical trials.[5]
-
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors or patients.
-
RPMI-1640 medium supplemented with 2 mM L-glutamine, 1 mM sodium pyruvate, and 10% heat-inactivated fetal bovine serum (FBS).
-
This compound (BrHPP).
-
Recombinant human Interleukin-2 (IL-2).
-
Ficoll-Paque PLUS.
-
-
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Wash the isolated PBMCs with RPMI-1640 medium.
-
Resuspend the PBMCs at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add BrHPP to a final concentration of 3 µM.[5]
-
Add recombinant human IL-2 to a final concentration of 300 IU/mL.[5]
-
Culture the cells in a humidified incubator at 37°C and 5% CO2.
-
On day 5 of the culture, replenish the IL-2 by adding another 300 IU/mL.[5]
-
Continue the culture for a total of 8-14 days, monitoring the expansion of Vγ9Vδ2 T cells by flow cytometry using antibodies against CD3 and Vδ2 TCR.
-
Vγ9Vδ2 T Cell Cytotoxicity Assay
This protocol outlines a general method for assessing the cytotoxic potential of BrHPP-expanded Vγ9Vδ2 T cells against tumor target cells.
-
Materials:
-
Expanded Vγ9Vδ2 T cells (effector cells).
-
Tumor cell line (target cells).
-
Complete RPMI-1640 medium.
-
A method for quantifying cell lysis (e.g., Calcein-AM release assay, LDH assay, or flow cytometry-based assays).
-
-
Procedure:
-
Harvest the expanded Vγ9Vδ2 T cells and resuspend them in complete RPMI-1640 medium.
-
Prepare the target tumor cells. If using an adherent cell line, detach the cells using trypsin-EDTA and wash them.
-
Label the target cells with a fluorescent dye (e.g., Calcein-AM) if using a fluorescence-based assay.
-
Plate the target cells in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well).
-
Add the effector Vγ9Vδ2 T cells to the wells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Include control wells with target cells only (spontaneous release) and target cells with a lysis agent (maximum release).
-
Incubate the plate for 4-6 hours at 37°C and 5% CO2.
-
Quantify cell lysis according to the chosen method. For a Calcein-AM release assay, measure the fluorescence of the supernatant.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Signaling Pathways and Visualizations
The engagement of the Vγ9Vδ2 TCR by the BrHPP-BTN3A1 complex initiates a downstream signaling cascade that shares similarities with conventional αβ T cell activation. Key signaling molecules involved include ZAP70, PLCγ1, and the activation of the MAPK and NF-κB pathways.
Caption: Vγ9Vδ2 T cell activation by BrHPP.
Caption: In vitro expansion of Vγ9Vδ2 T cells.
Caption: Vγ9Vδ2 T cell cytotoxicity assay workflow.
Conclusion
This compound is a potent and specific synthetic activator of Vγ9Vδ2 T cells, holding significant promise for the development of novel immunotherapies. Its ability to be produced in large quantities and its activity at nanomolar concentrations make it a valuable tool for both basic research and clinical applications. This technical guide provides a foundational understanding of BrHPP's mechanism of action, biological activity, and practical application in experimental settings. Further research into the precise binding kinetics of BrHPP and the optimization of its delivery and combination with other therapeutic agents will be crucial for realizing its full therapeutic potential in the fight against cancer and infectious diseases.
References
- 1. Chemical synthesis and biological activity of this compound, a potent stimulator of human gamma delta T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HMBPP analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Current Advances in γδ T Cell-Based Tumor Immunotherapy [frontiersin.org]
- 4. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 5. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vγ9Vδ2 T Cells Activation Through Phosphoantigens Can Be Impaired by a RHOB Rerouting in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-stimulated Vgamma9delta2 T cells expanded ex vivo from patients with poor-prognosis neuroblastoma lyse autologous primary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vγ9Vδ2 T cells expanded with vitamin C combined with HMBPP in vitro inhibit intracellular Mycobacterium tuberculosis growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Interaction of BrHPP and Butyrophilin 3A1 (BTN3A1)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The activation of human Vγ9Vδ2 T cells by phosphoantigens (pAgs) represents a potent, MHC-independent pathway for tumor cell recognition and elimination. This process is critically dependent on the cell surface glycoprotein (B1211001) Butyrophilin 3A1 (BTN3A1). Synthetic phosphoantigens, such as bromohydrin pyrophosphate (BrHPP), have been developed to harness this pathway for cancer immunotherapy due to their increased stability and high potency.[1][2] This document provides a comprehensive technical overview of the molecular interaction between BrHPP and BTN3A1, the subsequent signaling cascade leading to T cell activation, quantitative binding data of related phosphoantigens, and detailed experimental protocols for studying this interaction.
The Molecular Interaction: An "Inside-Out" Signaling Model
The prevailing model for pAg-mediated Vγ9Vδ2 T cell activation is an "inside-out" signaling mechanism, where the initial ligand-receptor interaction occurs within the pAg-presenting cell.[3][4] Unlike conventional antigen presentation, the process is not initiated by the extracellular domain of BTN3A1 but rather by its intracellular B30.2 domain.
-
Intracellular Binding: BrHPP, like other phosphoantigens, enters the target cell. Inside the cell, it directly binds to a positively charged pocket within the intracellular B30.2 domain of BTN3A1.[5][6][7] This pocket creates a favorable electrostatic environment for the negatively charged pyrophosphate moiety of the ligand.[1][8]
-
Conformational Change: The binding of the phosphoantigen to the B30.2 domain induces a significant conformational change in the BTN3A1 protein.[3][7][9] This change is not restricted to the binding site but propagates through the juxtamembrane region and transmembrane domain to the extracellular Ig-like domains.[3][10]
-
Extracellular Recognition: The intracellularly-triggered conformational shift alters the presentation of the BTN3A1 extracellular domains. This altered conformation, potentially involving changes in BTN3A1 dimerization or clustering, is then recognized by the Vγ9Vδ2 T cell receptor (TCR).[3][4][11]
-
Role of BTN2A1: Recent evidence has established that BTN2A1 is also essential for this process. Phosphoantigens act as "molecular glues," promoting the formation of a heterodimeric complex between the intracellular domains of BTN3A1 and BTN2A1.[12] This intracellular association is a critical step that drives the extracellular conformational changes required for TCR recognition.[8]
Quantitative Data: Phosphoantigen Binding Affinities
Direct, high-affinity binding of phosphoantigens to the intracellular B30.2 domain of BTN3A1 has been quantified using various biophysical techniques. While BrHPP is a known potent activator, detailed thermodynamic data in the literature primarily focuses on the natural phosphoantigens HMBPP and IPP. This data provides a crucial benchmark for understanding the interaction.
| Ligand | Technique | Protein Construct | K_d (μM) | IC_50 (μM) | Reference |
| HMBPP | Isothermal Titration Calorimetry (ITC) | BTN3A1 B30.2 | 1.1 | - | [13] |
| HMBPP | Isothermal Titration Calorimetry (ITC) | BTN3A1 BFI | 2.36 | - | [10] |
| HMBPP | Fluorescence Polarization (FP) | BTN3A1 BFI | - | 19.9 | [10] |
| IPP | Isothermal Titration Calorimetry (ITC) | BTN3A1 B30.2 | 672 | - | [13] |
| IPP | Isothermal Titration Calorimetry (ITC) | BTN3A1 B30.2 | Undetectable | - | [7] |
| cHDMAPP | Isothermal Titration Calorimetry (ITC) | BTN3A1 B30.2 | - | - | [7] |
| DMAPP | Isothermal Titration Calorimetry (ITC) | BTN3A1 B30.2 | 120 | - | [8] |
*BFI: BTN3A1 full-length intracellular domain.
Signaling and Experimental Visualizations
BrHPP-BTN3A1 Signaling Pathway
The binding of BrHPP initiates a cascade that culminates in T cell-mediated cytotoxicity.
Caption: Inside-out signaling pathway of BrHPP-mediated BTN3A1 activation.
Experimental Workflow: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of affinity (K_d), stoichiometry (n), and enthalpy (ΔH).
Caption: Workflow for determining binding thermodynamics using ITC.
Experimental Workflow: Vγ9Vδ2 T Cell Activation Assay
This cellular assay measures the functional consequence of the BrHPP-BTN3A1 interaction by quantifying T cell activation.
Caption: Workflow for a cell-based Vγ9Vδ2 T cell activation assay.
Key Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of BrHPP binding to the BTN3A1 B30.2 domain.
Methodology:
-
Protein Preparation: Express and purify the recombinant intracellular B30.2 domain of human BTN3A1. Perform dialysis or buffer exchange into the desired ITC buffer (e.g., PBS or HEPES, pH 7.4).
-
Ligand Preparation: Dissolve BrHPP in the identical, degassed ITC buffer used for the protein.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the protein solution (e.g., 50-100 µM) into the sample cell and the ligand solution (e.g., 1-2 mM) into the injection syringe.[7]
-
Titration: Perform a series of small, timed injections (e.g., 2 µL each) of the BrHPP solution into the protein-containing cell while stirring.
-
Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, yielding a heat change for each injection.
-
Data Analysis: Integrate the raw heat-per-injection data to generate a binding isotherm. Fit this curve using an appropriate binding model (e.g., one-site binding) to calculate the dissociation constant (K_d), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
Vγ9Vδ2 T Cell Activation Co-culture Assay
Objective: To measure the ability of BrHPP-treated target cells to activate Vγ9Vδ2 T cells.
Methodology:
-
Cell Culture: Culture a BTN3A1-expressing target cell line (e.g., A549 lung carcinoma or other tumor cell lines) and a Vγ9Vδ2 T cell population (either a cell line like GUI or primary cells isolated from PBMCs).[14][15]
-
Target Cell Preparation: Seed the target cells into a 96-well plate and allow them to adhere.
-
Stimulation: Treat the target cells with a titration of BrHPP (e.g., from picomolar to micromolar concentrations) for a specified period (e.g., 4 hours) to allow for uptake and BTN3A1 engagement.[14][16]
-
Co-culture: Add the Vγ9Vδ2 T cells to the wells containing the BrHPP-treated target cells at a specific effector-to-target (E:T) ratio.
-
Incubation: Incubate the co-culture for a period suitable for the desired readout (e.g., 4-6 hours for degranulation marker CD107a, or 18-24 hours for cytokine production).
-
Readout - Flow Cytometry: To measure degranulation, add a fluorescently-labeled anti-CD107a antibody at the start of the co-culture. After incubation, stain cells for other surface markers (e.g., TCRγδ) and analyze by flow cytometry to determine the percentage of CD107a+ T cells.[15]
-
Readout - ELISA: To measure cytokine production, collect the culture supernatant after incubation. Use a standard ELISA kit to quantify the concentration of secreted IFN-γ.[15]
-
Controls: Include untreated target cells (negative control) and target cells treated with a known potent activator like HMBPP (positive control). To confirm the role of BTN3A1, a blocking antibody can be added to the co-culture.[14][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To map the BrHPP binding site on the BTN3A1 B30.2 domain and characterize conformational changes.
Methodology:
-
Protein Labeling: Prepare a uniformly ¹⁵N-labeled (or ¹³C,¹⁵N-labeled) sample of the recombinant BTN3A1 B30.2 domain by expression in minimal media containing ¹⁵NH₄Cl as the sole nitrogen source.
-
HSQC Spectra Acquisition: Acquire a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the labeled protein. Each peak in this spectrum corresponds to a specific amide group (one for each amino acid, excluding proline) in the protein backbone.
-
Ligand Titration: Add increasing amounts of unlabeled BrHPP to the protein sample and acquire an HSQC spectrum at each concentration point.[4][9]
-
Chemical Shift Perturbation (CSP) Analysis: Overlay the spectra. Binding of BrHPP to the protein will cause changes in the local chemical environment for nearby amino acid residues, resulting in a shift of their corresponding peaks in the HSQC spectrum. These changes are known as Chemical Shift Perturbations (CSPs).[1]
-
Binding Site Mapping: Calculate the weighted average CSP for each residue. By mapping the residues with the most significant CSPs onto the 3D structure of the B30.2 domain, the ligand binding site can be identified.[4][9] Residues experiencing significant shifts that are distant from the binding pocket can indicate allosteric conformational changes.[9]
Conclusion
The interaction between the synthetic phosphoantigen BrHPP and the immune receptor BTN3A1 is a cornerstone of Vγ9Vδ2 T cell-mediated cancer immunotherapy. The mechanism is a sophisticated "inside-out" signaling process, initiated by the binding of BrHPP to the intracellular B30.2 domain of BTN3A1, a process critically dependent on the co-receptor BTN2A1. This binding event triggers a conformational cascade, altering the extracellular face of the target cell and marking it for recognition and destruction by Vγ9Vδ2 T cells. A thorough understanding of the biophysical and cellular dynamics of this interaction, guided by the quantitative methods and protocols outlined in this guide, is essential for the rational design and optimization of next-generation immunotherapies that leverage this powerful anti-tumor pathway.
References
- 1. Prognostic and Therapeutic Significance of BTN3A Proteins in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrophilin3A proteins and Vγ9Vδ2 T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoantigen-induced conformational change of butyrophilin 3A1 (BTN3A1) and its implication on Vγ9Vδ2 T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The intracellular B30.2 domain of Butyrophilin 3A1 binds phosphoantigens to mediate activation of human Vγ9Vδ2 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The intracellular B30.2 domain of butyrophilin 3A1 binds phosphoantigens to mediate activation of human Vγ9Vδ2 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Phosphoantigens glue butyrophilin 3A1 and 2A1 to activate Vγ9Vδ2 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BTN3A1 discriminates γδ T cell phosphoantigens from non-antigenic small molecules via a conformational sensor in its B30.2 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probing the ligand binding pocket of BTN3A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Activation of Human γδ T Cells by Cytosolic Interactions of BTN3A1 with Soluble Phosphoantigens and the Cytoskeletal Adaptor Periplakin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vγ9Vδ2 T Cells Activation Through Phosphoantigens Can Be Impaired by a RHOB Rerouting in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Vγ9Vδ2 T Cells Activation Through Phosphoantigens Can Be Impaired by a RHOB Rerouting in Lung Cancer [frontiersin.org]
The Cellular Gauntlet: A Technical Guide to the Uptake and Metabolism of Bromohydrin Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the cellular journey of Bromohydrin pyrophosphate (BrHPP), a potent synthetic phosphoantigen that has garnered significant interest for its ability to activate Vγ9Vδ2 T cells, a key component of the innate immune system, for cancer immunotherapy. While much of the existing research focuses on the downstream immunological effects of BrHPP, this document consolidates the available information and provides a theoretical framework and practical guidance for investigating its cellular uptake and metabolism—critical aspects for optimizing its therapeutic potential.
Cellular Uptake of this compound: An Uncharted Territory
Direct quantitative data on the cellular uptake of BrHPP, including uptake rates, intracellular concentrations, and kinetic parameters, is not extensively documented in publicly available literature. BrHPP is a small, hydrophilic molecule containing a pyrophosphate group, suggesting that its entry into cells is likely a regulated process rather than simple diffusion across the lipid bilayer.
Proposed Mechanisms of Cellular Uptake
Based on the physicochemical properties of BrHPP and the known transport mechanisms for similar molecules, several putative uptake pathways can be considered:
-
Phosphate (B84403) Transporters: Solute carrier (SLC) families of phosphate transporters, such as PiT-1 (SLC20A1) and PiT-2 (SLC20A2), are responsible for the cellular uptake of inorganic phosphate. Given the pyrophosphate moiety of BrHPP, these transporters are plausible candidates for its cellular entry.
-
Organic Anion Transporters (OATs): OATs are a family of transporters that mediate the uptake of a wide range of endogenous and exogenous organic anions. The negatively charged nature of BrHPP at physiological pH makes OATs a potential route of entry.
-
Endocytosis: For larger aggregates or in specific cell types, endocytic pathways such as macropinocytosis cannot be entirely ruled out, although this is less likely to be the primary mechanism for a small molecule like BrHPP.
Further research is required to elucidate the specific transporters involved in BrHPP uptake, which could have significant implications for its targeted delivery and efficacy.
The Metabolic Fate of this compound
The intracellular metabolism of BrHPP is another area that remains to be fully characterized. The stability of BrHPP in aqueous solutions has been noted, but its fate within the complex enzymatic environment of the cell is unknown.[1]
Hypothesized Metabolic Pathways
The most probable metabolic transformation of BrHPP is the hydrolysis of its pyrophosphate bond by intracellular phosphatases. This would result in the formation of bromohydrin monophosphate and inorganic phosphate. The enzymes responsible for this could include various pyrophosphatases that are ubiquitous in the cytoplasm.
Understanding the metabolism of BrHPP is crucial for several reasons:
-
Activity of Metabolites: It is important to determine whether BrHPP itself or one of its metabolites is the primary active molecule that stimulates the Vγ9Vδ2 T cell receptor.
-
Pharmacokinetics: The rate of metabolism will influence the intracellular half-life of the active compound, thereby affecting the duration of its pharmacological effect.
-
Toxicity: Potential metabolites need to be evaluated for any off-target effects or toxicity.
Experimental Protocols for Studying Cellular Uptake and Metabolism
The following are detailed, generic protocols that can be adapted to specifically study the cellular uptake and metabolism of BrHPP.
Cellular Uptake Assay
This protocol is designed to quantify the amount of BrHPP taken up by cells over time.
Materials:
-
Adherent cell line of interest (e.g., a tumor cell line or peripheral blood mononuclear cells)
-
Complete cell culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Radiolabeled BrHPP (e.g., [³²P]-BrHPP or [³H]-BrHPP) or unlabeled BrHPP for LC-MS analysis
-
Pharmacological inhibitors of potential transporters (optional)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Scintillation cocktail (for radiolabeled studies)
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well plate) at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-incubation: On the day of the experiment, wash the cells with pre-warmed HBSS. Pre-incubate the cells in HBSS for 30 minutes at 37°C to deplete intracellular stores of competing substrates.
-
Initiate Uptake: Remove the pre-incubation buffer and add HBSS containing a known concentration of BrHPP (radiolabeled or unlabeled). Incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
Terminate Uptake: To stop the uptake, aspirate the BrHPP-containing buffer and immediately wash the cells twice with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer and incubating for 30 minutes at 37°C.
-
Quantification:
-
Radiolabeled BrHPP: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Unlabeled BrHPP: Analyze the cell lysate using a validated LC-MS/MS method to quantify the intracellular concentration of BrHPP.
-
-
Protein Normalization: In parallel wells, determine the total protein concentration using a protein assay.
-
Data Analysis: Express the uptake of BrHPP as nmol/mg of protein and plot against time to determine the uptake rate.
Metabolism Assay
This protocol is designed to identify and quantify the metabolites of BrHPP in cells.
Materials:
-
Same as for the cellular uptake assay, but with a focus on unlabeled BrHPP for LC-MS analysis.
-
Acetonitrile (B52724) or other organic solvent for protein precipitation.
-
High-resolution mass spectrometer coupled with liquid chromatography.
Procedure:
-
Cell Treatment: Seed cells in larger format plates (e.g., 6-well plates or small flasks) to obtain sufficient material for analysis. Treat the cells with a known concentration of BrHPP for different time points (e.g., 0, 1, 4, 24 hours).
-
Cell Harvesting and Lysis: After incubation, wash the cells with ice-cold PBS, scrape the cells, and centrifuge to obtain a cell pellet. Lyse the cells using a suitable method (e.g., sonication or freeze-thaw cycles).
-
Metabolite Extraction: Precipitate the proteins by adding a cold organic solvent like acetonitrile to the cell lysate. Centrifuge to pellet the protein and collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the supernatant using a high-resolution LC-MS/MS system. Use a method that can separate BrHPP from its potential metabolites (e.g., bromohydrin monophosphate).
-
Metabolite Identification: Identify potential metabolites by comparing their mass-to-charge ratio (m/z) and fragmentation patterns with those of synthetic standards, if available.
-
Quantification: Quantify the levels of BrHPP and its metabolites over time to determine the rate of metabolism.
Quantitative Data Summary
While specific quantitative data for BrHPP uptake and metabolism is lacking, the following tables outline the types of data that should be collected from the proposed experiments and summarize the dosing and administration information from clinical studies, which provides context for its biological activity.
Table 1: Proposed Data Collection for BrHPP Cellular Uptake and Metabolism
| Parameter | Description | Experimental Method |
| Uptake Rate | The initial rate of BrHPP entry into cells. | Time-course uptake assay with radiolabeled or unlabeled BrHPP. |
| Intracellular Concentration | The concentration of BrHPP inside the cells at steady state. | Uptake assay at a single, late time point. |
| Kinetic Parameters (Km, Vmax) | Michaelis-Menten constants to characterize the affinity and capacity of the transport system. | Concentration-dependent uptake assay. |
| Metabolite Profile | Identification of metabolites formed from BrHPP. | LC-MS/MS analysis of cell lysates. |
| Metabolic Rate | The rate of disappearance of the parent compound (BrHPP) and the appearance of metabolites. | Time-course metabolism assay with LC-MS/MS analysis. |
| Enzyme Kinetics | Kinetic parameters of the enzymes responsible for BrHPP metabolism. | In vitro assays with purified enzymes or cell fractions. |
Table 2: Dosing and Administration of BrHPP in Clinical Trials
| Study Phase | Patient Population | BrHPP Dose | Administration Route | Co-administered Agents | Reference |
| Phase I | Solid Tumors | 200 - 1800 mg/m² | 1-hour intravenous infusion | Low-dose subcutaneous IL-2 | [2][3] |
| Phase I | Solid Tumors | Escalating doses | Intravenous infusion | Low-dose subcutaneous IL-2 | [4] |
| Phase II | Follicular B-cell Lymphoma | Not specified | Intravenous | IL-2 | [5] |
Visualizing Pathways and Workflows
The following diagrams, created using the DOT language, visualize the proposed cellular processes and experimental workflows.
Conclusion and Future Directions
This compound holds considerable promise as an immunotherapeutic agent. However, a deeper understanding of its cellular pharmacology is essential for its rational development. The lack of data on its cellular uptake and metabolism represents a significant knowledge gap. The proposed experimental protocols and theoretical frameworks presented in this guide offer a roadmap for future research in this area. Elucidating the mechanisms of BrHPP transport and metabolic fate will be critical for optimizing dosing strategies, improving tumor targeting, and ultimately enhancing the clinical benefit of this novel class of immuno-oncology drugs. Future studies should focus on identifying the specific transporters involved in BrHPP uptake and characterizing the enzymatic pathways responsible for its metabolism. This knowledge will be invaluable for the design of next-generation phosphoantigens with improved pharmacological properties.
References
- 1. Chemical synthesis and biological activity of this compound, a potent stimulator of human gamma delta T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of this compound (BrHPP, IPH 1101), a Vgamma9Vdelta2 T lymphocyte agonist in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Frontiers | Current Advances in γδ T Cell-Based Tumor Immunotherapy [frontiersin.org]
Navigating the In Vivo Landscape of BrHPP: A Technical Examination of Biodistribution and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Bromohydrin pyrophosphate (BrHPP), a potent phosphoantigen, has emerged as a significant activator of Vγ9Vδ2 T cells, a subset of T cells with powerful anti-tumor capabilities.[1][2] Understanding its behavior within a living system—its biodistribution and pharmacokinetics—is paramount for the strategic development of BrHPP-based immunotherapies. This technical guide synthesizes the current, albeit limited, publicly available knowledge on the in vivo profile of BrHPP, focusing on data from preclinical and clinical investigations.
Core Concepts: Mechanism of Action
BrHPP functions by stimulating Vγ9Vδ2 T cells, which recognize and respond to non-peptidic phosphorylated compounds.[1] This activation, which is independent of the major histocompatibility complex (MHC), leads to the expansion and activation of these cytotoxic T cells.[1] For robust in vivo amplification of Vγ9Vδ2 T cells, the co-administration of interleukin-2 (B1167480) (IL-2) has been shown to be a critical requirement.[1][2][3] The activated Vγ9Vδ2 T cells can then directly lyse tumor cells and orchestrate a broader anti-tumor immune response through the release of pro-inflammatory cytokines like TNF-α and IFN-γ.[1]
References
- 1. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of this compound (BrHPP, IPH 1101), a Vgamma9Vdelta2 T lymphocyte agonist in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
Methodological & Application
Protocol for Ex Vivo Expansion of Vγ9Vδ2 T Cells using BrHPP and IL-2
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vγ9Vδ2 T cells are a subset of gamma delta (γδ) T cells that play a crucial role in the innate immune response against tumors and infectious agents. These cells can be potently and selectively activated and expanded by phosphoantigens, such as the synthetic compound Bromohydrin Pyrophosphate (BrHPP), in combination with the cytokine Interleukin-2 (IL-2). This property makes them an attractive candidate for adoptive cell therapy in oncology. This document provides a detailed protocol for the ex vivo expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) using BrHPP and IL-2.
Principle of the Method
The expansion of Vγ9Vδ2 T cells is initiated by the specific activation of the Vγ9Vδ2 T cell receptor (TCR). BrHPP, a potent phosphoantigen, binds to the intracellular domain of Butyrophilin 3A1 (BTN3A1), a molecule expressed on the surface of various cells, including antigen-presenting cells and the Vγ9Vδ2 T cells themselves. This binding induces a conformational change in the extracellular domain of BTN3A1, which is then recognized by the Vγ9Vδ2 TCR. This recognition, in conjunction with co-stimulatory signals, triggers a signaling cascade leading to T cell activation, proliferation, and differentiation into cytotoxic effector cells. IL-2 is a critical cytokine that promotes the survival and proliferation of activated T cells, thus ensuring a robust expansion of the Vγ9Vδ2 T cell population.[1]
Data Presentation
The following tables summarize quantitative data from various studies on the ex vivo expansion of Vγ9Vδ2 T cells using phosphoantigens and IL-2.
Table 1: Expansion Fold and Purity of Vγ9Vδ2 T Cells
| Stimulant | IL-2 Concentration | Culture Duration (days) | Fold Expansion | Purity (% of Vγ9Vδ2+ cells) | Reference |
| BrHPP | Low dose | 21 | ~50-fold | >80% | [2] |
| Zoledronate | 1000 U/mL | 11 | Not specified | >95% | [3] |
| Pamidronate | Not specified | 14 | ~20-fold | ~79% | [4] |
| Zoledronate + aAPC | 300 IU/mL | 10 | 132 to 730-fold | >90% (post-enrichment) | [5] |
Table 2: Reagent Concentrations for Vγ9Vδ2 T Cell Expansion
| Reagent | Concentration | Purpose | Reference |
| BrHPP | 200 nM | Vγ9Vδ2 T cell activation | [6] |
| Zoledronate | 5-10 µM | Vγ9Vδ2 T cell activation (induces endogenous phosphoantigen accumulation) | [3][5] |
| IL-2 | 100 - 1000 IU/mL | T cell survival and proliferation | [3] |
Experimental Protocols
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Whole blood collected in heparinized tubes
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque™ or Lymphoprep™ density gradient medium
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30-35 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL conical tube. To avoid mixing, hold the tube at an angle and slowly dispense the blood along the side of the tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four distinct layers will be visible: the upper plasma layer, a "buffy coat" layer containing PBMCs, the Ficoll-Paque™ layer, and the bottom layer of red blood cells and granulocytes.
-
Carefully aspirate the upper plasma layer without disturbing the buffy coat.
-
Collect the buffy coat layer containing the PBMCs using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding sterile PBS to a final volume of 45-50 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in the desired volume of cell culture medium.
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.
2. Ex Vivo Expansion of Vγ9Vδ2 T Cells
Materials and Reagents:
-
Isolated PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
This compound (BrHPP)
-
Recombinant Human Interleukin-2 (IL-2)
-
24-well tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Resuspend the isolated PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add BrHPP to the cell suspension to a final concentration of 200 nM.[6]
-
Add recombinant human IL-2 to the cell suspension to a final concentration of 100-1000 IU/mL. The optimal concentration may need to be determined empirically.
-
Plate 1 mL of the cell suspension into each well of a 24-well tissue culture plate.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2.
-
Every 2-3 days, assess the cell culture for proliferation and morphology. Add fresh complete RPMI-1640 medium containing IL-2 (at the same initial concentration) to maintain a cell density of 0.5-2 x 10^6 cells/mL. Depending on the rate of proliferation, it may be necessary to split the cultures into new wells or larger flasks.
-
Continue the culture for 12-21 days. The optimal culture duration will depend on the desired expansion fold and purity.
3. Quality Control: Flow Cytometry Analysis of Vγ9Vδ2 T Cell Purity
Materials:
-
Expanded Vγ9Vδ2 T cell culture
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against human CD3, Vγ9 TCR, and Vδ2 TCR
-
Flow cytometer
Procedure:
-
Harvest a representative sample of the expanded cells.
-
Wash the cells with FACS buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against CD3, Vγ9 TCR, and Vδ2 TCR according to the manufacturer's instructions.
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data by first gating on the CD3+ T cell population and then determining the percentage of cells that are positive for both Vγ9 and Vδ2 TCRs. A purity of >80-90% is typically achieved.
Visualizations
Signaling Pathway of Vγ9Vδ2 T Cell Activation by BrHPP
Caption: Signaling cascade initiated by BrHPP leading to Vγ9Vδ2 T cell activation.
Experimental Workflow for Vγ9Vδ2 T Cell Expansion
Caption: Step-by-step workflow for the ex vivo expansion of Vγ9Vδ2 T cells.
References
- 1. This compound-stimulated Vgamma9delta2 T cells expanded ex vivo from patients with poor-prognosis neuroblastoma lyse autologous primary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Vγ9Vδ2 T Cells Concurrently Kill Cancer Cells and Cross-Present Tumor Antigens [frontiersin.org]
- 3. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large Scale Ex Vivo Expansion of γδ T cells Using Artificial Antigen-presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-activation of Vγ9Vδ2 T cells by exogenous phosphoantigens involves TCR and butyrophilins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expansion of Human Peripheral Blood γδ T Cells using Zoledronate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal BrHPP Concentration for Vγ9Vδ2 T Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vγ9Vδ2 T cells are a subset of γδ T cells that play a crucial role in the immune response to infections and malignancies. These cells can be potently activated by small, non-peptidic molecules known as phosphoantigens. Bromohydrin pyrophosphate (BrHPP) is a synthetic phosphoantigen that has been shown to be a potent activator of Vγ9Vδ2 T cells, leading to their proliferation, cytokine production, and cytotoxic activity against tumor cells.[1][2] The activation of Vγ9Vδ2 T cells by BrHPP is dependent on the T cell receptor (TCR) and the butyrophilin 3A1 (BTN3A1) molecule.[3][4] This document provides detailed application notes and protocols for determining the optimal concentration of BrHPP for Vγ9Vδ2 T cell activation in vitro.
Data Presentation: BrHPP Concentration and Vγ9Vδ2 T Cell Activation
The optimal concentration of BrHPP for Vγ9Vδ2 T cell activation can vary depending on the specific application, such as T cell expansion, cytokine secretion, or cytotoxicity assays. The following tables summarize quantitative data from various studies on the effective concentrations of BrHPP for different aspects of Vγ9Vδ2 T cell activation.
| Application | BrHPP Concentration | Cell Type | Key Activation Markers/Readouts | Reference |
| Direct Stimulation of Purified Vγ9Vδ2 T cells | 200 nM | Purified Vγ9Vδ2 T cells | IFN-γ, CD107a, CD69 | [3] |
| In vitro Expansion of Vγ9Vδ2 T cells from PBMC | 200 nM (+ IL-2) | Human PBMCs | CD69, CD25 | Not specified in provided context |
| In vitro Amplification of Vγ9Vδ2 T cells | Not specified | Human PBMCs from neuroblastoma patients | Proliferation (>80% Vγ9Vδ2 T cells after 21 days) | [1][2] |
| Phosphoantigen | EC50 for Vγ9Vδ2 T Cell Activation | Reference |
| This compound (BrHPP) | Referenced, but specific value not provided in search results | Referenced from Kadri et al. |
Signaling Pathway and Experimental Workflow
Vγ9Vδ2 T Cell Activation by BrHPP
The activation of Vγ9Vδ2 T cells by BrHPP is initiated by the interaction of BrHPP with the intracellular B30.2 domain of the Butyrophilin 3A1 (BTN3A1) molecule on an antigen-presenting cell or a target cell.[4][5] This interaction is thought to induce a conformational change in BTN3A1, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation, cytokine release, and cytotoxic effector functions.[4][5]
Caption: Vγ9Vδ2 T cell activation by BrHPP.
Experimental Workflow for Determining Optimal BrHPP Concentration
This workflow outlines the key steps to determine the optimal concentration of BrHPP for Vγ9Vδ2 T cell activation in vitro.
Caption: Experimental workflow for BrHPP optimization.
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 medium
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Method:
-
Dilute whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer at the interface.
-
Collect the mononuclear cell layer (buffy coat) and transfer to a new 50 mL conical tube.
-
Wash the cells by adding 30-40 mL of PBS and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of RPMI-1640 supplemented with 10% FBS.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
Protocol 2: In Vitro Stimulation of Vγ9Vδ2 T Cells with BrHPP
Materials:
-
Isolated PBMCs (from Protocol 1)
-
BrHPP stock solution (e.g., 1 mM in sterile water or PBS)
-
Recombinant human Interleukin-2 (IL-2)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom culture plates
-
CO2 incubator (37°C, 5% CO2)
Method:
-
Prepare serial dilutions of BrHPP in complete RPMI-1640 medium to achieve final concentrations ranging from 1 nM to 10 µM (e.g., 1, 10, 100, 1000, 10000 nM).
-
Seed 1 x 10^5 PBMCs in 100 µL of complete RPMI-1640 medium per well in a 96-well plate.
-
Add 100 µL of the BrHPP dilutions to the respective wells. Include a no-BrHPP control.
-
Add IL-2 to each well to a final concentration of 100 IU/mL.
-
Incubate the plate in a humidified CO2 incubator at 37°C for the desired time period (e.g., 24 hours for early activation markers, 7-14 days for expansion).
-
For longer-term cultures, replenish the medium with fresh medium containing IL-2 every 2-3 days.
Protocol 3: Analysis of Vγ9Vδ2 T Cell Activation by Flow Cytometry
Materials:
-
Stimulated PBMCs (from Protocol 2)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against:
-
CD3
-
Vδ2-TCR
-
CD69
-
CD107a (LAMP-1)
-
-
Brefeldin A and Monensin (for intracellular cytokine staining)
-
Fixation/Permeabilization buffers
-
Flow cytometer
Method:
-
For CD107a staining: Add the anti-CD107a antibody directly to the culture wells 1 hour after the start of stimulation. Add Brefeldin A and Monensin 1 hour later and incubate for an additional 4 hours.
-
Harvest the cells from the 96-well plate and transfer to FACS tubes.
-
Wash the cells with FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the surface staining antibodies (anti-CD3, anti-Vδ2-TCR, anti-CD69).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
(Optional, for intracellular cytokine staining) Fix and permeabilize the cells according to the manufacturer's protocol.
-
(Optional) Stain for intracellular IFN-γ.
-
Resuspend the cells in 300-500 µL of FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data by gating on the lymphocyte population, then on CD3+ T cells, and finally on Vδ2+ T cells to determine the percentage of cells expressing CD69 and CD107a.
Protocol 4: Measurement of IFN-γ Secretion by ELISA
Materials:
-
Supernatants from stimulated PBMC cultures (from Protocol 2)
-
Human IFN-γ ELISA kit
-
ELISA plate reader
Method:
-
After the desired stimulation period, centrifuge the 96-well plates at 300 x g for 5 minutes.
-
Carefully collect the supernatants without disturbing the cell pellet.
-
Perform the IFN-γ ELISA according to the manufacturer's instructions.
-
Read the absorbance on an ELISA plate reader and calculate the concentration of IFN-γ in each sample based on a standard curve.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers to determine the optimal concentration of BrHPP for Vγ9Vδ2 T cell activation. By systematically evaluating a range of BrHPP concentrations and measuring key activation markers, researchers can identify the most effective conditions for their specific experimental needs, whether it be for basic research on γδ T cell biology or for the development of novel immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-stimulated Vgamma9delta2 T cells expanded ex vivo from patients with poor-prognosis neuroblastoma lyse autologous primary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Self-activation of Vγ9Vδ2 T cells by exogenous phosphoantigens involves TCR and butyrophilins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoantigen Presentation to TCR γδ Cells, a Conundrum Getting Less Gray Zones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Assay Using BrHPP-Stimulated T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-delta (γδ) T cells are a unique subset of T lymphocytes that play a crucial role in the innate immune response against transformed cells. Unlike conventional alpha-beta (αβ) T cells, Vγ9Vδ2 T cells, the predominant subset of γδ T cells in peripheral blood, recognize small, non-peptidic phosphoantigens (pAgs) that are often overproduced by tumor cells through the dysregulated mevalonate (B85504) pathway.[1][2] This recognition is independent of the major histocompatibility complex (MHC). Bromohydrin pyrophosphate (BrHPP) is a potent synthetic phosphoantigen that can selectively activate and expand Vγ9Vδ2 T cells in vitro and in vivo.[2][3][4] This property makes BrHPP-stimulated γδ T cells promising effector cells for adoptive cell therapy in cancer treatment.
These application notes provide detailed protocols for the in vitro expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) using BrHPP and subsequent evaluation of their cytotoxic potential against target tumor cells using Calcein-AM and Lactate Dehydrogenase (LDH) release assays.
Data Presentation
The following tables summarize typical quantitative data for the experimental protocols described.
Table 1: Expansion of Vγ9Vδ2 T Cells
| Parameter | Value | Reference |
| Initial Cell Seeding Density | 1 x 10⁶ PBMCs/mL | [4] |
| BrHPP Concentration | 200 nM - 3 µM | [4][5] |
| IL-2 Concentration | 100 - 400 IU/mL | [6][7] |
| Culture Duration | 7 - 21 days | [3][8] |
| Expected Vγ9Vδ2 T cell Purity | >80% | [3] |
| Expected Fold Expansion | >50-fold | [3] |
Table 2: Calcein-AM Cytotoxicity Assay Parameters
| Parameter | Value | Reference |
| Target Cell Labeling Concentration | 10 - 15 µM Calcein-AM | [9][10] |
| Labeling Time and Temperature | 30 minutes at 37°C | [9] |
| Effector to Target (E:T) Ratios | 50:1, 25:1, 12.5:1, etc. (serially diluted) | [9][11] |
| Incubation Time | 4 hours | [10][12] |
| Plate Type | 96-well V-bottom or U-bottom | [6][9] |
Table 3: LDH Cytotoxicity Assay Parameters
| Parameter | Value | Reference |
| Effector to Target (E:T) Ratios | 20:1, 10:1, 5:1, 1:1 | [13][14] |
| Incubation Time | 4 - 6 hours | [13][15] |
| Plate Type | 96-well U-bottom or flat-bottom | [15][16] |
| Wavelength for Absorbance Reading | 490 nm | [15][16] |
Signaling Pathway and Experimental Workflow
Vγ9Vδ2 T Cell Activation by BrHPP
The activation of Vγ9Vδ2 T cells by phosphoantigens such as BrHPP is a complex process involving butyrophilin molecules. BrHPP enters the antigen-presenting cell (or the γδ T cell itself) and binds to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1).[17] This binding induces a conformational change in BTN3A1, leading to its interaction with Butyrophilin 2A1 (BTN2A1).[1] This heteromeric association is thought to trigger an "inside-out" signaling mechanism, altering the extracellular conformation of BTN3A1, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation, proliferation, and effector function.[1][17]
Caption: Signaling pathway of BrHPP-mediated Vγ9Vδ2 T cell activation.
Experimental Workflow for In Vitro Cytotoxicity Assay
The overall experimental workflow involves the isolation of PBMCs, stimulation and expansion of Vγ9Vδ2 T cells with BrHPP and IL-2, followed by a cytotoxicity assay using the expanded effector cells and target tumor cells.
Caption: Experimental workflow for the in vitro cytotoxicity assay.
Experimental Protocols
Protocol 1: Expansion of Vγ9Vδ2 T Cells from PBMCs
Materials:
-
Ficoll-Paque™ PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1 mM sodium pyruvate, and penicillin/streptomycin
-
This compound (BrHPP)
-
Recombinant human Interleukin-2 (B1167480) (rhIL-2)
-
Peripheral Blood Mononuclear Cells (PBMCs)
Procedure:
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's protocol.[4]
-
Cell Culture Initiation: Resuspend the isolated PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.[4]
-
Stimulation: Add BrHPP to a final concentration of 3 µM and rhIL-2 to a final concentration of 300 IU/mL.[4]
-
Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO₂.
-
Maintenance: Every 2-3 days, assess the cell density and add fresh medium containing rhIL-2 (300 IU/mL) to maintain a cell concentration of approximately 1-2 x 10⁶ cells/mL. On day 5 of the culture, renew the rhIL-2.[4][6]
-
Expansion Duration: Continue the culture for 14-21 days to achieve significant expansion of the Vγ9Vδ2 T cell population.[3]
-
Purity Assessment (Optional): The purity of the expanded Vγ9Vδ2 T cells can be determined by flow cytometry using antibodies against CD3 and Vδ2-TCR.
Protocol 2: Calcein-AM Release-Based Cytotoxicity Assay
Materials:
-
Expanded Vγ9Vδ2 T cells (Effector cells)
-
Target tumor cells
-
Complete RPMI-1640 medium
-
Calcein-AM dye
-
DMSO
-
96-well V-bottom microtiter plates
-
Triton X-100 (2% solution)
-
Fluorescence plate reader
Procedure:
-
Prepare Target Cells:
-
Harvest and count the target tumor cells.
-
Resuspend the cells in complete medium at a concentration of 1 x 10⁶ cells/mL.[9]
-
Add Calcein-AM to a final concentration of 15 µM and incubate for 30 minutes at 37°C with occasional shaking.[9]
-
Wash the labeled target cells twice with complete medium to remove excess dye.
-
Resuspend the washed target cells at a concentration of 1 x 10⁵ cells/mL.
-
-
Set up the Assay Plate:
-
Add 100 µL of the labeled target cell suspension to each well of a 96-well V-bottom plate (1 x 10⁴ cells/well).
-
Prepare serial dilutions of the effector Vγ9Vδ2 T cells in complete medium.
-
Add 100 µL of the effector cell dilutions to the wells containing target cells to achieve the desired Effector to Target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1, etc.).[11] Perform each ratio in triplicate.
-
Spontaneous Release Control: Add 100 µL of medium instead of effector cells to at least six wells containing target cells.[9]
-
Maximum Release Control: Add 100 µL of medium to at least six wells containing target cells. Just before reading, add 10 µL of 2% Triton X-100 to these wells to lyse the cells completely.[9]
-
-
Incubation:
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-to-cell contact.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
-
Data Acquisition:
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a new black 96-well flat-bottom plate.
-
Measure the fluorescence of the released Calcein in the supernatant using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.
-
-
Data Analysis:
-
Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol 3: LDH Release-Based Cytotoxicity Assay
Materials:
-
Expanded Vγ9Vδ2 T cells (Effector cells)
-
Target tumor cells
-
Complete RPMI-1640 medium (low serum, e.g., 1-4% FBS is recommended to reduce background)[15][18]
-
LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, Takara Bio)
-
96-well U-bottom or flat-bottom microtiter plates
-
Absorbance plate reader
Procedure:
-
Prepare Cells:
-
Harvest and count the effector and target cells.
-
Resuspend both cell types in low-serum medium.
-
-
Set up the Assay Plate:
-
Seed 1 x 10⁴ target cells in 100 µL of medium per well in a 96-well plate.[15]
-
Add 100 µL of effector cells to the wells to achieve the desired E:T ratios (e.g., 20:1, 10:1, 5:1, 1:1).[13][14] Perform each ratio in triplicate.
-
Effector Cell Spontaneous Release Control: Wells containing only effector cells at the different concentrations used in the assay.[16]
-
Target Cell Spontaneous Release Control: Wells containing only target cells with medium.[16]
-
Target Cell Maximum Release Control: Wells containing only target cells. Add lysis buffer (provided in the kit) 45 minutes before the end of the incubation period.[16]
-
Volume Correction Control: Wells containing only medium.
-
-
Incubation:
-
Centrifuge the plate at 250 x g for 3 minutes.
-
Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.[15]
-
-
Data Acquisition:
-
Centrifuge the plate at 250 x g for 5-10 minutes.[19]
-
Carefully transfer 50-100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 30 minutes, protected from light.[16]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a plate reader.[15][16]
-
-
Data Analysis:
-
Subtract the background absorbance (from the volume correction control) from all other readings.
-
Calculate the percentage of specific cytotoxicity using the formula provided in the manufacturer's protocol, which will be similar to: % Cytotoxicity = [(Experimental Release - Effector Spontaneous Release - Target Spontaneous Release) / (Target Maximum Release - Target Spontaneous Release)] x 100
-
References
- 1. Phosphoantigens glue butyrophilin 3A1 and 2A1 to activate Vγ9Vδ2 T cells [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Current Advances in γδ T Cell-Based Tumor Immunotherapy [frontiersin.org]
- 3. This compound-stimulated Vgamma9delta2 T cells expanded ex vivo from patients with poor-prognosis neuroblastoma lyse autologous primary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-activation of Vγ9Vδ2 T cells by exogenous phosphoantigens involves TCR and butyrophilins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific requirements for Vγ9Vδ2 T cell stimulation by a natural adenylated phosphoantigen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing interleukin-2 concentration, seeding density and bead-to-cell ratio of T-cell expansion for adoptive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Large Scale Ex Vivo Expansion of γδ T cells Using Artificial Antigen-presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assay - Calcein AM [protocols.io]
- 12. An optimized cultivation method for future in vivo application of γδ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid flow cytometry-based assay for the evaluation of γδ T cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. 2.16. LDH-Based T Cell Killing Assay (Cytotoxicity Assay) [bio-protocol.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. takarabio.com [takarabio.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Flow Cytometry Analysis of BrHPP-Activated γδ T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma delta (γδ) T cells are a unique subset of T lymphocytes that play a crucial role in both innate and adaptive immunity. Unlike conventional αβ T cells, γδ T cells can recognize and respond to target cells in a non-MHC-restricted manner, making them attractive candidates for cancer immunotherapy.[1] The major subset of γδ T cells in human peripheral blood expresses the Vγ9Vδ2 T cell receptor (TCR) and can be potently activated by small phosphorylated molecules known as phosphoantigens (pAgs).[2][3]
Bromohydrin pyrophosphate (BrHPP) is a synthetic phosphoantigen that can selectively activate and promote the expansion of Vγ9Vδ2 T cells, particularly in the presence of interleukin-2 (B1167480) (IL-2).[4][5][6] This activation leads to the upregulation of cytotoxic machinery and the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[1][7] Flow cytometry is an indispensable tool for characterizing the phenotype, activation state, and functional capacity of BrHPP-activated γδ T cells. These application notes provide detailed protocols for the analysis of these cells.
Signaling Pathway for BrHPP-Mediated γδ T Cell Activation
The activation of Vγ9Vδ2 T cells by phosphoantigens like BrHPP is mediated by the butyrophilin 3A1 (BTN3A1) molecule expressed on antigen-presenting cells or tumor cells.[8][9] The binding of BrHPP to the intracellular domain of BTN3A1 induces a conformational change in its extracellular domain, which is then recognized by the Vγ9Vδ2 TCR, leading to T cell activation.[8][9]
Experimental Workflow
The overall workflow for the analysis of BrHPP-activated γδ T cells involves isolating peripheral blood mononuclear cells (PBMCs), activating and expanding the γδ T cells with BrHPP and IL-2, staining the cells with fluorescently labeled antibodies, and acquiring and analyzing the data using a flow cytometer.
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer containing the PBMCs.
-
Collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the collected cells by adding PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in 50 mL of PBS for a second wash. Centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the PBMC pellet in complete RPMI-1640 medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
Protocol 2: Ex vivo Activation and Expansion of γδ T Cells
This protocol details the selective activation and expansion of Vγ9Vδ2 T cells from isolated PBMCs using BrHPP and IL-2.
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
BrHPP (e.g., IPH1101)
-
Recombinant human IL-2
-
24-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Add BrHPP to a final concentration in the nanomolar range (e.g., 100-400 nM).
-
Add recombinant human IL-2 to a final concentration of 100-200 IU/mL.
-
Plate 2 mL of the cell suspension into each well of a 24-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Every 2-3 days, assess cell density and add fresh medium containing IL-2 to maintain a cell density of 0.5-1 x 10⁶ cells/mL.
-
After 8-14 days of culture, harvest the cells for flow cytometry analysis. Successful expansion can result in Vγ9Vδ2 T cells comprising over 80% of the cultured cells.[6]
Protocol 3: Flow Cytometry Staining for Surface Markers
This protocol describes the staining of cell surface markers to identify and phenotype BrHPP-activated γδ T cells.
Materials:
-
Expanded γδ T cells
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies (see Table 2 for examples)
-
FACS tubes or 96-well U-bottom plate
-
Centrifuge
Procedure:
-
Harvest the expanded cells and wash them once with FACS buffer.
-
Resuspend the cells in FACS buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
Aliquot 100 µL of the cell suspension (1-2 x 10⁵ cells) into FACS tubes or wells of a 96-well plate.
-
Add the predetermined optimal concentrations of fluorochrome-conjugated antibodies for surface markers.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer (or 200 µL for a 96-well plate) by centrifuging at 300-400 x g for 5 minutes.
-
Resuspend the final cell pellet in 200-500 µL of FACS buffer for flow cytometry acquisition.
Protocol 4: Intracellular Cytokine Staining (ICS)
This protocol is for the detection of intracellular cytokines like IFN-γ and TNF-α following a brief restimulation.
Materials:
-
Expanded γδ T cells
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Brefeldin A or Monensin (protein transport inhibitors)[10]
-
Surface staining antibodies
-
Fixation/Permeabilization buffer kit (e.g., BD Cytofix/Cytoperm)
-
Intracellular staining antibodies (e.g., anti-IFN-γ, anti-TNF-α)
-
Permeabilization/Wash buffer
Procedure:
-
Restimulate the expanded γδ T cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) for 4-6 hours at 37°C.[11][12]
-
Harvest the cells and perform surface staining as described in Protocol 3.
-
After the final wash of the surface staining, resuspend the cells in 100 µL of fixation buffer and incubate for 20 minutes at 4°C.
-
Wash the cells twice with 1X permeabilization/wash buffer.
-
Resuspend the fixed and permeabilized cells in the permeabilization/wash buffer containing the intracellular antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1X permeabilization/wash buffer.
-
Resuspend the final cell pellet in FACS buffer for flow cytometry acquisition.
Data Presentation
The following tables summarize the expected quantitative changes in marker expression on γδ T cells following activation with BrHPP.
Table 1: Gating Strategy for BrHPP-Activated γδ T Cells
| Gating Step | Parent Population | Markers Used | Description |
| 1 | All events | FSC-A vs. SSC-A | Gate on lymphocytes based on size and granularity.[13] |
| 2 | Lymphocytes | FSC-A vs. FSC-H | Gate on singlets to exclude doublets. |
| 3 | Singlets | CD3 | Gate on CD3⁺ T cells.[13] |
| 4 | CD3⁺ T cells | TCR γδ vs. TCR Vδ2 | Identify the Vγ9Vδ2 T cell population (TCR γδ⁺ Vδ2⁺). |
Table 2: Phenotypic Markers for Flow Cytometry Analysis
| Marker | Type | Expected Change with BrHPP Activation |
| CD3 | Lineage | No change (Pan T cell marker) |
| TCR γδ | Lineage | No change (γδ T cell marker) |
| TCR Vδ2 | Lineage | Increased percentage of total lymphocytes due to expansion |
| CD69 | Early Activation | Upregulated[14] |
| CD25 | Activation (IL-2Rα) | Upregulated[14] |
| HLA-DR | Activation | Upregulated[8] |
| NKG2D | Cytotoxicity Receptor | Upregulated[15] |
| CD107a | Degranulation | Increased surface expression upon target cell encounter |
| Granzyme B | Cytotoxic Effector | Increased intracellular expression[7] |
| Perforin | Cytotoxic Effector | Increased intracellular expression[7] |
| CD45RA | Memory | Shift from Naïve (CD45RA⁺CD27⁺) to Effector Memory (CD45RA⁻CD27⁻) |
| CD27 | Memory/Costimulatory | Downregulated on effector cells[15] |
| IFN-γ | Effector Cytokine | Increased intracellular expression upon restimulation[1][7] |
| TNF-α | Effector Cytokine | Increased intracellular expression upon restimulation[1][7] |
Table 3: Representative Quantitative Data Post-BrHPP Expansion
| Parameter | Unstimulated PBMCs | BrHPP + IL-2 Expanded Cells (Day 14) |
| % Vδ2 T cells of CD3⁺ | 1-5% | >80%[6] |
| % CD69⁺ of Vδ2 T cells | <5% | >60% |
| % CD25⁺ of Vδ2 T cells | <10% | >70% |
| % IFN-γ⁺ of Vδ2 T cells (post-restimulation) | <1% | >50% |
| % TNF-α⁺ of Vδ2 T cells (post-restimulation) | <1% | >40% |
Note: The percentages are representative and can vary depending on the donor, culture conditions, and specific protocol used.
References
- 1. The Dual Roles of Human γδ T Cells: Anti-Tumor or Tumor-Promoting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Activation of Human γδ T Cells: Modulation by Toll-Like Receptor 8 Ligands and Role of Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Current Advances in γδ T Cell-Based Tumor Immunotherapy [frontiersin.org]
- 6. This compound-stimulated Vgamma9delta2 T cells expanded ex vivo from patients with poor-prognosis neuroblastoma lyse autologous primary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptome Signature of Vγ9Vδ2 T Cells Treated With Phosphoantigens and Notch Inhibitor Reveals Interplay Between TCR and Notch Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphoantigen-stimulated γδ T cells suppress natural killer cell–responses to missing-self - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphoantigen Presentation to TCR γδ Cells, a Conundrum Getting Less Gray Zones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular Flow Cytometry | Intracellular Staining [bdbiosciences.com]
- 11. lerner.ccf.org [lerner.ccf.org]
- 12. Frontiers | Isolation and expansion of pure and functional γδ T cells [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of Stimulated γδ T Cells: Phenotypic Analysis and Implications for Allogeneic Cellular Immunotherapy [mdpi.com]
- 15. Deep characterization of human γδ T cell subsets defines shared and lineage-specific traits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Bromohydrin Pyrophosphate (BrHPP) in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromohydrin pyrophosphate (BrHPP), a synthetic phosphoantigen, is a potent activator of a specific subset of human T cells known as Vγ9Vδ2 T cells. These cells play a crucial role in the innate immune response to transformed cells and are implicated in tumor immunosurveillance.[1] BrHPP, in combination with Interleukin-2 (IL-2), has been investigated as a therapeutic agent to expand and activate these Vγ9Vδ2 T cells, thereby enhancing their anti-tumor activity. This document provides an overview of the mechanism of action of BrHPP, detailed protocols for its use in in vitro and in vivo preclinical cancer models, and a summary of available data.
Mechanism of Action
BrHPP mimics endogenous phosphoantigens that accumulate in tumor cells due to dysregulation of the mevalonate (B85504) pathway.[2] Vγ9Vδ2 T cells recognize these phosphoantigens through their T-cell receptor (TCR) in a butyrophilin 3A1 (BTN3A1)-dependent manner, leading to their activation, proliferation, and differentiation into cytotoxic effector cells.[2] Activated Vγ9Vδ2 T cells can directly kill tumor cells through the release of cytotoxic granules containing perforin (B1180081) and granzymes. They also contribute to a broader anti-tumor immune response by producing pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[1] The co-administration of IL-2 is often essential to promote the survival and robust expansion of the activated Vγ9Vδ2 T cell population.[1][3]
Quantitative Data from Preclinical and Clinical Studies
Table 1: In Vitro Expansion of Human Vγ9Vδ2 T Cells
| Cell Source | Treatment | Culture Duration | Fold Expansion of Vγ9Vδ2 T Cells | Purity of Vγ9Vδ2 T Cells | Reference |
| PBMCs from Neuroblastoma Patients | BrHPP + low-dose IL-2 | 21 days | ~50-fold | >80% | [4] |
Table 2: Pharmacodynamic Effects of BrHPP (IPH1101) in a Phase I Clinical Trial in Solid Tumor Patients
| BrHPP Dose (mg/m²) | Co-treatment | Maximum Fold Expansion of Vγ9Vδ2 T Cells (vs. baseline) |
| 200 - 1800 | Low-dose IL-2 (1 MIU/m²/day for 7 days) | 5 to 50-fold |
Data summarized from a Phase I trial in 28 patients with solid tumors. The expansion of γδ T lymphocytes was dose-dependent on IPH1101 and required co-administration of IL-2.[3]
Experimental Protocols
In Vitro Expansion of Human Vγ9Vδ2 T Cells from PBMCs
This protocol is adapted from studies demonstrating the robust expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs).[4]
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
L-glutamine
-
Penicillin-Streptomycin
-
BrHPP
-
Recombinant human IL-2 (rhIL-2)
-
Human PBMCs isolated from whole blood or buffy coats
Protocol:
-
Isolate PBMCs: Isolate PBMCs from human whole blood or buffy coats using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.
-
Cell Culture Setup: Resuspend the isolated PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.
-
Stimulation: Add BrHPP to the cell culture at a final concentration of 1-3 µM. Add rhIL-2 to a final concentration of 100-300 IU/mL.
-
Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Maintenance: Every 2-3 days, assess the cell density and viability. If necessary, split the cultures and add fresh complete medium containing rhIL-2 to maintain a cell density of 1-2 x 10^6 cells/mL.
-
Expansion Monitoring: Monitor the expansion and purity of the Vγ9Vδ2 T cell population (identified by flow cytometry using antibodies against CD3 and Vδ2-TCR) over a period of 14-21 days.
In Vivo Evaluation of BrHPP in a Humanized Mouse Xenograft Model
Note: Specific preclinical data on the in vivo efficacy of BrHPP in mouse models, including tumor growth inhibition and survival, are not widely published. The following protocol is a general guideline for evaluating Vγ9Vδ2 T cell-activating compounds in a humanized mouse model bearing a human tumor xenograft. This model is necessary because BrHPP primarily activates human Vγ9Vδ2 T cells.
Model: Humanized mice (e.g., NOD-scid IL2rγnull mice reconstituted with human CD34+ hematopoietic stem cells or engrafted with human PBMCs).
Materials:
-
Humanized mice
-
Human cancer cell line (e.g., a solid tumor line known to be susceptible to Vγ9Vδ2 T cell-mediated lysis)
-
Matrigel
-
BrHPP (sterile, for in vivo use)
-
Recombinant human IL-2 (sterile, for in vivo use)
-
Calipers for tumor measurement
-
Sterile saline or PBS
Protocol:
-
Tumor Implantation:
-
Harvest human tumor cells from culture and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each humanized mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., sterile saline)
-
Group 2: BrHPP alone
-
Group 3: IL-2 alone
-
Group 4: BrHPP + IL-2
-
-
Drug Administration (Example Dosing Regimen - requires optimization):
-
BrHPP: Administer intravenously (i.v.) or intraperitoneally (i.p.) at a dose range of 1-10 mg/kg, once or twice weekly. The optimal dose and schedule must be determined empirically.
-
IL-2: Administer subcutaneously (s.c.) at a low dose (e.g., 50,000 - 100,000 IU/mouse) daily or every other day, often starting concurrently with or shortly after BrHPP administration.
-
-
Monitoring and Endpoints:
-
Tumor Growth: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Body Weight and Clinical Signs: Monitor the body weight and overall health of the mice regularly.
-
Survival: Monitor survival and euthanize mice when tumors reach a predetermined endpoint (e.g., >1500 mm³) or if they show signs of significant morbidity.
-
Immunophenotyping (Optional): At the end of the study, or at intermediate time points, blood, spleen, and tumor tissue can be collected to analyze the frequency and activation status of human Vγ9Vδ2 T cells by flow cytometry.
-
Discussion and Future Directions
BrHPP is a promising immunotherapeutic agent that can effectively activate and expand the Vγ9Vδ2 T cell population, which has demonstrated cytotoxic activity against a broad range of tumor cells in vitro.[1] Clinical data from a Phase I study supports the biological activity and acceptable safety profile of BrHPP in combination with low-dose IL-2 in patients with solid tumors.[3]
A significant gap in the current understanding of BrHPP is the lack of comprehensive, publicly available data on its anti-tumor efficacy in preclinical animal models. Future research should focus on generating this data, including determining optimal dosing and schedules in humanized mouse models of various cancers. Such studies will be crucial for guiding the design of future clinical trials and for exploring the full therapeutic potential of BrHPP in oncology. The use of patient-derived xenograft (PDX) models in humanized mice could provide even more clinically relevant insights into the efficacy of BrHPP.
References
- 1. innate-pharma.com [innate-pharma.com]
- 2. innate-pharma.com [innate-pharma.com]
- 3. Phase I study of this compound (BrHPP, IPH 1101), a Vgamma9Vdelta2 T lymphocyte agonist in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-stimulated Vgamma9delta2 T cells expanded ex vivo from patients with poor-prognosis neuroblastoma lyse autologous primary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing Innate and Adaptive Immunity: BrHPP in Combination with Monoclonal Antibodies for Enhanced Cancer Therapy
For Immediate Release
[City, State] – [Date] – A promising frontier in cancer immunotherapy involves the strategic combination of agents that activate the innate immune system with targeted monoclonal antibodies that leverage adaptive immunity. Bromohydrin pyrophosphate (BrHPP), a potent activator of Vγ9Vδ2 T cells, is at the forefront of this approach. When used in conjunction with tumor-targeting monoclonal antibodies, BrHPP has the potential to significantly enhance anti-cancer efficacy. These application notes provide a detailed overview of the underlying mechanisms, experimental protocols, and available data for researchers, scientists, and drug development professionals exploring this innovative therapeutic strategy.
Introduction
Vγ9Vδ2 T cells are a subset of γδ T cells that play a crucial role in immunosurveillance. They can be selectively activated and expanded by phosphoantigens such as BrHPP.[1][2] Once activated, these cells exhibit potent, MHC-unrestricted cytotoxicity against a wide range of tumor cells.[1][3] Monoclonal antibodies (mAbs), on the other hand, are a cornerstone of modern cancer therapy, targeting specific tumor-associated antigens to induce tumor cell death through various mechanisms, including antibody-dependent cell-mediated cytotoxicity (ADCC).[4][5][6]
The combination of BrHPP and monoclonal antibodies is based on the principle of augmenting ADCC. Vγ9Vδ2 T cells, when expanded in the presence of IL-2, can upregulate the expression of CD16 (FcγRIII), the receptor that recognizes the Fc portion of IgG antibodies bound to tumor cells.[4] This enables the BrHPP-activated Vγ9Vδ2 T cells to act as potent effector cells, leading to enhanced killing of antibody-coated tumor cells.[4]
Mechanism of Action: A Synergistic Approach
The synergistic anti-tumor effect of combining BrHPP and monoclonal antibodies stems from the convergence of two distinct but complementary immune pathways.
-
BrHPP-mediated Vγ9Vδ2 T Cell Activation: BrHPP, a synthetic phosphoantigen, is recognized by the Vγ9Vδ2 T cell receptor (TCR) in a butyrophilin 3A1 (BTN3A1)-dependent manner.[7] This interaction triggers the activation, proliferation, and differentiation of Vγ9Vδ2 T cells into cytotoxic effector cells.[1][2]
-
Monoclonal Antibody-mediated Targeting: Tumor-specific monoclonal antibodies bind to their cognate antigens on the surface of cancer cells, "marking" them for destruction.
-
Enhanced ADCC: BrHPP-activated Vγ9Vδ2 T cells expressing CD16 recognize the Fc region of the tumor-bound monoclonal antibodies. This engagement triggers the release of cytotoxic granules containing perforin (B1180081) and granzymes, leading to the efficient lysis of the target cancer cell.[4]
Preclinical Data Summary
Preclinical studies have demonstrated the enhanced anti-tumor efficacy of combining Vγ9Vδ2 T cell activators with monoclonal antibodies. While specific data for BrHPP in combination with various monoclonal antibodies is emerging, studies using mechanistically similar phosphoantigens like Zoledronate provide strong proof-of-concept.
| Monoclonal Antibody | Cancer Type | Model | Key Findings | Reference |
| Trastuzumab | HER-2+ Breast Cancer | Xenograft (mice) | Combination of phosphoantigen-stimulated γδ T cells and trastuzumab showed greater reduction in tumor growth compared to trastuzumab alone. | [8] |
| Rituximab (B1143277) | B-cell Lymphoma | In vitro | Combination of Vγ9Vδ2 T cells and rituximab resulted in higher cytotoxicity against CD20-positive target cells. | [4] |
| Trastuzumab | HER2-positive Breast Cancer | In vitro | Vγ9Vδ2 T cells in combination with trastuzumab led to greater cytotoxicity against HER2-positive cells compared to either agent alone. | [4] |
| Cetuximab | Colorectal Cancer | In vitro | Cetuximab-mediated ADCC is correlated with the cell surface expression level of EGFR. |
Experimental Protocols
Protocol 1: Ex Vivo Expansion of Vγ9Vδ2 T Cells
This protocol describes the expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) using BrHPP and IL-2.
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-glutamine
-
Recombinant human IL-2 (rhIL-2)
-
BrHPP
-
CD3, Vγ9, and CD16 antibodies for flow cytometry
Procedure:
-
Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.
-
Wash PBMCs twice with PBS and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-glutamine).
-
Seed PBMCs at a density of 1 x 10^6 cells/mL in a culture flask.
-
Add BrHPP to a final concentration of 3 µM.
-
Add rhIL-2 to a final concentration of 100 IU/mL.
-
Incubate cells at 37°C in a 5% CO2 incubator.
-
Every 2-3 days, add fresh complete medium containing 100 IU/mL of rhIL-2 to maintain a cell density of 1-2 x 10^6 cells/mL.
-
After 10-14 days, assess the purity of the Vγ9Vδ2 T cell population by flow cytometry using antibodies against CD3 and Vγ9. A purity of >90% is typically achieved.
-
Assess CD16 expression on the expanded Vγ9Vδ2 T cells.
Protocol 2: In Vitro Cytotoxicity Assay (ADCC)
This protocol details a flow cytometry-based assay to evaluate the ADCC activity of expanded Vγ9Vδ2 T cells in combination with a monoclonal antibody against a target tumor cell line.
Materials:
-
Expanded Vγ9Vδ2 T cells (from Protocol 1)
-
Target tumor cell line (e.g., HER2-positive SK-BR-3 for trastuzumab, CD20-positive Raji for rituximab)
-
Tumor-specific monoclonal antibody (e.g., Trastuzumab, Rituximab)
-
Isotype control antibody
-
Cell viability dye (e.g., 7-AAD or Propidium Iodide)
-
CFSE (Carboxyfluorescein succinimidyl ester) or other target cell labeling dye
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Target Cell Preparation:
-
Label the target tumor cells with CFSE according to the manufacturer's protocol.
-
Wash and resuspend the labeled target cells in complete medium.
-
Seed 5 x 10^4 target cells per well in a 96-well U-bottom plate.
-
-
Antibody Opsonization:
-
Add the tumor-specific monoclonal antibody or isotype control to the wells containing target cells at a final concentration of 10 µg/mL.
-
Incubate for 30 minutes at 37°C.
-
-
Co-culture:
-
Add the expanded Vγ9Vδ2 T cells (effector cells) to the wells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Include control wells with target cells alone, target cells with antibody alone, and target cells with effector cells alone.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
After incubation, gently resuspend the cells and transfer to FACS tubes.
-
Add the cell viability dye (e.g., 7-AAD) to each tube.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the CFSE-positive target cell population.
-
Determine the percentage of dead target cells (CFSE-positive, 7-AAD-positive).
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(% Dead Target Cells in Test Well - % Dead Target Cells in Spontaneous Release Well) / (100 - % Dead Target Cells in Spontaneous Release Well)] x 100
-
References
- 1. This compound-stimulated Vgamma9delta2 T cells expanded ex vivo from patients with poor-prognosis neuroblastoma lyse autologous primary tumor cells [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapy of an animal model of human gastric cancer using a combination of anti-erbB-2 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. V gamma 9 V delta 2 T cell cytotoxicity against tumor cells is enhanced by monoclonal antibody drugs--rituximab and trastuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Expansion With IL-15 Increases Cytotoxicity of Vγ9Vδ2 T Cells and Is Associated With Higher Levels of Cytotoxic Molecules and T-bet [frontiersin.org]
- 8. Stimulated γδ T cells increase the in vivo efficacy of trastuzumab in HER-2+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adoptive T-cell Therapy with BrHPP-Expanded γδ T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma delta (γδ) T cells are a unique subset of T lymphocytes that bridge the innate and adaptive immune systems.[1] Unlike αβ T cells, γδ T cells recognize and target malignant cells in a manner independent of the major histocompatibility complex (MHC), making them an attractive candidate for "off-the-shelf" allogeneic cell therapies.[2][3][4] The Vγ9Vδ2 T cell subset, which is predominant in peripheral blood, recognizes phosphoantigens (PAgs) that accumulate in tumor cells due to dysregulation of the mevalonate (B85504) pathway.[5][6]
Bromohydrin pyrophosphate (BrHPP), a synthetic phosphoantigen, is a potent stimulator of Vγ9Vδ2 T cells.[7][8] Administration of BrHPP, often in combination with Interleukin-2 (IL-2), leads to the robust selective expansion of this cytotoxic T cell population.[7][8][9] These expanded γδ T cells can effectively lyse a wide variety of tumor cells.[7][8][10] This document provides detailed application notes and protocols for the ex vivo expansion of γδ T cells using BrHPP for use in adoptive cell therapy research and development.
Principle of the Method: BrHPP-Mediated Activation
Vγ9Vδ2 T cells are activated by the accumulation of endogenous phosphoantigens, such as isopentenyl pyrophosphate (IPP).[6] In many tumor cells, the mevalonate pathway is upregulated, leading to higher levels of IPP. Synthetic phosphoantigens like BrHPP mimic these natural ligands, directly activating Vγ9Vδ2 T cells.[2] This activation is dependent on the T-cell receptor (TCR) but can be enhanced by signals from other receptors like NKG2D which recognize stress ligands on tumor cells.[5][11] The activation signal from BrHPP, combined with the proliferative signal from co-administered IL-2, results in a significant and selective expansion of the Vγ9Vδ2 T cell population.[7][9]
References
- 1. γδ T cells in hematological malignancies: mechanisms and therapeutic strategies | Semantic Scholar [semanticscholar.org]
- 2. Expansion of Gamma Delta T Cells - A Short Review on Bisphosphonate and K562-Based Methods [immunologyresearchjournal.com]
- 3. Allogeneic gamma delta T cells as adoptive cellular therapy for hematologic malignancies [explorationpub.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Current Advances in γδ T Cell-Based Tumor Immunotherapy [frontiersin.org]
- 6. Expansion of human peripheral blood γδ T cells using zoledronate. | Semantic Scholar [semanticscholar.org]
- 7. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-stimulated Vgamma9delta2 T cells expanded ex vivo from patients with poor-prognosis neuroblastoma lyse autologous primary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. A close look at current γδ T-cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. γδ T cell-based adoptive cell therapies against solid epithelial tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BrHPP as an Adjuvant in Cancer Vaccines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromohydrin pyrophosphate (BrHPP) is a synthetic phosphoantigen that acts as a potent activator of Vγ9Vδ2 T cells, a subset of γδ T cells with natural cytotoxicity against a broad range of tumor cells.[1][2] While traditionally investigated as a standalone immunotherapy, emerging evidence highlights the potential of BrHPP as a powerful adjuvant in therapeutic cancer vaccines. This is attributed to its ability to not only directly stimulate a potent anti-tumor γδ T cell response but also to indirectly enhance and shape adaptive αβ T cell immunity, a critical component for long-lasting tumor control.
These application notes provide a comprehensive overview of BrHPP's mechanism of action as a cancer vaccine adjuvant, supported by preclinical and clinical data. Detailed protocols are included to guide researchers in the formulation, administration, and evaluation of BrHPP-adjuvanted cancer vaccines in a preclinical setting.
Mechanism of Action: BrHPP as a "Cellular Adjuvant"
BrHPP's adjuvant properties stem from its primary function as a Vγ9Vδ2 T cell agonist. The activation of these cells initiates a cascade of immune events that bridge the innate and adaptive immune systems.
-
Direct Activation of Vγ9Vδ2 T Cells: BrHPP is recognized by the B7-like molecule Butyrophilin 3A1 (BTN3A1) on the surface of various cells, leading to the activation of Vγ9Vδ2 T cells in a T cell receptor (TCR)-dependent manner.[2]
-
Pro-inflammatory Cytokine Production: Activated Vγ9Vδ2 T cells produce high levels of pro-inflammatory cytokines, particularly Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[3] This creates a TH1-polarizing microenvironment, which is crucial for effective anti-tumor T cell immunity.
-
Enhanced Antigen Presentation: Activated Vγ9Vδ2 T cells can function as antigen-presenting cells (APCs). They have been shown to take up, process, and cross-present tumor antigens on MHC class I molecules to CD8+ T cells, thereby initiating or augmenting a tumor-specific adaptive immune response.
-
Dendritic Cell (DC) Co-stimulation: Vγ9Vδ2 T cells can provide co-stimulatory signals to conventional APCs like dendritic cells. This interaction enhances the maturation and antigen-presenting capacity of DCs, leading to more robust priming of antigen-specific CD4+ and CD8+ T cells.
Below is a diagram illustrating the proposed signaling pathway for BrHPP's adjuvant effect.
Quantitative Data from Preclinical and Clinical Studies
While specific studies co-formulating BrHPP with a defined tumor antigen are limited, data from studies using BrHPP as an immunotherapeutic agent provide strong evidence for its potent immune-stimulatory effects.
| Study Type | Cancer Model | Key Findings | Reference |
| Clinical Trial (Phase I) | Solid Tumors | In combination with low-dose IL-2, BrHPP was well-tolerated and induced potent in vivo expansion of Vγ9Vδ2 T lymphocytes. Dose-limiting toxicities were observed at 1,800 mg/m². | [3][4] |
| Preclinical (in vitro) | Neuroblastoma | BrHPP, with low-dose IL-2, led to a >50-fold expansion of Vγ9Vδ2 T cells from patient PBMCs. These expanded cells demonstrated lytic activity against autologous neuroblastoma cells. | [1] |
| Clinical Trial (Phase I) | Metastatic Renal Cell Carcinoma | Ex vivo expanded Vγ9Vδ2 T cells in combination with BrHPP and IL-2 were well-tolerated. 6 out of 10 patients showed stable disease. | |
| Preclinical (in vitro) | Various Cancer Cell Lines | Vγ9Vδ2 T cells expanded with zoledronic acid (another phosphoantigen) and IL-2 were capable of killing cancer cells and cross-presenting tumor antigens to CD8+ T cells. |
Experimental Protocols
The following protocols are designed to guide the investigation of BrHPP as a cancer vaccine adjuvant in a preclinical mouse model. These are generalized protocols and may require optimization for specific tumor models and antigens.
Protocol 1: Formulation of a BrHPP-Adjuvanted Peptide Vaccine
This protocol describes the preparation of a simple vaccine formulation by mixing a tumor-associated peptide antigen with BrHPP.
Materials:
-
Tumor-associated peptide antigen (e.g., OVA (257-264) - SIINFEKL for B16-OVA models)
-
BrHPP (this compound)
-
Sterile, endotoxin-free PBS (Phosphate Buffered Saline)
-
Sterile, pyrogen-free vials
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized peptide antigen in sterile PBS to a stock concentration of 1 mg/mL. Vortex briefly and ensure complete dissolution. Store at -20°C.
-
BrHPP Reconstitution: Reconstitute BrHPP in sterile PBS to a stock concentration of 1 mg/mL. Store at -20°C.
-
Vaccine Formulation (for a single mouse dose):
-
In a sterile vial, combine the desired amount of peptide antigen (e.g., 100 µg) and BrHPP (e.g., 50 µg).
-
Add sterile PBS to a final injection volume of 100 µL.
-
Mix gently by pipetting.
-
-
Quality Control: The formulation should be prepared fresh on the day of immunization. Ensure all components are sterile and endotoxin-tested.
Protocol 2: In Vivo Tumor Model and Vaccination Schedule
This protocol outlines a therapeutic vaccination study in a mouse tumor model.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Tumor cell line (e.g., B16-OVA)
-
BrHPP-adjuvanted vaccine (from Protocol 1)
-
Control formulations (e.g., PBS, antigen alone, BrHPP alone)
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation (Day 0): Subcutaneously inject 1 x 10^5 B16-OVA cells in 100 µL of PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Vaccination (Days 7 and 14):
-
Administer 100 µL of the prepared vaccine formulation (or control) via subcutaneous injection at a site distant from the tumor (e.g., contralateral flank).
-
The first injection is the "prime," and the second is the "boost."
-
-
Endpoint Analysis (Day 21 or when tumors reach ethical limits):
-
Euthanize mice and harvest spleens, tumor-draining lymph nodes, and tumors for immunological analysis.
-
Continue monitoring a subset of mice for survival analysis.
-
Protocol 3: Quantification of Antigen-Specific T Cell Response
This protocol describes how to measure the antigen-specific CD8+ T cell response using an IFN-γ ELISpot assay.
Materials:
-
Spleens from vaccinated and control mice
-
RPMI-1640 medium with 10% FBS
-
Antigenic peptide (e.g., SIINFEKL)
-
Irrelevant peptide (negative control)
-
Mouse IFN-γ ELISpot kit
-
96-well ELISpot plates
Procedure:
-
Splenocyte Preparation: Prepare single-cell suspensions from the spleens of euthanized mice. Lyse red blood cells using ACK lysis buffer.
-
ELISpot Assay:
-
Coat a 96-well ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with RPMI-1640 + 10% FBS for 2 hours at 37°C.
-
Add 2 x 10^5 splenocytes per well.
-
Stimulate the cells with:
-
Antigenic peptide (e.g., SIINFEKL at 1 µg/mL)
-
Irrelevant peptide (negative control)
-
Medium alone (unstimulated control)
-
Concanavalin A (positive control)
-
-
Incubate for 18-24 hours at 37°C.
-
-
Development: Follow the ELISpot kit manufacturer's instructions for washing, adding the detection antibody, streptavidin-HRP, and substrate.
-
Analysis: Count the number of spots per well using an ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting, antigen-specific T cells.
Protocol 4: Vγ9Vδ2 T Cell and Dendritic Cell Co-culture
This protocol is for an in vitro assay to assess the ability of BrHPP-activated Vγ9Vδ2 T cells to enhance DC-mediated antigen presentation to CD8+ T cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Monocyte isolation kit
-
Vγ9Vδ2 T cell isolation kit
-
CD8+ T cell isolation kit
-
GM-CSF and IL-4 (for DC differentiation)
-
BrHPP and IL-2 (for γδ T cell activation)
-
Tumor antigen (e.g., protein or peptide pool)
-
LPS (positive control for DC maturation)
-
Flow cytometry antibodies (e.g., anti-CD80, -CD86, -HLA-DR, -CD8, -IFN-γ)
Procedure:
-
Cell Isolation: Isolate monocytes, Vγ9Vδ2 T cells, and CD8+ T cells from the same donor's PBMCs.
-
DC Generation: Culture monocytes with GM-CSF and IL-4 for 5-7 days to generate immature DCs.
-
Vγ9Vδ2 T Cell Activation: Culture isolated Vγ9Vδ2 T cells with BrHPP (e.g., 1 µM) and low-dose IL-2 (e.g., 100 IU/mL) for 24-48 hours.
-
Co-culture:
-
Combine immature DCs, activated Vγ9Vδ2 T cells (at a 1:1 or 1:2 DC:T cell ratio), and the tumor antigen.
-
Include control groups: DCs + antigen alone; DCs + antigen + LPS.
-
Incubate for 24 hours.
-
-
Analysis of DC Maturation: Harvest a portion of the DCs and analyze the expression of maturation markers (CD80, CD86, HLA-DR) by flow cytometry.
-
CD8+ T Cell Priming:
-
Co-culture the matured DCs from step 4 with autologous CD8+ T cells for 5-7 days.
-
Restimulate the T cells with peptide-pulsed target cells.
-
Measure antigen-specific CD8+ T cell activation by intracellular IFN-γ staining and flow cytometry.
-
Conclusion and Future Directions
BrHPP presents a promising adjuvant for cancer vaccines due to its unique ability to engage both the innate and adaptive immune systems. The protocols provided herein offer a framework for the preclinical evaluation of BrHPP-adjuvanted cancer vaccines. Future research should focus on optimizing vaccine formulations, delivery systems (e.g., nanoparticles), and combination therapies with other immunomodulators like checkpoint inhibitors to fully harness the therapeutic potential of BrHPP in cancer immunotherapy.
References
- 1. This compound-stimulated Vgamma9delta2 T cells expanded ex vivo from patients with poor-prognosis neuroblastoma lyse autologous primary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Efficacy of an Adjuvant Built-In Nanovaccine Based on Ubiquitinated Proteins from Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying Antigen-Specific T Cell Responses When Using Antigen-Agnostic Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bromohydrin Pyrophosphate (BrHPP) Immunotherapy Clinical Trial Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromohydrin pyrophosphate (BrHPP) is a synthetic phosphoantigen that acts as a potent stimulator of a specific subset of human T cells known as Vγ9Vδ2 T cells.[1][2] These innate-like lymphocytes are capable of recognizing and eliminating a broad range of cancer cells in a non-MHC-restricted manner, making them an attractive target for cancer immunotherapy.[1][3] BrHPP has been shown to induce the selective activation and expansion of Vγ9Vδ2 T cells, leading to enhanced anti-tumor cytotoxicity.[2][4]
These application notes provide a comprehensive overview of the design of a clinical trial for BrHPP-based immunotherapy, including detailed protocols for key experiments and considerations for Good Manufacturing Practice (GMP) production of BrHPP.
Mechanism of Action of BrHPP
BrHPP mimics natural phosphoantigens, which are small pyrophosphorylated metabolites that accumulate in cells due to metabolic dysregulation (as seen in many cancer cells) or microbial infections.[1][5] The activation of Vγ9Vδ2 T cells by BrHPP is a T-cell receptor (TCR)-dependent process that is critically reliant on the butyrophilin 3A1 (BTN3A1) molecule expressed on the surface of target cells.[6] The binding of BrHPP to the intracellular domain of BTN3A1 is thought to induce a conformational change in the extracellular domain, which is then recognized by the Vγ9Vδ2 TCR, leading to T-cell activation, proliferation, and effector functions.[6] Co-administration of Interleukin-2 (IL-2) has been shown to be essential for the robust in vivo amplification of Vγ9Vδ2 T cells.[1][7]
Signaling Pathway of Vγ9Vδ2 T Cell Activation by BrHPP
Caption: Signaling pathway of Vγ9Vδ2 T cell activation by BrHPP.
Clinical Trial Design: A Phase II Study in Relapsed/Refractory Solid Tumors
Based on the promising results of a Phase I study which established the safety and recommended Phase II dose of BrHPP (IPH1101) in combination with IL-2, a Phase II trial is proposed to evaluate its clinical activity.[1][7]
Study Title: A Phase II, Open-Label, Multicenter Study of this compound (BrHPP) in Combination with Low-Dose Interleukin-2 (IL-2) in Patients with Relapsed or Refractory Solid Tumors.
Primary Objective: To evaluate the objective response rate (ORR) according to RECIST 1.1 criteria.
Secondary Objectives:
-
To assess the duration of response (DoR), progression-free survival (PFS), and overall survival (OS).
-
To characterize the safety and tolerability of the combination.
-
To evaluate the pharmacodynamic effects, including the expansion and activation of Vγ9Vδ2 T cells and cytokine profiles.
Patient Population:
-
Adults with histologically confirmed metastatic or unresectable solid tumors who have progressed on standard therapies.
-
ECOG performance status of 0 or 1.
-
Adequate organ function.
Treatment Plan:
-
BrHPP (IPH1101): Administered as a 1-hour intravenous infusion on Day 1 of each 21-day cycle.
-
IL-2 (Proleukin®): Administered subcutaneously on Days 1-7 of each cycle.
Dose Regimen (Based on Phase I Data)
| Agent | Dose | Route | Schedule |
| BrHPP (IPH1101) | 1200 mg/m² | IV | Day 1 of a 21-day cycle |
| IL-2 | 1 MIU/m² | SC | Days 1 to 7 of a 21-day cycle |
Note: The dose of BrHPP is selected based on the MTD determined in the Phase I trial, where dose-limiting toxicities were observed at 1,800 mg/m².[1][7]
Summary of Phase I Safety and Pharmacodynamic Data
Safety Profile (Most Frequent Adverse Events at Doses < 1800 mg/m²) [1][7]
| Adverse Event | Grade |
| Fever | Mild |
| Chills | Mild |
| Abdominal Pain | Mild |
Pharmacodynamics: Vγ9Vδ2 T Cell Expansion [1]
| BrHPP Dose (mg/m²) | Co-administration of IL-2 | Vγ9Vδ2 T Cell Amplification |
| 200 - 1800 | No (Cycle 1) | Minimal |
| 200 - 1800 | Yes (Subsequent Cycles) | Potent, Dose-dependent |
Experimental Protocols
Vγ9Vδ2 T Cell Expansion and Activation Assay
Objective: To assess the ability of BrHPP to expand and activate Vγ9Vδ2 T cells from patient peripheral blood mononuclear cells (PBMCs) ex vivo.
Methodology:
-
PBMC Isolation: Isolate PBMCs from patient whole blood using Ficoll-Paque™ density gradient centrifugation.
-
Cell Culture: Culture PBMCs at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1 mM sodium pyruvate.
-
Stimulation: Add BrHPP to a final concentration of 3 µM and recombinant human IL-2 (rhIL-2) to a final concentration of 300 IU/mL.
-
Incubation: Incubate the cells for 7-14 days at 37°C in a 5% CO₂ incubator. Renew IL-2 every 3-4 days.
-
Analysis:
-
Expansion: Determine the percentage and absolute number of Vγ9Vδ2 T cells (identified by flow cytometry using antibodies against CD3, Vγ9-TCR, and Vδ2-TCR) at baseline and at the end of the culture period.
-
Activation: Assess the expression of activation markers such as CD69, CD25, and HLA-DR on the Vγ9Vδ2 T cell population by flow cytometry.
-
Cytotoxicity Assay
Objective: To evaluate the cytotoxic activity of BrHPP-expanded Vγ9Vδ2 T cells against tumor target cells.
Methodology:
-
Effector Cell Preparation: Expand Vγ9Vδ2 T cells from patient PBMCs as described in the protocol above.
-
Target Cell Preparation: Label tumor cell lines (e.g., Daudi, a B-cell lymphoma line known to be sensitive to Vγ9Vδ2 T cell lysis) with a fluorescent dye such as Calcein-AM or use a bioluminescent reporter.[8]
-
Co-culture: Co-culture the expanded Vγ9Vδ2 T cells (effector cells) with the labeled tumor cells (target cells) at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Incubation: Incubate the co-culture for 4-6 hours at 37°C.
-
Analysis:
-
Flow Cytometry-based: Quantify the percentage of dead target cells by staining with a viability dye like Propidium Iodide (PI) or 7-AAD.
-
Release Assay: Measure the release of the fluorescent or bioluminescent marker from lysed target cells into the supernatant.
-
Calculate the percentage of specific lysis.
-
Cytokine Release Assay
Objective: To measure the production of key effector cytokines by Vγ9Vδ2 T cells upon stimulation with BrHPP.
Methodology:
-
Cell Culture: Culture patient PBMCs (1 x 10⁶ cells/mL) in the presence or absence of BrHPP (3 µM) and low-dose IL-2 (100 IU/mL).
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of key cytokines, particularly IFN-γ and TNF-α, in the supernatant using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).
Experimental Workflow Diagram
Caption: Workflow for key in vitro immunological assays.
Good Manufacturing Practice (GMP) for this compound
The production of BrHPP for clinical use must adhere to stringent GMP guidelines to ensure its quality, safety, and purity.
Key Considerations for GMP Synthesis of BrHPP
-
Raw Material Control:
-
All starting materials and reagents must be of high purity and sourced from qualified vendors.
-
Specifications for each raw material must be established and documented.
-
-
Synthesis and Purification:
-
The chemical synthesis of BrHPP involves the pyrophosphorylation of a tosylated precursor followed by oxidation.[6]
-
The entire synthesis process must be conducted in a controlled environment using qualified equipment.
-
A robust and validated purification scheme, likely involving precipitation and chromatography (LC and HPLC), is crucial to remove impurities, residual solvents, and inorganic phosphate.[6]
-
The final product is typically converted to a stable salt form (e.g., sodium salt) for improved stability in aqueous solutions.[6]
-
-
Quality Control and Release Testing:
-
A comprehensive set of analytical methods must be validated to assess the identity, purity, strength, and quality of the final BrHPP drug substance.
-
| Test | Method | Acceptance Criteria |
| Identity | HPLC, NMR, Mass Spectrometry | Conforms to the reference standard |
| Purity | HPLC | ≥ 98% |
| Impurities | HPLC, GC (for residual solvents) | Specific impurities below defined limits |
| Potency | Vγ9Vδ2 T cell activation assay | Within a specified range of activity |
| Sterility | USP <71> | Sterile |
| Endotoxin | USP <85> | Below specified limit |
| pH | pH meter | Within a defined range |
-
Stability Program:
-
A formal stability testing program must be in place to establish the shelf-life and appropriate storage conditions for the BrHPP drug substance and the final drug product.
-
-
Documentation and Traceability:
-
All aspects of the manufacturing process, from raw material receipt to final product release, must be thoroughly documented in batch records.
-
A robust system for traceability of all materials and processes is essential.
-
Logical Relationship for GMP Production
Caption: Logical flow for the GMP production of BrHPP.
Conclusion
BrHPP represents a promising immunotherapeutic agent with a well-defined mechanism of action. The successful completion of a Phase I trial has paved the way for further clinical investigation.[1][7] The protocols and clinical trial design outlined in these application notes provide a robust framework for evaluating the efficacy and safety of BrHPP in patients with advanced cancers. Stringent adherence to GMP standards during the manufacturing of BrHPP is paramount to ensure patient safety and the integrity of the clinical trial data.
References
- 1. kactusbio.com [kactusbio.com]
- 2. Synthetic phosphoantigens enhance human Vgamma9Vdelta2 T lymphocytes killing of non-Hodgkin's B lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent Double Prodrug Forms of Synthetic Phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Antigen Gels as Practical Controls for Standardized and Quantitative Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Good Manufacturing Practice (CGMP) Regulations | FDA [fda.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. seed.nih.gov [seed.nih.gov]
- 8. pharmtech.com [pharmtech.com]
Application Notes and Protocols for Monitoring Immune Response to BrHPP Treatment
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to monitor the immunomodulatory effects of Bromohydrin Pyrophosphate (BrHPP) treatment in patients. The protocols focus on evaluating the activation, proliferation, and effector functions of Vγ9Vδ2 T cells, the primary targets of BrHPP.
Introduction
This compound (BrHPP) is a synthetic phosphoantigen that potently and selectively activates Vγ9Vδ2 T cells, a subset of unconventional T cells that play a crucial role in anti-tumor immunity.[1][2][3] BrHPP treatment, often in combination with interleukin-2 (B1167480) (IL-2), aims to expand and activate these cells in vivo to recognize and kill tumor cells.[1][4] Monitoring the immune response to BrHPP is critical for assessing treatment efficacy, understanding the mechanism of action, and identifying predictive biomarkers of response.
This document outlines detailed protocols for key immunological assays to monitor the Vγ9Vδ2 T cell response to BrHPP treatment.
BrHPP-Mediated Vγ9Vδ2 T Cell Activation Pathway
BrHPP, as a phosphoantigen, stimulates Vγ9Vδ2 T cells through a T cell receptor (TCR)-dependent mechanism that involves Butyrophilin 3A1 (BTN3A1), a cell surface molecule expressed on various cell types, including tumor cells and antigen-presenting cells.[5][6] The binding of BrHPP to the intracellular domain of BTN3A1 is thought to induce a conformational change in its extracellular domain, which is then recognized by the Vγ9Vδ2 TCR, leading to T cell activation, proliferation, and cytokine production.[5][6]
Experimental Workflow for Immune Monitoring
A systematic approach is essential for monitoring the immune response to BrHPP treatment. The following workflow outlines the key steps from patient sample collection to data analysis.
Data Presentation
Quantitative data from the immunological assays should be summarized in structured tables for clear comparison of pre- and post-treatment samples.
Table 1: Vγ9Vδ2 T Cell Frequency and Phenotype
| Patient ID | Timepoint | % Vγ9Vδ2 of CD3+ T cells | Vγ9Vδ2 T cell count (cells/µL) | % CD27+ of Vγ9Vδ2 T cells | % CD45RO+ of Vγ9Vδ2 T cells |
| P001 | Pre-treatment | ||||
| Post-treatment (Day 14) | |||||
| P002 | Pre-treatment | ||||
| Post-treatment (Day 14) |
Table 2: Vγ9Vδ2 T Cell Proliferation
| Patient ID | Timepoint | Proliferation Index (CFSE) | % Divided Cells (CFSE) |
| P001 | Pre-treatment | ||
| Post-treatment (Day 14) | |||
| P002 | Pre-treatment | ||
| Post-treatment (Day 14) |
Table 3: Vγ9Vδ2 T Cell Cytotoxicity
| Patient ID | Timepoint | % Specific Lysis (Chromium Release) | % CD107a+ Vγ9Vδ2 T cells |
| P001 | Pre-treatment | ||
| Post-treatment (Day 14) | |||
| P002 | Pre-treatment | ||
| Post-treatment (Day 14) |
Table 4: Cytokine Production by Vγ9Vδ2 T Cells
| Patient ID | Timepoint | IFN-γ (pg/mL) | TNF-α (pg/mL) |
| P001 | Pre-treatment | ||
| Post-treatment (Day 14) | |||
| P002 | Pre-treatment | ||
| Post-treatment (Day 14) |
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS (or equivalent)
-
Phosphate-Buffered Saline (PBS), sterile
-
Fetal Bovine Serum (FBS)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a new 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer (buffy coat) undisturbed at the interphase.
-
Collect the buffy coat layer into a new 50 mL conical tube.
-
Wash the collected cells by adding PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin).
-
Count the cells using a hemocytometer or an automated cell counter and assess viability with trypan blue.
Protocol 2: Flow Cytometry for Vγ9Vδ2 T Cell Phenotyping and Quantification
This protocol outlines the staining of PBMCs for the identification and characterization of Vγ9Vδ2 T cells.
Materials:
-
Isolated PBMCs
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc receptor blocking reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see suggested panel below)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
Flow cytometer
Suggested Antibody Panel:
-
Anti-human CD3 (e.g., clone UCHT1)
-
Anti-human TCR Vδ2 (e.g., clone B6)
-
Anti-human CD27
-
Anti-human CD45RO
-
Anti-human CD69
-
Anti-human PD-1
Procedure:
-
Resuspend 1 x 10^6 PBMCs in 100 µL of FACS buffer in a flow cytometry tube.
-
Add Fc receptor blocking reagent and incubate for 10 minutes at 4°C.
-
Add the predetermined optimal concentrations of the fluorochrome-conjugated antibodies and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 200 µL of FACS buffer.
-
Add the viability dye according to the manufacturer's instructions.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, gating on lymphocytes, singlets, live cells, and then identifying the Vγ9Vδ2 T cell population (CD3+Vδ2+). Further characterize this population for the expression of other markers.
Protocol 3: Vγ9Vδ2 T Cell Proliferation Assay (CFSE-based)
This protocol measures the proliferation of Vγ9Vδ2 T cells in response to BrHPP stimulation using Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
Isolated PBMCs
-
CFSE staining solution
-
Complete RPMI-1640 medium
-
BrHPP
-
Recombinant human IL-2
-
96-well round-bottom plate
Procedure:
-
Label PBMCs with CFSE according to the manufacturer's protocol. Typically, resuspend 1 x 10^7 cells/mL in pre-warmed PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete medium and incubate for 5 minutes on ice.
-
Wash the cells three times with complete medium.
-
Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete medium.
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
Add 100 µL of complete medium containing 2x the final concentration of BrHPP (e.g., 20 nM) and IL-2 (e.g., 200 IU/mL).
-
Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain for Vγ9Vδ2 T cell markers (CD3 and Vδ2) as described in Protocol 2.
-
Analyze the samples by flow cytometry. Proliferation is assessed by the progressive halving of CFSE fluorescence intensity in the Vγ9Vδ2 T cell population.
Protocol 4: Cytotoxicity Assay - CD107a Degranulation Assay
This protocol assesses the cytotoxic potential of Vγ9Vδ2 T cells by measuring the surface expression of CD107a, a marker of degranulation.
Materials:
-
Isolated PBMCs (effector cells)
-
Target tumor cell line (e.g., Daudi or a patient-derived tumor cell line)
-
Complete RPMI-1640 medium
-
BrHPP
-
Anti-human CD107a antibody
-
Monensin and Brefeldin A (protein transport inhibitors)
-
96-well U-bottom plate
Procedure:
-
Culture PBMCs overnight with a low dose of IL-2 (e.g., 50 IU/mL).
-
On the day of the assay, plate 1 x 10^5 target cells per well in a 96-well U-bottom plate.
-
Add PBMCs at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Add BrHPP to the co-culture to stimulate Vγ9Vδ2 T cell activity.
-
Add the anti-CD107a antibody to the wells at the beginning of the co-culture.
-
Incubate for 1 hour at 37°C.
-
Add Monensin and Brefeldin A to inhibit protein transport and allow CD107a to accumulate on the cell surface.
-
Incubate for an additional 4-5 hours at 37°C.
-
Harvest the cells and stain for Vγ9Vδ2 T cell markers (CD3 and Vδ2) as described in Protocol 2.
-
Analyze by flow cytometry, gating on Vγ9Vδ2 T cells and quantifying the percentage of CD107a-positive cells.
Protocol 5: Cytokine Release Assay - IFN-γ and TNF-α ELISA
This protocol measures the concentration of IFN-γ and TNF-α secreted by Vγ9Vδ2 T cells upon stimulation.
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
BrHPP and IL-2
-
96-well flat-bottom plate
-
Human IFN-γ and TNF-α ELISA kits
Procedure:
-
Plate 2 x 10^5 PBMCs per well in 200 µL of complete medium in a 96-well flat-bottom plate.
-
Stimulate the cells with BrHPP (e.g., 10 nM) and IL-2 (e.g., 100 IU/mL). Include an unstimulated control.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Perform the ELISA for IFN-γ and TNF-α on the collected supernatants according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
References
- 1. Self-activation of Vγ9Vδ2 T cells by exogenous phosphoantigens involves TCR and butyrophilins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of effector Vγ9Vδ2 T cells and evaluation of their response to phosphoantigen-loaded cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-stimulated Vgamma9delta2 T cells expanded ex vivo from patients with poor-prognosis neuroblastoma lyse autologous primary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degranulation and cytokine production (functional assay) [protocols.io]
- 6. Frontiers | A degranulation assay using Vγ9Vδ2 T cells for the rapid diagnosis of familial hemophagocytic syndromes [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Vγ9Vδ2 T Cell Expansion with BrHPP
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low or suboptimal expansion of Vγ9Vδ2 T cells using the synthetic phosphoantigen Bromohydrin Pyrophosphate (BrHPP).
Frequently Asked Questions (FAQs)
Q1: My Vγ9Vδ2 T cell expansion is very low or has failed. What are the most common initial checks?
A1: When Vγ9Vδ2 T cell expansion fails, begin by assessing the foundational components of your experiment.
-
Reagent Integrity: Confirm that the BrHPP and Interleukin-2 (IL-2) have not expired and were stored correctly. BrHPP is sensitive to degradation, and IL-2 loses bioactivity if not handled properly.[1][2] It's often better to prepare fresh media with new reagents than to troubleshoot individual components.[1]
-
PBMC Quality: The viability and source of Peripheral Blood Mononuclear Cells (PBMCs) are critical. If using frozen PBMCs, ensure they were thawed rapidly and washed to remove cryoprotectant, as slow thawing can lead to cell aggregation and reduced recovery.[1] While fresh PBMCs are often preferred, frozen aliquots can be used successfully, as non-viable cells are typically removed during the culture and purification process.[1]
-
Initial Culture Conditions: Vγ9Vδ2 T cells constitute a small fraction of total PBMCs. Therefore, a relatively high initial seeding density of 2–4 × 10⁶ PBMCs/mL is recommended to facilitate the necessary cell-to-cell interactions for activation.[1] Lower densities can be detrimental to the expansion process.[1][3]
Q2: What are the optimal concentrations of BrHPP and IL-2 for Vγ9Vδ2 T cell expansion?
A2: The optimal concentrations can vary slightly based on donor cells and specific lab conditions, but established ranges provide a strong starting point.
-
BrHPP: BrHPP is active at nanomolar concentrations.[4] A common starting concentration for in vitro expansion is 3 µM.[4][5]
-
IL-2: IL-2 is essential for T cell proliferation.[6][7] A step-wise approach to IL-2 concentration is often effective. Start with a lower dose (e.g., 100-300 IU/mL) for the first few days of culture.[4][8] After initial activation (around day 4-5), the concentration can be increased (e.g., up to 1,000 U/mL) to support the logarithmic growth phase.[5][8] However, excessively high doses of IL-2 from the start can lead to overactivation and subsequent activation-induced cell death.[9]
Q3: The purity of my Vγ9Vδ2 T cells is low after expansion. How can I improve it?
A3: Low purity is often due to the co-expansion of other T cell subsets (like αβ T cells) or insufficient selective pressure.
-
Antigen Presenting Cells (APCs): Vγ9Vδ2 T cell activation by phosphoantigens requires the presence of APCs, such as monocytes within the PBMC population.[10][11] These cells take up the antigen and present it via Butyrophilin 3A1 (BTN3A1) molecules.[10][12][13] Using whole PBMCs is therefore standard. Irradiating feeder cells used in some protocols can impair APC function and lead to lower expansion folds.[11]
-
Cytokine Strategy: A carefully managed IL-2 strategy can favor Vγ9Vδ2 T cells. Using a lower dose of IL-2 (e.g., 100 U/ml) in the early stages of culture can allow other T cell subsets to die off before increasing the dose to promote the expansion of the activated Vγ9Vδ2 T cells.[8]
-
Culture Duration: Vγ9Vδ2 T cells typically reach their highest proportion between days 8 and 14 of culture.[8] After 21 days of culture with BrHPP and IL-2, Vγ9Vδ2 T cells can represent over 80% of the cultured cells.[14]
Q4: Are there alternative or supplementary cytokines I can use to enhance expansion and function?
A4: Yes, several other cytokines can be used in combination with or as an alternative to IL-2 to modulate the expansion and effector functions of Vγ9Vδ2 T cells.
-
IL-15: IL-15 can be used to significantly increase the cytotoxicity of Vγ9Vδ2 T cells against tumor cells.[6][15][16] A combination of low-dose IL-2 (100 U/mL) and IL-15 (100 U/mL) has been shown to be as effective for expansion as high-dose IL-2 (1,000 U/mL) alone, but results in cells with higher expression of perforin, granzyme B, and granulysin.[15][16][17]
-
IL-12 and IL-18: This combination can induce IFN-γ production and increase cytotoxicity in an antigen-independent manner.[6] However, it may also lead to the upregulation of the exhaustion marker TIM3.[6]
-
IL-21: IL-21 can drive expanded Vγ9Vδ2 T cells to express CXCR5, enhancing their ability to support B cell antibody production.[6] However, it can also promote differentiation into immunosuppressive regulatory γδ T cells.[6]
-
IL-27: IL-27 can enhance the cytotoxicity of human Vγ9Vδ2 T cells by promoting the production of cytotoxic molecules.[6]
Q5: My cells are dying after a few days of culture. What could be the cause?
A5: Significant cell death early in the culture can stem from several issues.
-
Activation-Induced Cell Death (AICD): Re-stimulating the cells with a second dose of phosphoantigen can lead to strong self-activation and autolysis.[1] Similarly, as mentioned, excessively high concentrations of IL-2 from the beginning of the culture can also induce AICD.[9]
-
Low Cell Density: Activated T cells undergo apoptosis when cultured at a low density, a phenomenon mediated by oxidative stress.[3] It is crucial to maintain a sufficient cell density (e.g., >1 x 10⁶ cells/mL) throughout the expansion phase.[18]
-
Nutrient Depletion/Waste Accumulation: T cells in logarithmic growth phase consume nutrients rapidly. Ensure you are replenishing the media every 2-3 days to provide fresh nutrients and dilute metabolic waste products.[19]
-
Contamination: Bacterial or fungal contamination can cause rapid changes in pH (media turning yellow) and visible turbidity, leading to widespread cell death.[20][21]
Q6: What are the signs of contamination and how can I troubleshoot it?
A6: Contamination is a common problem in cell culture that can invalidate experiments.
-
Signs of Contamination: Key indicators include a sudden drop in pH (media color changes to yellow), cloudiness or turbidity in the culture medium, and unusual cell morphology or debris visible under a microscope.[20][21]
-
Common Sources: Contamination can be introduced through reagents (serum, media), equipment (pipettes, incubators), or lapses in aseptic technique.[20][22]
-
Troubleshooting Steps:
-
Immediately discard any contaminated cultures to prevent cross-contamination.[20]
-
Thoroughly decontaminate all work surfaces, incubators, and equipment.[20][23]
-
Review your lab's aseptic technique with all personnel.[22]
-
If possible, quarantine and test new lots of media and serum before use.[20][24]
-
Regularly test for mycoplasma, as it is not visible by standard microscopy but can significantly alter cell behavior.[20]
-
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for Vγ9Vδ2 T Cell Expansion
| Reagent | Phase | Recommended Concentration | Reference(s) |
| BrHPP | Initial Stimulation (Day 0) | 3 µM | [4][5] |
| IL-2 | Early Stage (Day 1-4) | 100 - 300 IU/mL | [4][8] |
| Log Phase (Day 5 onwards) | Up to 1,000 IU/mL | [8][19] | |
| IL-15 (Optional) | Full Culture | 100 U/mL (with 100 U/mL IL-2) | [15][16] |
| PBMCs | Initial Seeding | 2 - 4 x 10⁶ cells/mL | [1] |
Table 2: Troubleshooting Summary - Low Vγ9Vδ2 T Cell Expansion
| Problem | Potential Cause | Recommended Solution | Reference(s) |
| No/Poor initial activation | Degraded BrHPP or IL-2 | Use fresh, properly stored reagents. | [1] |
| Low initial cell density | Seed PBMCs at ≥2 x 10⁶ cells/mL. | [1][3] | |
| Poor PBMC quality | Use freshly isolated PBMCs or ensure proper cryopreservation/thawing protocols. | [1] | |
| High cell death after 3-5 days | Activation-Induced Cell Death (AICD) | Avoid re-stimulating with BrHPP; use a step-wise IL-2 addition strategy. | [1][9] |
| Culture contamination | Discard culture; decontaminate workspace; review aseptic technique. | [20] | |
| Low cell density during expansion | Maintain cell concentration above 1 x 10⁶ cells/mL. | [3][18] | |
| Low purity of Vγ9Vδ2 T cells | Overgrowth of αβ T cells | Use a lower initial dose of IL-2 to selectively disadvantage other T cells. | [8] |
| Insufficient culture time | Extend culture to 14-21 days for maximum purity. | [8][14] |
Detailed Experimental Protocols
Protocol 1: Standard Vγ9Vδ2 T Cell Expansion from PBMCs
This protocol describes a standard method for the selective expansion of Vγ9Vδ2 T cells from human PBMCs using BrHPP and IL-2.
Materials:
-
Ficoll-Paque™ PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1 mM sodium pyruvate.
-
BrHPP (stock solution in sterile water or PBS)
-
Human recombinant IL-2 (rhIL-2)
-
Human PBMCs (freshly isolated or properly cryopreserved)
Methodology:
-
Isolate PBMCs: Isolate PBMCs from whole blood or buffy coat using Ficoll-Paque™ density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in culture medium and perform a cell count. Dilute the cells to a final concentration of 2 x 10⁶ cells/mL in a T75 flask or appropriate culture vessel.[1]
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Initial Stimulation (Day 0): Add BrHPP to the cell culture to a final concentration of 3 µM.[4][5]
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Initial Cytokine Support (Day 1): Add rhIL-2 to a final concentration of 300 IU/mL.[4]
-
Culture Maintenance (Day 4 onwards):
-
Every 2-3 days, assess the culture. If the medium color starts to change to orange/yellow, split the culture and add fresh medium.
-
On day 4, supplement the culture with additional IL-2, increasing the concentration to 300 IU/mL.[5] Some protocols may increase this further to 1000 U/mL after day 5 to support rapid proliferation.[8][19]
-
Maintain the cell density between 1-3 x 10⁶ cells/mL during the expansion phase.
-
-
Harvesting: The highest proportion of Vγ9Vδ2 T cells is typically observed between days 8 and 14.[8] Cells can be harvested for analysis or downstream applications during this window. After 21 days, purity can exceed 80%.[14]
Protocol 2: Quality Control by Flow Cytometry
Purpose: To assess the purity (% of Vγ9Vδ2 T cells) and viability of the expanded cell culture.
Materials:
-
FACS buffer (PBS + 2% FBS)
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD3
-
Anti-TCR Vδ2
-
Methodology:
-
Cell Preparation: Harvest approximately 0.5-1 x 10⁶ cells from your expansion culture.
-
Washing: Wash the cells once with 1 mL of cold FACS buffer. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated amounts of anti-CD3 and anti-TCR Vδ2 antibodies.
-
Incubation: Incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 1 mL of cold FACS buffer to remove unbound antibodies.
-
Viability Staining: Resuspend the cells in 200-300 µL of FACS buffer and add the viability dye according to the manufacturer's instructions just before analysis.
-
Acquisition: Acquire the samples on a flow cytometer.
-
Analysis:
-
Gate on single, live cells.
-
From the live singlet population, identify the CD3+ T cells.
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Within the CD3+ gate, quantify the percentage of cells that are positive for TCR Vδ2. This represents the purity of your Vγ9Vδ2 T cell expansion.
-
Visual Guides
Caption: Vγ9Vδ2 T cell activation pathway by the phosphoantigen BrHPP.
Caption: Standard experimental workflow for Vγ9Vδ2 T cell expansion.
Caption: Troubleshooting logic for low Vγ9Vδ2 T cell expansion.
References
- 1. Generation of effector Vγ9Vδ2 T cells and evaluation of their response to phosphoantigen-loaded cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the Efficiency of Vγ9Vδ2 T-Cell Immunotherapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Density Plays a Critical Role in Ex Vivo Expansion of T Cells for Adoptive Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The antitumor activity of human Vγ9Vδ2 T cells is impaired by TGF-β through significant phenotype, transcriptomic and metabolic changes [frontiersin.org]
- 6. Targeting Cytokine Signals to Enhance γδT Cell-Based Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Vγ9vδ2 T lymphocytes in infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized protocols for γδ T cell expansion and lentiviral transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expansion strategies for Vδ2 γδT cells in cancer immunotherapy: Activation, cytokines, and culture conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphoantigen Presentation to TCR γδ Cells, a Conundrum Getting Less Gray Zones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expansion of Gamma Delta T Cells - A Short Review on Bisphosphonate and K562-Based Methods [immunologyresearchjournal.com]
- 12. mdpi.com [mdpi.com]
- 13. Vγ9Vδ2 T Cells Activation Through Phosphoantigens Can Be Impaired by a RHOB Rerouting in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-stimulated Vgamma9delta2 T cells expanded ex vivo from patients with poor-prognosis neuroblastoma lyse autologous primary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Expansion With IL-15 Increases Cytotoxicity of Vγ9Vδ2 T Cells and Is Associated With Higher Levels of Cytotoxic Molecules and T-bet [frontiersin.org]
- 16. Expansion With IL-15 Increases Cytotoxicity of Vγ9Vδ2 T Cells and Is Associated With Higher Levels of Cytotoxic Molecules and T-bet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expansion With IL-15 Increases Cytotoxicity of Vγ9Vδ2 T Cells and Is Associated With Higher Levels of Cytotoxic Molecules and T-bet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Vγ9Vδ2 T Cells Concurrently Kill Cancer Cells and Cross-Present Tumor Antigens [frontiersin.org]
- 20. cellculturecompany.com [cellculturecompany.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 23. corning.com [corning.com]
- 24. Quality Control Considerations in Cell Culture [sigmaaldrich.com]
Technical Support Center: Optimizing IL-2 Dosage for BrHPP Co-administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Interleukin-2 (B1167480) (IL-2) dosage when co-administered with Bromohydrin Pyrophosphate (BrHPP) for the activation and expansion of Vγ9Vδ2 T cells.
Frequently Asked Questions (FAQs)
Q1: Why is IL-2 co-administration necessary for BrHPP-mediated Vγ9Vδ2 T cell expansion?
A1: Vγ9Vδ2 T cell amplification requires two signals. BrHPP, a synthetic phosphoantigen, provides the primary activation signal through the T-cell receptor (TCR).[1][2] However, this signal alone is insufficient for robust and sustained proliferation. IL-2 provides the critical second signal, promoting cell survival, proliferation, and differentiation into effector cells.[3][4] Pharmacodynamic data from clinical trials confirm that Vγ9Vδ2 T lymphocyte amplification in humans requires the co-administration of IL-2 with a phosphoantigen agonist like BrHPP.[5][6]
Q2: What is a typical starting dose for IL-2 in in vitro Vγ9Vδ2 T cell expansion?
A2: A common starting point for in vitro expansion of Vγ9Vδ2 T cells is a low dose of IL-2. Published protocols have used varying concentrations, often ranging from 50 IU/mL to 400 IU/mL, added to the culture medium every 2-3 days.[7][8][9] One study found that increasing the IL-2 concentration from 20 IU/mL to 50 IU/mL significantly enhanced T-cell expansion, but further increases to 100, 200, or 500 IU/mL did not yield statistically significant differences in the final expansion rate.[10][11] Therefore, titrating IL-2 within the 50-200 IU/mL range is a rational starting point for optimization.
Q3: What are the consequences of excessively high or low IL-2 concentrations?
A3:
-
Too Low: Insufficient IL-2 levels (e.g., <20 IU/mL) can lead to poor Vγ9Vδ2 T cell proliferation and viability, resulting in low expansion folds.[10]
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Too High: While not always detrimental to expansion, very high concentrations of IL-2 may not provide additional benefits and can increase costs.[10][11] More importantly, high IL-2 concentrations can inadvertently expand other cell populations, such as regulatory T cells (Tregs), which could be counterproductive for immunotherapy applications.[12]
Q4: Can other cytokines be used to supplement or replace IL-2?
A4: Yes, other common gamma-chain cytokines can be used. IL-15, in particular, has shown promise. IL-15 can promote the proliferation of Vγ9Vδ2 T cells more strongly than IL-2 and enhances their cytotoxicity by increasing the production of perforin, granzyme B, and granulysin.[8][13] Some protocols have successfully used a combination of low-dose IL-2 (e.g., 100 U/ml) and IL-15 (e.g., 100 U/ml) to achieve robust expansion and enhanced effector function.[13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Vγ9Vδ2 T cell expansion fold (<10-fold) | 1. Suboptimal IL-2 concentration. 2. Donor variability. Some donors are known to be non-responsive.[1]3. Poor PBMC quality. Improper handling or freezing of Peripheral Blood Mononuclear Cells (PBMCs) can affect viability. | 1. Titrate IL-2 concentration. Perform a dose-response experiment (e.g., 20, 50, 100, 200 IU/mL).2. Screen multiple donors. If possible, test PBMCs from different healthy donors to find a responsive one.[1]3. Use fresh PBMCs or ensure proper cryopreservation and thawing techniques are followed. |
| High cell death/low viability after initial activation | 1. Phosphoantigen-induced autolysis. Re-stimulating effector Vγ9Vδ2 T cells with a second dose of phosphoantigen can lead to self-activation and cell death.[1]2. Nutrient depletion/media exhaustion. | 1. Avoid re-stimulation with BrHPP. Provide a single stimulation at the beginning of the culture.2. Replenish media. Change or add fresh media containing the optimal IL-2 concentration every 2-3 days to maintain cell density and nutrient levels.[8][14] |
| Poor cytotoxicity of expanded cells against tumor targets | 1. Insufficient effector differentiation. IL-2 alone may not be sufficient to induce a potent cytotoxic phenotype.2. T-cell exhaustion. Prolonged culture or successive infusions can lead to an exhausted state.[15] | 1. Consider adding IL-15. Co-stimulation with IL-2 and IL-15 can enhance the expression of cytotoxic molecules like granzyme B and perforin.[13]2. Optimize culture duration. Assess cytotoxicity at different time points (e.g., Day 10, 14, 21) to determine the optimal expansion period. |
Data Presentation
Table 1: In Vivo BrHPP and IL-2 Dosing from a Phase I Clinical Trial [5][6]
| Parameter | Dosage Information |
| BrHPP (IPH1101) | Dose escalation from 200 to 1,800 mg/m² (1-hour IV infusion) |
| IL-2 | Low dose: 1 MIU/m² administered subcutaneously from day 1 to day 7 |
| Cycle Frequency | Every 3 weeks |
| Key Finding | Co-administration is required for Vγ9Vδ2 T cell amplification. Dose-limiting toxicities (fever, hypotension) occurred at the highest BrHPP dose of 1,800 mg/m². |
Table 2: Effect of IL-2 Concentration on Ex Vivo T-Cell Expansion [9][10]
| IL-2 Concentration (IU/mL) | Relative T-Cell Expansion Rate | Statistical Significance vs. 20 IU/mL |
| 20 | Lowest | - |
| 50 | Significantly Increased | P = 0.02 |
| 100 | High | No significant difference vs. 50 IU/mL |
| 200 | High | No significant difference vs. 50 IU/mL |
| 500 | High | No significant difference vs. 50 IU/mL |
Experimental Protocols
Protocol 1: Ex Vivo Expansion of Vγ9Vδ2 T Cells from PBMCs
This protocol is a generalized methodology based on principles from multiple sources.[7][14][16]
-
Isolate PBMCs: Isolate PBMCs from healthy donor buffy coats or whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Seed the cells in a 24-well plate at a density of 1-2 x 10⁶ cells/mL.
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BrHPP Stimulation: Add BrHPP to the culture at a final concentration optimized for your system (typically in the nanomolar to low micromolar range).
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IL-2 Administration: After 24-48 hours of culture with BrHPP, add recombinant human IL-2 to the desired final concentration (e.g., 100 IU/mL).
-
Cell Culture and Maintenance:
-
Incubate cells at 37°C in a 5% CO₂ humidified incubator.
-
Every 2-3 days, assess cell density and viability.
-
Split the cultures as needed to maintain a density of 0.5-2 x 10⁶ cells/mL and replenish with fresh medium containing the same concentration of IL-2.
-
-
Monitor Expansion: Continue the culture for 14-21 days. Monitor the percentage and number of Vγ9Vδ2 T cells periodically (e.g., every 7 days) using flow cytometry with antibodies against CD3 and Vδ2-TCR.
Visualizations
Caption: BrHPP and IL-2 co-stimulation pathway for Vγ9Vδ2 T cell activation.
Caption: Experimental workflow for the ex vivo expansion of Vγ9Vδ2 T cells.
Caption: Troubleshooting logic for low Vγ9Vδ2 T cell expansion.
References
- 1. Generation of effector Vγ9Vδ2 T cells and evaluation of their response to phosphoantigen-loaded cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Transcriptome Signature of Vγ9Vδ2 T Cells Treated With Phosphoantigens and Notch Inhibitor Reveals Interplay Between TCR and Notch Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interplay of T-cell receptor and interleukin-2 signalling in Vγ2Vδ2 T-cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I study of this compound (BrHPP, IPH 1101), a Vgamma9Vdelta2 T lymphocyte agonist in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vγ9Vδ2 T cell activation by strongly agonistic nucleotidic phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expansion strategies for Vδ2 γδT cells in cancer immunotherapy: Activation, cytokines, and culture conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing interleukin-2 concentration, seeding density and bead-to-cell ratio of T-cell expansion for adoptive immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing interleukin-2 concentration, seeding density and bead-to-cell ratio of T-cell expansion for adoptive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Vγ9Vδ2 T-cell immunotherapy in blood cancers: ready for prime time? [frontiersin.org]
- 13. Frontiers | Expansion With IL-15 Increases Cytotoxicity of Vγ9Vδ2 T Cells and Is Associated With Higher Levels of Cytotoxic Molecules and T-bet [frontiersin.org]
- 14. Releasing the restraints of Vγ9Vδ2 T-cells in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dual Face of Vγ9Vδ2-T Cells in Tumor Immunology: Anti- versus Pro-Tumoral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound-stimulated Vgamma9delta2 T cells expanded ex vivo from patients with poor-prognosis neuroblastoma lyse autologous primary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
BrHPP stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and long-term storage of Bromohydrin Pyrophosphate (BrHPP).
Frequently Asked Questions (FAQs)
Q1: What is the general stability of BrHPP?
BrHPP is characterized as having high stability in aqueous solutions.[1] The sodium salt form of BrHPP is stable and can be stored at -20°C for at least four months without detectable structural degradation.[2] For clinical applications, BrHPP is typically supplied as a lyophilized powder and reconstituted immediately prior to use to ensure maximum potency.[3]
Q2: How should lyophilized BrHPP be stored for the long term?
For long-term storage, lyophilized BrHPP powder should be kept in a tightly sealed container at -20°C or -80°C, protected from moisture.
Q3: What are the recommended conditions for storing reconstituted BrHPP solutions?
While BrHPP is stable in aqueous solutions, for optimal performance in experiments, it is recommended to use freshly reconstituted solutions.[1][3] If immediate use is not possible, the solution should be stored at 2-8°C for no longer than 24 hours. For longer-term storage of a solution, it is advisable to aliquot and freeze at -20°C or -80°C. However, repeated freeze-thaw cycles should be avoided.
Q4: What solvents should be used to reconstitute lyophilized BrHPP?
For in vivo and cell culture experiments, sterile, pyrogen-free water for injection or a suitable buffer at a neutral pH is recommended for reconstitution. The choice of solvent may depend on the specific experimental requirements.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reduced or no biological activity of BrHPP in my experiment. | 1. Improper storage of lyophilized powder (e.g., exposure to moisture or high temperatures).2. Degradation of reconstituted solution due to prolonged storage at room temperature or multiple freeze-thaw cycles.3. Incorrect reconstitution solvent or pH.4. Inherent instability of diphosphates in certain biological matrices.[4] | 1. Ensure lyophilized powder is stored at -20°C or -80°C in a desiccated environment.2. Prepare fresh solutions for each experiment. If storing, aliquot and freeze at -80°C, avoiding repeated freeze-thaw cycles.3. Reconstitute with a recommended sterile, neutral pH buffer or water.4. For in vitro assays with biological matrices, consider the potential for enzymatic degradation and minimize incubation times where possible. |
| Precipitate observed in the reconstituted BrHPP solution. | 1. Low solubility in the chosen solvent.2. pH of the solvent is not optimal.3. Contamination of the solvent or vial. | 1. Gently warm the solution and vortex to aid dissolution. If the precipitate persists, consider using a different buffer system.2. Ensure the pH of the reconstitution solvent is within a neutral range (pH 6-8).3. Use fresh, sterile solvents and vials for reconstitution. |
| Inconsistent results between experiments. | 1. Variability in the age of the reconstituted BrHPP solution.2. Different storage conditions for aliquots.3. Inconsistent handling and preparation of the BrHPP solution. | 1. Standardize the procedure to use freshly prepared BrHPP solution for all experiments.2. If using frozen aliquots, ensure they are from the same batch and have undergone the same number of freeze-thaw cycles (ideally, none).3. Develop and adhere to a strict Standard Operating Procedure (SOP) for the reconstitution and handling of BrHPP. |
Data Summary
Table 1: Recommended Storage Conditions for BrHPP
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Long-term (months to years) | Store in a tightly sealed container, protected from moisture. |
| Reconstituted Solution | 2-8°C | Short-term (≤ 24 hours) | For immediate use is preferred. |
| Reconstituted Solution | -20°C or -80°C | Mid-term (weeks to months) | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized BrHPP
-
Equilibration: Allow the vial of lyophilized BrHPP to come to room temperature before opening to prevent condensation.
-
Solvent Addition: Aseptically add the required volume of sterile, pyrogen-free water for injection or a suitable buffer (e.g., PBS, pH 7.4) to the vial to achieve the desired final concentration.
-
Dissolution: Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking.
-
Use/Storage: Use the reconstituted solution immediately for best results. If necessary, store as recommended in Table 1.
Visualizations
Caption: Workflow for assessing the stability of reconstituted BrHPP.
Caption: A logical diagram of potential BrHPP degradation.
References
- 1. Chemical synthesis and biological activity of this compound, a potent stimulator of human gamma delta T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphonamidate prodrugs of a butyrophilin ligand display plasma stability and potent Vγ9Vδ2 T cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BrHPP In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Bromohydrin Pyrophosphate (BrHPP) in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a BrHPP in vitro assay?
A BrHPP in vitro assay is primarily used to assess the sensitivity and proliferative response of a specific subset of immune cells, Vγ9Vδ2 T cells, to the synthetic phosphoantigen BrHPP.[1][2] These assays are crucial for evaluating the potential of BrHPP as an immunotherapeutic agent, as they help quantify the activation and expansion of these anti-tumor lymphocytes.[1][2] Key readouts of the assay include the percentage of Vγ9Vδ2 T cells in the culture, the total amplification rate of these cells, and their cytotoxic potential against tumor cells.[2]
Q2: What is the underlying mechanism of BrHPP-mediated Vγ9Vδ2 T cell activation?
BrHPP is a potent synthetic phosphoantigen that activates Vγ9Vδ2 T cells through a T-cell receptor (TCR)-dependent mechanism.[1][3] The activation cascade is initiated by the binding of BrHPP to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1), a molecule expressed on the surface of antigen-presenting cells or the T cells themselves.[3][4] This binding induces a conformational change in the extracellular domain of BTN3A1, which is then recognized by the Vγ9Vδ2 TCR.[4] This recognition, in conjunction with co-stimulatory signals, triggers Vγ9Vδ2 T cell activation, proliferation, and effector functions, such as cytokine production (e.g., TNF-α, IFN-γ) and cytotoxicity against tumor cells.[2]
Q3: What are the critical reagents and cell types required for a BrHPP in vitro assay?
The essential components for a successful BrHPP in vitro assay include:
-
Vγ9Vδ2 T cells: Typically sourced from Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors or patients.[2][5]
-
BrHPP: The synthetic phosphoantigen used to stimulate the Vγ9Vδ2 T cells.
-
Interleukin-2 (IL-2): A cytokine that is crucial for the sustained proliferation and survival of activated Vγ9Vδ2 T cells.[2]
-
Cell Culture Medium: A complete medium, such as RPMI-1640, supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.[2][5]
-
Target cells (for cytotoxicity assays): Tumor cell lines that are sensitive to Vγ9Vδ2 T cell-mediated lysis.
Q4: What are the expected outcomes and typical quantitative values for a successful BrHPP assay?
The success of a BrHPP assay is determined by the robust expansion and activation of Vγ9Vδ2 T cells. While there is inherent biological variability, particularly between donors, some general benchmarks for a positive response include:
| Parameter | Typical Value | Culture Duration | Citation |
| % of Vγ9Vδ2 T cells in culture | > 60% | 15-18 days | [6] |
| Total Vγ9Vδ2 T cell amplification rate | > 10-fold | 18 days | [6] |
| TNF-α production | > 100 pg/mL | 15-18 days | [6] |
| Cell Viability | > 70% | 15 days | [6] |
| % of Vγ9Vδ2 T cells in culture (neuroblastoma patient PBMCs) | > 80% | 21 days | [1] |
| Total Vγ9Vδ2 T cell expansion (neuroblastoma patient PBMCs) | ~50-fold | 21 days | [1] |
Troubleshooting Guide
High variability in BrHPP in vitro assays can arise from multiple factors, ranging from initial cell handling to the final data analysis. This guide provides a structured approach to identifying and resolving common issues.
Problem: Low or No Vγ9Vδ2 T Cell Expansion
| Potential Cause | Recommended Solution |
| Low initial frequency of Vγ9Vδ2 T cells in PBMC sample | Screen donors for a higher baseline percentage of Vγ9Vδ2 T cells. Ensure the initial seeding density of PBMCs is optimal (e.g., 1 x 10^6 cells/mL).[2] |
| Suboptimal concentration of BrHPP or IL-2 | Perform a dose-response titration for both BrHPP (typically in the nanomolar to low micromolar range) and IL-2 (e.g., 100-300 IU/mL) to determine the optimal concentrations for your specific experimental conditions.[2] |
| Poor quality of reagents | Use freshly prepared or properly stored aliquots of BrHPP and IL-2. Avoid repeated freeze-thaw cycles. Ensure the cell culture medium and supplements are not expired and are of high quality. |
| Donor-specific non-responsiveness | Some individuals may have Vγ9Vδ2 T cells that are inherently less responsive to phosphoantigens. It is advisable to test PBMCs from multiple donors to ensure the issue is not specific to one individual. |
| Incorrect timing of IL-2 addition or renewal | IL-2 is critical for proliferation. Ensure it is present from the start of the culture and replenished as needed (e.g., every 3-4 days or with media changes).[2] |
Problem: High Variability Between Replicates or Experiments
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before plating. Use calibrated pipettes and proper pipetting techniques to minimize well-to-well variations in cell numbers. |
| Edge effects in multi-well plates | Evaporation from the outer wells can lead to increased concentrations of media components, affecting cell growth. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples. |
| Variability in PBMC quality | The handling of blood samples and the PBMC isolation procedure can significantly impact cell viability and function. Standardize the time between blood collection and PBMC isolation. Freezing PBMCs can affect their characteristics; if using cryopreserved cells, ensure a consistent and optimized thawing protocol. |
| Mycoplasma contamination | Mycoplasma can alter cellular responses and compromise data reliability. Regularly test cell cultures for mycoplasma contamination. |
| Cell passage number | If using a continuous cell line as target cells, use a consistent and low passage number for all experiments, as cellular characteristics can change over time. |
Problem: High Vγ9Vδ2 T Cell Death
| Potential Cause | Recommended Solution |
| "Self-activation" and subsequent fratricide | Exogenous phosphoantigens like BrHPP can lead to the "self-activation" of Vγ9Vδ2 T cells, where they recognize and kill each other.[7] This can be a source of cell death. Monitor cultures for signs of activation-induced cell death (AICD). Optimizing BrHPP and IL-2 concentrations may help find a balance between activation and survival. |
| Nutrient depletion or waste product accumulation | In long-term cultures, it is essential to replenish the media to provide fresh nutrients and remove metabolic waste products. Perform partial media changes every 3-4 days. |
| Suboptimal culture conditions | Ensure the incubator is properly calibrated for temperature (37°C) and CO2 (5%). Maintain appropriate humidity levels to prevent evaporation. |
Experimental Protocols & Visualizations
BrHPP-Mediated Vγ9Vδ2 T Cell Signaling Pathway
The activation of Vγ9Vδ2 T cells by BrHPP is a multi-step process involving the butyrophilin family of molecules. The binding of BrHPP inside a cell triggers a conformational change in BTN3A1 on the cell surface, which is then recognized by the Vγ9Vδ2 T cell receptor.
General Workflow for BrHPP In Vitro Assay
This workflow outlines the key steps for assessing the expansion of Vγ9Vδ2 T cells from PBMCs in response to BrHPP.
Troubleshooting Logic for Low Vγ9Vδ2 T Cell Expansion
This decision tree can guide researchers in diagnosing the cause of poor Vγ9Vδ2 T cell expansion in their assays.
Detailed Methodology: BrHPP-mediated expansion of Vγ9Vδ2 T cells from PBMCs
This protocol is a synthesis of methodologies reported in the literature.[2][5]
-
PBMC Isolation:
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.
-
Collect the mononuclear cell layer and transfer to a new tube.
-
Wash the cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the cell pellet in complete RPMI-1640 medium.
-
-
Cell Culture and Stimulation:
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
Seed the PBMCs at a density of 1 x 10^6 cells/mL in a culture flask or multi-well plate.
-
Add BrHPP to a final concentration of 3 µM.
-
Add recombinant human IL-2 (rhIL-2) to a final concentration of 300 IU/mL.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Culture Maintenance:
-
Every 3-4 days, perform a partial media change by carefully removing half of the culture medium and replacing it with fresh medium containing rhIL-2 at the original concentration.
-
Continue the culture for the desired duration (typically 8 to 21 days).
-
-
Assessment of Vγ9Vδ2 T cell Expansion:
-
Harvest the cells and perform a cell count.
-
Stain the cells with fluorescently-labeled antibodies specific for T cell markers (e.g., CD3) and the Vδ2 chain of the T cell receptor.
-
Analyze the stained cells using flow cytometry to determine the percentage of Vγ9Vδ2 T cells within the CD3+ population.
-
Calculate the total amplification rate by dividing the absolute number of Vγ9Vδ2 T cells at the end of the culture by the absolute number at the start.
-
-
Assessment of Effector Function (Optional):
-
Cytokine Production: Collect culture supernatants at various time points and measure the concentration of cytokines such as TNF-α and IFN-γ using an ELISA kit.
-
Cytotoxicity Assay: Co-culture the expanded Vγ9Vδ2 T cells with a labeled tumor target cell line at various effector-to-target ratios. Measure target cell lysis using methods such as chromium release or flow cytometry-based assays.
-
References
- 1. This compound-stimulated Vgamma9delta2 T cells expanded ex vivo from patients with poor-prognosis neuroblastoma lyse autologous primary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensing of Pyrophosphate Metabolites by Vγ9Vδ2 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Vγ9Vδ2 T Cells Activation Through Phosphoantigens Can Be Impaired by a RHOB Rerouting in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Self-activation of Vγ9Vδ2 T cells by exogenous phosphoantigens involves TCR and butyrophilins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BrHPP-Mediated Vγ9Vδ2 T Cell Activation
Welcome to the technical support center for BrHPP-mediated Vγ9Vδ2 T cell activation. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: I am not observing significant Vγ9Vδ2 T cell proliferation or activation with BrHPP. What are the potential causes?
A1: Lack of Vγ9Vδ2 T cell response to BrHPP can stem from several factors, ranging from basic experimental setup to complex biological resistance. Here is a checklist of potential issues to investigate:
-
Reagent Quality:
-
BrHPP Integrity: Ensure BrHPP has been stored correctly (typically lyophilized at -20°C or below) and that the reconstituted solution is fresh. BrHPP is stable in aqueous solutions but repeated freeze-thaw cycles should be avoided.[1]
-
IL-2 Activity: Vγ9Vδ2 T cell expansion is highly dependent on co-stimulation with Interleukin-2 (IL-2).[2][3] Confirm that the IL-2 used is of high quality and biologically active. Use a concentration range of 100-300 IU/mL, replenishing every 2-3 days.[2][4]
-
-
Donor Variability:
-
Low Precursor Frequency: The baseline percentage of Vγ9Vδ2 T cells in peripheral blood mononuclear cells (PBMCs) varies significantly between donors. Donors with very low initial counts may show poor expansion.
-
Intrinsic Non-Responders: Some individuals are intrinsically "non-responders." Clinical studies have used pre-screening in vitro sensitivity tests to select eligible patients, as some donors' lymphocytes fail to respond adequately.[2][5] It is advisable to screen multiple healthy donors to establish a baseline response.
-
Underlying Immune Status: The activation state and history of the donor's immune system can influence the outcome.
-
-
Cell Culture Conditions:
-
Cell Density: Ensure PBMCs are cultured at an optimal density, typically starting at 1 x 10⁶ cells/mL.[2]
-
Serum Quality: Use high-quality, heat-inactivated fetal bovine serum (FBS) or human serum. Some studies suggest that freshly thawed human serum can potentiate proliferation.[6]
-
Accessory Cell Requirement: While BrHPP can directly activate purified Vγ9Vδ2 T cells to some extent, optimal activation and expansion from PBMCs rely on the presence of accessory cells like monocytes.[7]
-
-
Target Cell Issues (for co-culture/cytotoxicity assays):
-
Low BTN3A1 Expression: BrHPP-mediated recognition requires the expression of Butyrophilin 3A1 (BTN3A1) on the target cell.[8][9] If using a tumor cell line as a target, verify its BTN3A1 expression level by flow cytometry or western blot. Low or absent expression will lead to poor recognition and lysis.[10][11]
-
Inhibitory Isoform Ratio: The BTN3A family has three isoforms (A1, A2, A3). While BTN3A1 is crucial for phosphoantigen presentation, a high ratio of other isoforms like BTN3A2, which lacks the intracellular antigen-sensing domain, could potentially interfere with activation.[12]
-
Q2: My Vγ9Vδ2 T cells initially respond to BrHPP but the response diminishes over time or with repeated stimulation. Why is this happening?
A2: This phenomenon is likely due to T cell exhaustion or anergy, a state of hyporesponsiveness induced by chronic or repeated antigen stimulation.[13]
-
Mechanism of Exhaustion: Continuous exposure to BrHPP can lead to the upregulation of inhibitory receptors (immune checkpoints) such as PD-1, TIM-3, and LAG-3 on the T cell surface.[14][15] This leads to a progressive loss of effector functions, including proliferation and cytokine production.
-
Metabolic Changes: T cell exhaustion is associated with profound metabolic reprogramming. For example, repeated phosphoantigen stimulation has been shown to activate the PPARα pathway, which inhibits Vγ9Vδ2 T cell activation and proliferation.
-
Troubleshooting Steps:
-
Assess Exhaustion Markers: Use flow cytometry to check for the expression of PD-1, TIM-3, TIGIT, and LAG-3 on your cultured Vγ9Vδ2 T cells. An increase in these markers over time is indicative of exhaustion.[14][16]
-
Resting Period: Introduce a resting period in your culture protocol. After the initial expansion, remove the BrHPP and culture the cells in low-dose IL-2 for several days before re-stimulation.
-
Checkpoint Blockade: In an experimental setting, consider adding checkpoint inhibitor antibodies (e.g., anti-PD-1) to the culture to see if T cell function can be restored.
-
Limit Stimulation Duration: Avoid excessively long stimulation periods. For many applications, a 7 to 14-day expansion is sufficient to generate a large number of functional effector cells.[3]
-
Q3: I am performing a cytotoxicity assay, but my BrHPP-expanded T cells are not effectively killing the target tumor cells, even though the T cells seem activated.
A3: Failure in cytotoxicity assays can be due to issues with the T cells, the target cells, or the interaction between them.
-
Tumor Microenvironment (TME) Factors: Tumor cells can secrete immunosuppressive cytokines. A key factor is Transforming Growth Factor-beta (TGF-β) , which can directly impair the cytotoxic function of Vγ9Vδ2 T cells.[4][17]
-
Troubleshooting:
-
Measure TGF-β levels in your tumor cell culture supernatant.
-
Perform the cytotoxicity assay in the presence of a TGF-β inhibitor (e.g., SB431542 or a neutralizing antibody) to see if killing is restored.[17][18] Note that some studies report TGF-β can paradoxically enhance cytotoxicity under certain expansion conditions, highlighting its complex role.[19]
-
-
-
Impaired Signaling Pathway in Target Cells:
-
RHOB GTPase Rerouting: Proper signaling downstream of BTN3A1 involves the small GTPase RHOB. In some resistant cancer cell lines, RHOB is mislocalized (e.g., clustered in endosomes instead of being at the plasma membrane), which impairs the conformational change in BTN3A1 required for T cell recognition.[8][9] This is a complex resistance mechanism that is difficult to assess directly without advanced imaging techniques.
-
Mevalonate (B85504) Pathway Dysregulation: While BrHPP is an exogenous phosphoantigen, therapies using aminobisphosphonates (e.g., zoledronate) rely on inhibiting the target cell's mevalonate pathway to cause an accumulation of endogenous phosphoantigens.[20] If the target cells have a downregulated mevalonate pathway, they will not be sensitized by these drugs. This can be investigated by adding back downstream metabolites like FPP or GGPP to see if the effect is rescued.[21][22]
-
-
Assay-Specific Issues:
-
Effector-to-Target (E:T) Ratio: Ensure you are using a sufficient range of E:T ratios (e.g., from 50:1 down to 1:1).
-
Adhesion Molecules: The formation of a stable immunological synapse is required for effective killing. This can be blocked if key adhesion molecules (e.g., LFA-1/ICAM-1) are not properly expressed or engaged.[8]
-
Quantitative Data Summary
Table 1: Parameters for In Vitro BrHPP Sensitivity "Responder" Status
This table summarizes the criteria used in a clinical study to classify patient PBMCs as "responders" to BrHPP stimulation, indicating a successful potential for large-scale expansion.[5]
| Parameter | Threshold for "Responder" Status | Culture Duration |
| Vδ2+ T Cell Purity | > 60% of total cells | 18 days |
| Total Cell Amplification | > 10-fold increase | 18 days |
| TNF-α Production | > 100 pg/mL in supernatant | 18 days |
| Baseline Lymphocyte Count | Required ≥ 1 x 10⁹ PBL/liter for response | Pre-culture |
Table 2: Factors Influencing BrHPP Potency and Efficacy
| Factor | Potentiates Activation (Higher Potency/Efficacy) | Inhibits Activation (Resistance/Lower Efficacy) |
| Stimuli | BrHPP (nanomolar activity) + IL-2 (100-300 IU/mL)[2] | BrHPP alone (suboptimal expansion); Repeated BrHPP stimulation[13] |
| Accessory Cells | Presence of monocytes in PBMC culture[7] | Use of highly purified Vγ9Vδ2 T cells without feeder cells |
| Target Cell Phenotype | High surface expression of BTN3A1[8] | Low or absent BTN3A1 expression[10] |
| Target Cell Signaling | Functional mevalonate pathway (for N-BPs); Correct RHOB localization[8][21] | Dysfunctional mevalonate pathway; RHOB mislocalization[8] |
| T Cell Phenotype | Naïve or central memory Vγ9Vδ2 T cells | Exhausted phenotype (high PD-1, TIM-3, LAG-3 expression)[14] |
| Soluble Factors | Pro-inflammatory cytokines (e.g., IL-12) | Immunosuppressive cytokines (e.g., TGF-β, IL-10)[4][17] |
Signaling & Experimental Workflow Diagrams
BrHPP-Mediated Vγ9Vδ2 T Cell Activation Pathway
Caption: Inside-out signaling model for BrHPP-mediated Vγ9Vδ2 T cell activation via BTN3A1.
Experimental Workflow: Assessing T Cell Cytotoxicity
Caption: Standard workflow for a Calcein-AM release-based cytotoxicity assay.
Troubleshooting Decision Tree for Low T Cell Activation
Caption: A logical guide for troubleshooting poor BrHPP-mediated Vγ9Vδ2 T cell activation.
Detailed Experimental Protocols
Protocol 1: Vγ9Vδ2 T Cell Expansion from PBMCs
This protocol describes the expansion of Vγ9Vδ2 T cells from peripheral blood using BrHPP and IL-2.
Materials:
-
Ficoll-Paque™ PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin
-
L-Glutamine
-
BrHPP (e.g., Innate Pharma)
-
Recombinant human IL-2 (e.g., Proleukin)
-
PBMCs isolated from healthy donor buffy coat or whole blood
Procedure:
-
Isolate PBMCs from heparinized whole blood or buffy coat using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile PBS or RPMI-1640.
-
Resuspend the cells in complete RPMI medium (RPMI-1640 + 10% FBS + 1% Pen-Strep + 2 mM L-Glutamine) and perform a cell count.
-
Adjust the cell concentration to 1 x 10⁶ cells/mL in complete RPMI medium.
-
Add BrHPP to a final concentration of 3 µM.[4]
-
Add recombinant human IL-2 to a final concentration of 100-300 IU/mL.[2][4]
-
Culture the cells in an incubator at 37°C, 5% CO₂.
-
Every 2-3 days, assess the cell density and color of the medium. If necessary, split the cultures and add fresh medium containing IL-2 (100-300 IU/mL) to maintain a cell density between 0.5-2 x 10⁶ cells/mL.
-
After 7-14 days, harvest the cells. The purity of the Vγ9Vδ2 T cell population can be assessed by flow cytometry using antibodies against CD3 and Vδ2-TCR. Purity should be >80-90% for use in functional assays.[3]
Protocol 2: Calcein-AM Cytotoxicity Assay
This protocol measures the cytotoxic capacity of expanded Vγ9Vδ2 T cells against adherent or suspension target cells.[23][24]
Materials:
-
Expanded Vγ9Vδ2 T cells (Effector cells)
-
Tumor cell line (Target cells)
-
Calcein-AM dye (e.g., Thermo Fisher C3100MP)
-
Anhydrous DMSO
-
Complete RPMI medium
-
96-well V-bottom or U-bottom plate (black-walled, clear bottom recommended for fluorescence)
-
Triton X-100 (for maximum release control)
Procedure:
-
Target Cell Preparation:
-
Harvest target cells and count them. Resuspend at 1 x 10⁶ cells/mL in complete medium.
-
Add Calcein-AM to a final concentration of 10-15 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with a large volume of complete medium to remove excess dye.
-
Resuspend the labeled target cells at 1 x 10⁵ cells/mL.
-
-
Assay Setup (in a 96-well plate):
-
Plate 100 µL of labeled target cells into each well (10,000 cells/well).
-
Spontaneous Release: Add 100 µL of medium only to at least three wells containing target cells.
-
Maximum Release: Add 100 µL of medium containing 2% Triton X-100 to at least three wells containing target cells.
-
Experimental Wells: Prepare serial dilutions of your effector T cells. Add 100 µL of effector cells at various concentrations to achieve the desired E:T ratios (e.g., 40:1, 20:1, 10:1, etc.). Perform in triplicate.
-
-
Incubation and Measurement:
-
Centrifuge the plate briefly (300 x g for 1 minute) to bring cells into contact.
-
Incubate for 4 hours at 37°C, 5% CO₂.
-
After incubation, centrifuge the plate again (500 x g for 5 minutes).
-
Carefully transfer 100 µL of supernatant from each well to a new black 96-well plate.
-
Measure the fluorescence of the supernatant using a fluorometer with excitation at ~490 nm and emission at ~520 nm.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each E:T ratio using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol 3: Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol is for detecting IFN-γ production in Vγ9Vδ2 T cells following BrHPP stimulation via flow cytometry.[25][26][27]
Materials:
-
Expanded Vγ9Vδ2 T cells
-
Complete RPMI medium
-
BrHPP
-
Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)
-
Flow cytometry antibodies: Anti-CD3, Anti-Vδ2, Anti-IFN-γ, and a Live/Dead stain.
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Fixation/Permeabilization Buffer Kit (e.g., from BD Biosciences or eBioscience)
Procedure:
-
Cell Stimulation:
-
Resuspend expanded Vγ9Vδ2 T cells at 1-2 x 10⁶ cells/mL in complete medium.
-
Set up stimulation conditions in tubes or a 96-well plate:
-
Unstimulated Control: Cells + Medium only.
-
BrHPP Stimulation: Cells + BrHPP (e.g., 3 µM).
-
Positive Control: Cells + PMA (50 ng/mL) and Ionomycin (1 µg/mL).
-
-
Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to all tubes.
-
Incubate for 4-6 hours at 37°C, 5% CO₂.
-
-
Surface Staining:
-
Harvest cells and wash with cold FACS buffer.
-
Stain with a Live/Dead dye according to the manufacturer's protocol.
-
Wash again, then stain with surface antibodies (e.g., Anti-CD3, Anti-Vδ2) for 20-30 minutes on ice, protected from light.
-
Wash cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend cells in Fixation Buffer and incubate for 20 minutes at room temperature.
-
Wash cells with Permeabilization Buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in Permeabilization Buffer containing the anti-IFN-γ antibody.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash cells twice with Permeabilization Buffer.
-
-
Acquisition:
-
Resuspend cells in FACS Buffer.
-
Acquire samples on a flow cytometer as soon as possible.
-
Analyze the data by gating on live, single CD3+ Vδ2+ cells and quantifying the percentage of IFN-γ positive cells.
-
References
- 1. BTN3A1 governs anti-tumor responses by coordinating alpha-beta and gamma-delta T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of bromohydrin pyrophosphate (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-stimulated Vgamma9delta2 T cells expanded ex vivo from patients with poor-prognosis neuroblastoma lyse autologous primary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The antitumor activity of human Vγ9Vδ2 T cells is impaired by TGF-β through significant phenotype, transcriptomic and metabolic changes [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 7. Self-activation of Vγ9Vδ2 T cells by exogenous phosphoantigens involves TCR and butyrophilins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Vγ9Vδ2 T Cells Activation Through Phosphoantigens Can Be Impaired by a RHOB Rerouting in Lung Cancer [frontiersin.org]
- 9. Vγ9Vδ2 T Cells Activation Through Phosphoantigens Can Be Impaired by a RHOB Rerouting in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive analysis of BTN3A1 in cancers: mining of omics data and validation in patient samples and cellular models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prognostic and Therapeutic Significance of BTN3A Proteins in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Improving the Efficiency of Vγ9Vδ2 T-Cell Immunotherapy in Cancer [frontiersin.org]
- 14. ashpublications.org [ashpublications.org]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. Exhaustion T Cell Subset Phenotype Flow Cytometry Panel | Bio-Techne [bio-techne.com]
- 17. The antitumor activity of human Vγ9Vδ2 T cells is impaired by TGF-β through significant phenotype, transcriptomic and metabolic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TGF-β enhances the cytotoxic activity of Vδ2 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TGF-β1 potentiates Vγ9Vδ2 T cell adoptive immunotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Current Advances in γδ T Cell-Based Tumor Immunotherapy [frontiersin.org]
- 21. dovepress.com [dovepress.com]
- 22. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 23. Cytotoxicity Assay - Calcein AM [protocols.io]
- 24. Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 25. med.virginia.edu [med.virginia.edu]
- 26. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 27. anilocus.com [anilocus.com]
BrHPP Therapy Associated Cytokine Release Syndrome: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for managing cytokine release syndrome (CRS) associated with Bromohydrin Pyrophosphate (BrHPP) therapy. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is BrHPP and how does it induce Cytokine Release Syndrome (CRS)?
A1: this compound (BrHPP) is a synthetic phosphoantigen that potently activates a specific subset of T cells called Vγ9Vδ2 T cells.[1][2] This activation is a key mechanism for its anti-tumor effects. However, the robust activation of these T cells can lead to a rapid release of pro-inflammatory cytokines, resulting in Cytokine Release Syndrome (CRS).[1] This phenomenon is not unique to BrHPP and is a known class effect of many T-cell engaging immunotherapies. The activation of Vγ9Vδ2 T cells by BrHPP is dependent on the butyrophilin 3A1 (BTN3A1) protein on target cells.[3][4]
Q2: What are the typical signs and symptoms of CRS observed with BrHPP therapy?
A2: Based on clinical trial data, CRS associated with BrHPP therapy typically manifests as flu-like symptoms.[1] Common adverse events include fever, chills, hypotension (low blood pressure), fatigue, headache, and abdominal pain.[1] In a Phase I study, dose-limiting toxicities suggesting CRS included grade 3 fever and grade 3 hypotension.[1][5]
Q3: What is the typical cytokine profile associated with BrHPP-induced CRS?
A3: The activation of Vγ9Vδ2 T cells by phosphoantigens like BrHPP predominantly induces a Th1-type immune response.[1] This is characterized by the release of key pro-inflammatory cytokines, primarily Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) .[1] Monitoring these two cytokines can be a primary indicator of Vγ9Vδ2 T cell activation and potential for CRS.
Q4: Is Interleukin-2 (B1167480) (IL-2) co-administration necessary with BrHPP therapy and does it impact CRS?
A4: Yes, the expansion and amplification of Vγ9Vδ2 T cells in response to BrHPP in human studies has been shown to require co-administration of low-dose Interleukin-2 (IL-2).[1][5] While IL-2 is essential for the therapeutic effect, it is also a pro-inflammatory cytokine and can contribute to the overall cytokine load.[6] However, in the Phase I trial of BrHPP, the addition of IL-2 did not appear to exacerbate the adverse events observed with BrHPP alone.[1][5]
Troubleshooting Guides
In Vitro & Preclinical Experiments
Issue 1: High levels of TNF-α and IFN-γ are observed in our in vitro cytokine release assay, but we are unsure how to interpret the risk of clinical CRS.
Troubleshooting Steps:
-
Establish a Baseline: Compare the cytokine levels induced by BrHPP to those induced by a positive control (e.g., another known Vγ9Vδ2 T cell agonist) and a negative control (vehicle).
-
Dose-Response Curve: Generate a dose-response curve for BrHPP to identify the concentration at which cytokine release plateaus. This can help in selecting doses for in vivo studies that are on the therapeutic window's shoulder, potentially minimizing toxicity.
-
Include Monocytes: The interaction between activated T cells and myeloid cells, like monocytes, can amplify cytokine release.[7] Ensure your in vitro assay includes peripheral blood mononuclear cells (PBMCs) to capture this interaction, rather than using isolated T cells alone.
-
Correlate with Cytotoxicity: Assess the cytotoxic activity of the Vγ9Vδ2 T cells against tumor cells at corresponding BrHPP concentrations. The goal is to find a concentration that maximizes tumor cell killing with a manageable level of cytokine release.
Issue 2: We are observing significant animal morbidity in our preclinical models, suggestive of severe CRS, even at low doses of BrHPP.
Troubleshooting Steps:
-
Model Selection: Ensure the animal model is appropriate. Humanized mouse models reconstituted with human immune cells are often used to assess CRS from T-cell engagers and may be more translatable.[5]
-
Supportive Care: Implement supportive care measures in your animal studies, similar to what would be done in a clinical setting. This can include fluid resuscitation for hypotension and temperature control.
-
Dose Escalation Strategy: Start with a very low dose of BrHPP and escalate slowly, closely monitoring for signs of distress. This can help identify a maximum tolerated dose (MTD).
-
Pharmacodynamic Monitoring: Collect blood samples to measure cytokine levels and Vγ9Vδ2 T cell expansion. This will help correlate the observed toxicity with the biological activity of BrHPP.
Clinical Trial Management
Issue 3: A patient in our clinical trial is developing fever and hypotension following BrHPP infusion. How should we manage this?
Management Strategy:
-
Grading of CRS: First, grade the severity of the CRS based on established criteria, such as the American Society for Transplantation and Cellular Therapy (ASTCT) consensus criteria or the Common Terminology Criteria for Adverse Events (CTCAE).[8][9][10][11][12]
Grade Fever Hypotension Hypoxia 1 ≥38°C (100.4°F) Not present Not present 2 ≥38°C (100.4°F) Responds to fluids Requires low-flow nasal cannula 3 ≥38°C (100.4°F) Requires vasopressors Requires high-flow nasal cannula 4 ≥38°C (100.4°F) Requires multiple vasopressors Requires positive pressure ventilation 5 Death This is a simplified table based on ASTCT and CTCAE grading. Refer to the official guidelines for complete criteria.[8][9][10][11][12]
-
Supportive Care (All Grades):
-
Intervention for Moderate to Severe CRS (Grade 2 and above):
-
Tocilizumab: Consider the use of tocilizumab, an IL-6 receptor antagonist. Although the primary cytokines in BrHPP-induced CRS are TNF-α and IFN-γ, IL-6 is a key downstream mediator in many forms of CRS. Its blockade can be effective in mitigating severe symptoms.[13]
-
Corticosteroids: For severe or refractory CRS, corticosteroids (e.g., dexamethasone (B1670325) or methylprednisolone) can be administered.[13][15] However, be aware that corticosteroids are broadly immunosuppressive and may potentially dampen the anti-tumor efficacy of the Vγ9Vδ2 T cells.
-
Data Presentation
Table 1: Adverse Events Observed in Phase I Clinical Trial of BrHPP with IL-2
| Adverse Event | Grade 1-2 Incidence | Grade 3 Incidence |
| Fever | 26 patients | 1 patient |
| Chills | 15 patients | 0 |
| Nausea | 15 patients | 0 |
| Vomiting | 14 patients | 0 |
| Fatigue | 11 patients | 0 |
| Headache | 11 patients | 0 |
| Abdominal Pain | 10 patients | 0 |
| Diarrhea | 9 patients | 0 |
| Hypotension | 8 patients | 1 patient |
Data summarized from a Phase I study of BrHPP (IPH 1101) in 28 patients with solid tumors.[1][5]
Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay for BrHPP
Objective: To quantify the release of key cytokines (TNF-α, IFN-γ) from human PBMCs upon stimulation with BrHPP.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
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RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
BrHPP (various concentrations)
-
Vehicle control (the solvent used for BrHPP)
-
Positive control (e.g., another Vγ9Vδ2 T cell agonist)
-
96-well cell culture plates
-
ELISA or multiplex immunoassay kits for human TNF-α and IFN-γ
Methodology:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of BrHPP in complete RPMI-1640 medium.
-
Add 100 µL of the BrHPP dilutions, vehicle control, or positive control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of TNF-α and IFN-γ in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
Protocol 2: Flow Cytometry for Vγ9Vδ2 T Cell Activation
Objective: To assess the activation status of Vγ9Vδ2 T cells within a PBMC population after stimulation with BrHPP.
Materials:
-
BrHPP-stimulated and unstimulated PBMCs from the cytokine release assay
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD3
-
Anti-Vγ9-TCR
-
Anti-CD69 (early activation marker)
-
Anti-CD25 (late activation marker)
-
-
Flow cytometer
Methodology:
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After the desired incubation time with BrHPP, harvest the PBMCs.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer.
-
Add the titrated amounts of the fluorochrome-conjugated antibodies to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in an appropriate volume of FACS buffer for flow cytometric analysis.
-
Acquire the samples on a flow cytometer.
-
Gate on the CD3+ Vγ9-TCR+ population to specifically analyze the Vγ9Vδ2 T cells.
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Quantify the percentage of Vγ9Vδ2 T cells expressing CD69 and CD25 in the BrHPP-treated versus untreated samples.
Mandatory Visualizations
Caption: Signaling pathway of BrHPP-induced Cytokine Release Syndrome.
Caption: Clinical management workflow for BrHPP-associated CRS.
Caption: Experimental workflow for assessing BrHPP-induced cytokine release.
References
- 1. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-stimulated Vgamma9delta2 T cells expanded ex vivo from patients with poor-prognosis neuroblastoma lyse autologous primary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Vγ9Vδ2 T Cells Activation Through Phosphoantigens Can Be Impaired by a RHOB Rerouting in Lung Cancer [frontiersin.org]
- 4. Butyrophilin3A proteins and Vγ9Vδ2 T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study of this compound (BrHPP, IPH 1101), a Vgamma9Vdelta2 T lymphocyte agonist in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-dose interleukin-2 therapy related adverse events and implications on imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. ASTCT Consensus Grading for Cytokine Release Syndrome and Neurologic Toxicity Associated with Immune Effector Cells. | UCSF Helen Diller Family Comprehensive Cancer Center [cancer.ucsf.edu]
- 12. Cytokine release syndrome: grading, modeling, and new therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Side Effects of CAR T-cell Therapy: Symptoms & Treatment [bmtinfonet.org]
- 14. acibademhealthpoint.com [acibademhealthpoint.com]
- 15. Serious adverse events and coping strategies of CAR-T cells in the treatment of malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BrHPP-Expanded γδ T Cell Cultures
Welcome to the technical support center for the purification of Bromohydrin Pyrophosphate (BrHPP)-expanded γδ T cell cultures. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to common challenges encountered during the ex vivo expansion of γδ T cells.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of γδ T cells after expansion from PBMCs using BrHPP and IL-2?
A1: Expansion of Vδ2 T cells from total Peripheral Blood Mononuclear Cells (PBMCs) using BrHPP or other phosphoantigens like zoledronate can achieve purities of over 90%.[1][2] However, this method is known to have significant donor-to-donor variability, which can affect the final purity and yield.[1][2]
Q2: What are the most common contaminating cell types in a BrHPP-expanded γδ T cell culture?
A2: The most common contaminants are other immune cell subsets present in the initial PBMC population that may also proliferate in response to the cytokine support, primarily αβ T cells and Natural Killer (NK) cells.[1] B cells and monocytes can also be present as contaminants.[1]
Q3: How can I assess the purity of my γδ T cell culture?
A3: The standard method for assessing purity is multi-color flow cytometry.[1] A typical staining panel would include antibodies against CD3 (to identify T cells), TCRγ/δ (to identify γδ T cells), and specific Vδ chain antibodies like anti-Vδ2 to identify the target population expanded by BrHPP.[1][3] Co-staining for markers of contaminating populations like TCRα/β can also be informative.
Q4: Can prolonged stimulation with BrHPP negatively affect the γδ T cells?
A4: Yes, prolonged exposure to phosphoantigens beyond the optimal culture period (typically 10-14 days) can lead to activation-induced cell death (AICD), resulting in exhausted γδ T cells with lower cytotoxic activity.[4]
Q5: Is it better to use high-dose IL-2 or a combination of cytokines for expansion?
A5: While high-dose IL-2 is traditionally used, studies suggest that a combination of low-dose IL-2 and IL-15 can effectively promote γδ T cell expansion and, importantly, enhance their cytotoxic function against tumor cells without negatively impacting purity.[5][6][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the expansion of γδ T cells with BrHPP.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity (<80%) of γδ T Cells Post-Expansion | 1. Overgrowth of contaminating αβ T cells or NK cells.[1]2. High donor-specific proliferation of non-γδ cells.3. Sub-optimal initial frequency of γδ T cells in the starting PBMC population. | 1. Implement a pre-expansion purification step: Isolate γδ T cells using Magnetic-Activated Cell Sorting (MACS) followed by Fluorescent-Activated Cell Sorting (FACS) to achieve >99% purity before starting the expansion culture.[1][2][8]2. Optimize cytokine cocktail: Use a combination of low-dose IL-2 (e.g., 100-120 U/mL) and IL-15 (e.g., 10-100 U/mL) to potentially favor γδ T cell expansion and function over contaminants.[1][5][6][9]3. Depletion of αβ T cells: Consider depleting αβ T cells from the PBMC population before initiating the culture, though this may not be fully sufficient and can risk removing some γδ T cells.[1] |
| Poor γδ T Cell Expansion/Low Yield | 1. Poor donor response to BrHPP stimulation.[1][2]2. Insufficient cytokine support.3. Activation-induced cell death (AICD) due to prolonged culture.[4]4. Sub-optimal BrHPP concentration. | 1. Screen donors: Perform a small-scale BrHPP sensitivity test to select donors with a robust proliferative response before committing to large-scale expansion.[10]2. Adjust cytokine concentrations: Ensure adequate IL-2 is present throughout the culture. Consider adding IL-15 to enhance proliferation and survival.[5][6][7][11]3. Optimize culture duration: Harvest cells between day 12 and day 14, as cytotoxic activity often peaks during this window.[4]4. Titrate BrHPP: Although a potent synthetic phosphoantigen, optimal concentrations can be tested for your specific system. |
| High Cell Death in Culture | 1. Culture contamination (bacterial, fungal, or mycoplasma).[12][13]2. AICD from excessive or prolonged stimulation.[4]3. Nutrient depletion or accumulation of toxic metabolites in the culture medium. | 1. Practice strict aseptic technique: Regularly check cultures for signs of contamination (e.g., turbidity, pH changes).[12][14] If contamination is suspected, discard the culture and decontaminate equipment.[14]2. Monitor culture duration: Avoid extending cultures beyond 14-21 days.[4][15]3. Maintain cell density and refresh media: Split cultures and add fresh media with cytokines as cells expand to maintain optimal cell density (e.g., 1.5 x 10^6 cells/mL).[9] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing γδ T cell expansion protocols.
Table 1: Recommended Cytokine Concentrations for γδ T Cell Expansion
| Cytokine | Recommended Concentration | Purpose | Reference(s) |
| Interleukin-2 (IL-2) | 100 - 1000 U/mL | Essential for T cell proliferation and maintenance.[16] | [5][9][16] |
| Interleukin-15 (IL-15) | 10 - 100 ng/mL or 100 U/mL | Enhances proliferation, cytotoxicity, and survival; often used with low-dose IL-2.[6][7][9] | [5][6][7][9] |
| Interleukin-7 (IL-7) | 20 ng/mL | Supports T cell survival and homeostasis. | [1] |
Table 2: Purity Outcomes of Different γδ T Cell Processing Methods
| Method | Starting Material | Typical Purity | Key Advantages | Key Disadvantages | Reference(s) |
| BrHPP Expansion of Bulk PBMCs | Total PBMCs | >90% (variable) | Simple, requires less initial processing. | High donor-to-donor variability; risk of αβ T cell and NK cell contamination. | [1][2] |
| MACS Enrichment + FACS Sort (Pre-Expansion) | Total PBMCs | >99% | Extremely high purity starting population; highly reproducible. | More complex, requires specialized equipment (cell sorter); potential for lower initial cell numbers. | [1][2][8][17] |
| αβ T Cell Depletion (Pre-Expansion) | Total PBMCs | Variable | Reduces major contaminant population. | Often incomplete; may accidentally deplete some γδ T cells. | [1] |
Experimental Protocols
Protocol 1: High-Purity γδ T Cell Isolation and Expansion
This protocol is adapted from methods shown to yield >99% pure γδ T cell cultures.[1][2][8][17]
1. Isolation of PBMCs:
-
Isolate PBMCs from healthy donor blood (e.g., buffy coats) using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
2. Magnetic-Activated Cell Sorting (MACS) for γδ T Cell Enrichment:
-
Resuspend PBMCs in MACS buffer (PBS with 0.5% BSA and 2 mM EDTA).
-
Incubate cells with an anti-TCR Vδ2-PE conjugated antibody for 30 minutes on ice.[1]
-
Wash cells and then incubate with anti-PE microbeads (Miltenyi Biotec) according to the manufacturer's protocol.
-
Apply the cell suspension to a MACS column placed in a magnetic field.
-
Collect the magnetically retained, Vδ2-positive cell fraction. This typically yields 80-90% purity.[2]
3. Fluorescence-Activated Cell Sorting (FACS) for Final Purification:
-
Resuspend the enriched Vδ2 T cell fraction in FACS buffer.
-
Sort the PE-positive cells using a flow cytometer to achieve >99% purity.[1]
4. Expansion of Purified γδ T Cells:
-
Culture the purified γδ T cells in a complete medium (e.g., IMDM) supplemented with 5% human serum, 5% FCS, and antibiotics.
-
For stimulation, use a feeder-based system with irradiated PBMCs (30Gy) and EBV-LCLs (50Gy).[1]
-
Add Phytohaemagglutinin (PHA, 1 µg/mL) at the start of the culture.[1]
-
Supplement the culture with a cytokine cocktail: 120 U/mL IL-2, 20 ng/mL IL-7, and 20 ng/mL IL-15.[1]
-
Maintain cultures for 14 days, splitting cells and adding fresh medium with cytokines as needed to maintain optimal cell density.
Protocol 2: Flow Cytometry for Purity Assessment
1. Cell Preparation:
-
Harvest approximately 1x10^6 cells from your culture.
-
Wash cells with PBS.
2. Staining:
-
Resuspend cells in FACS buffer (PBS with 0.5% BSA).
-
Add a viability dye (e.g., LIVE/DEAD Near-IR) to distinguish live cells.[1]
-
Add a cocktail of fluorochrome-conjugated antibodies. A standard panel includes:
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Anti-CD3
-
Anti-TCRγ/δ
-
Anti-TCR Vδ2
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Anti-TCR Vδ1 (optional, for subset analysis)
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Anti-CD56 (to identify NK cells)
-
Anti-TCRα/β (to identify αβ T cells)
-
-
Incubate for 30 minutes on ice in the dark.[1]
-
Wash cells twice with FACS buffer.
3. Acquisition and Analysis:
-
Resuspend cells in FACS buffer for acquisition on a flow cytometer.
-
Gate on live, single cells, then on CD3+ T cells.
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Within the CD3+ population, quantify the percentage of TCRγ/δ+ cells, and further delineate the Vδ2+ subpopulation.[3] Purity is determined by the percentage of Vδ2+ cells within the total live lymphocyte gate or the CD3+ gate.
Visualizations
BrHPP Signaling Pathway in Vγ9Vδ2 T Cells
Caption: BrHPP leads to IPP accumulation, which engages BTN3A1, activating the Vγ9Vδ2 TCR pathway.
Experimental Workflow for High-Purity γδ T Cell Cultures
Caption: Workflow for isolating and expanding high-purity γδ T cells from PBMCs.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting common γδ T cell culture issues.
References
- 1. Isolation and expansion of pure and functional γδ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Isolation and expansion of pure and functional γδ T cells [frontiersin.org]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. Expansion of Gamma Delta T Cells - A Short Review on Bisphosphonate and K562-Based Methods [immunologyresearchjournal.com]
- 5. Frontiers | Expansion With IL-15 Increases Cytotoxicity of Vγ9Vδ2 T Cells and Is Associated With Higher Levels of Cytotoxic Molecules and T-bet [frontiersin.org]
- 6. Expansion With IL-15 Increases Cytotoxicity of Vγ9Vδ2 T Cells and Is Associated With Higher Levels of Cytotoxic Molecules and T-bet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and expansion of pure and functional γδ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of methods for peripheral blood mononuclear cells isolation and expansion of human gamma delta T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Culture Contamination | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. en.novabio.ee [en.novabio.ee]
- 14. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 15. This compound-stimulated Vgamma9delta2 T cells expanded ex vivo from patients with poor-prognosis neuroblastoma lyse autologous primary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimized protocols for γδ T cell expansion and lentiviral transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
Navigating BrHPP Clinical Trials: A Technical Support Guide on Dose-Limiting Toxicities
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the dose-limiting toxicities (DLTs) observed in clinical trials of Bromohydrin Pyrophosphate (BrHPP), a Vγ9Vδ2 T lymphocyte agonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental design and clinical development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the established dose-limiting toxicities (DLTs) for BrHPP in human clinical trials?
A1: In a phase I clinical trial involving patients with solid tumors, dose-limiting toxicities were observed at a dose of 1,800 mg/m².[1][2] These DLTs manifested as Grade 3 fever in one patient and Grade 3 hypotension in another, both suggestive of a cytokine release syndrome that occurred immediately after the first infusion.[1][2][3]
Q2: We are observing flu-like symptoms in our preclinical models at lower doses. Is this consistent with clinical findings?
A2: Yes, this is consistent. At doses lower than the DLT level, the most frequently reported adverse events in the phase I trial were mild to moderate flu-like symptoms. These included fever, chills, fatigue, headache, and abdominal pain.[1][2] The incidence of these symptoms tended to increase with the dose of BrHPP (IPH1101).[1]
Q3: Our protocol involves the co-administration of Interleukin-2 (IL-2). How does this affect the toxicity profile of BrHPP?
A3: In the key phase I study, BrHPP was administered alone in the first cycle, and combined with low-dose subcutaneous IL-2 in subsequent cycles. The observed DLTs occurred during the first cycle, where BrHPP was given as a monotherapy.[3] The study notes that the most frequent adverse events did not show exacerbation when IL-2 was combined in later cycles.[1][2] However, it is crucial to note that the pharmacodynamic data demonstrated that the amplification of γδ T lymphocytes requires the co-administration of IL-2.[1][2]
Q4: What was the maximum tolerated dose (MTD) determined for BrHPP in the phase I trial?
A4: The maximum tolerated dose (MTD) of BrHPP (IPH1101) was determined to be the dose level at which no more than one out of three, or two out of six patients, experience a DLT.[1] In the study, since two patients experienced a DLT at 1,800 mg/m², the MTD was considered to have been met at this dose level.[1]
Quantitative Data Summary
The following table summarizes the dose-escalation and observed toxicities in the phase I clinical trial of BrHPP (IPH1101).
| Dose Level (mg/m²) | Number of Patients | Dose-Limiting Toxicities (DLTs) | Most Frequent Adverse Events (Non-DLT) |
| 200 | 4 | None | Mild fever, chills, abdominal pain |
| 600 | 3 | None | Mild fever, chills, abdominal pain |
| 1200 | 6 | None | Mild fever, chills, abdominal pain |
| 1800 | 5 | 2 (Grade 3 Fever, Grade 3 Hypotension) | Mild fever, chills, abdominal pain |
Experimental Protocol: Phase I Clinical Trial Methodology
The following is a summary of the experimental design from the phase I clinical trial of BrHPP (IPH1101) in patients with advanced solid tumors.[1][2][3]
-
Drug Formulation and Administration: BrHPP (IPH1101) was supplied as a lyophilized powder and reconstituted with water for injection. The appropriate dose was then diluted in 100 ml of Ringer's lactate (B86563) and administered as a 1-hour intravenous infusion.[1]
-
Treatment Plan:
-
Dose Escalation: The dose of BrHPP was escalated in cohorts of patients, starting from 200 mg/m² and increasing to 1,800 mg/m².[1][2][3]
-
Patient Population: Patients with advanced solid tumors were enrolled in the study.[3]
Visualizing BrHPP Dose Escalation and Toxicity
The following diagram illustrates the logical relationship between the dose escalation of BrHPP and the emergence of dose-limiting toxicities as observed in the clinical trial.
BrHPP Dose Escalation and Resulting Toxicity Profile.
References
- 1. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of this compound (BrHPP, IPH 1101), a Vgamma9Vdelta2 T lymphocyte agonist in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
Technical Support Center: Optimizing BrHPP Treatment for Solid Tumors
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Bromohydrin Pyrophosphate (BrHPP) in solid tumor research. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is BrHPP and what is its primary mechanism of action?
A1: this compound (BrHPP), also known as IPH1101, is a synthetic phosphoantigen. Its primary mechanism of action is the potent and selective activation of a subset of human T cells called Vγ9Vδ2 T cells.[1][2] These cells are a component of the innate immune system and can recognize and kill a wide range of cancer cells.[1] Unlike conventional T cells, Vγ9Vδ2 T cells recognize small, non-peptidic phosphoantigens in a manner that is not restricted by the Major Histocompatibility Complex (MHC).[1]
Q2: Why is Interleukin-2 (IL-2) co-administered with BrHPP in many protocols?
A2: While BrHPP is effective at activating Vγ9Vδ2 T cells, the significant expansion and proliferation of these cells in vivo requires the presence of a low dose of Interleukin-2 (IL-2).[1][2][3] Clinical and preclinical studies have demonstrated that BrHPP administered alone does not lead to a substantial increase in the number of Vγ9Vδ2 T cells, whereas the combination of BrHPP and low-dose IL-2 induces a potent and dose-dependent amplification of this cell population.[1][3]
Q3: What is the role of Butyrophilin 3A1 (BTN3A1) in BrHPP-mediated activation?
A3: Butyrophilin 3A1 (BTN3A1, also known as CD277) is a key molecule required for the activation of Vγ9Vδ2 T cells by phosphoantigens.[4] When tumor cells are treated with exogenous phosphoantigens like BrHPP, or when they endogenously accumulate phosphoantigens (e.g., after treatment with aminobisphosphonates like zoledronate), it induces a change in BTN3A1 on the tumor cell surface. This altered BTN3A1 is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation, cytokine production, and cytotoxicity against the tumor cell.[5][6]
Q4: Can BrHPP be combined with other anti-cancer agents?
A4: Yes, combination therapy is a promising strategy. Pre-clinical studies show that combining agents like the aminobisphosphonate zoledronate with chemotherapy can sensitize solid tumor cells to Vγ9Vδ2 T cell-mediated killing.[7][8] Zoledronate works by inhibiting the mevalonate (B85504) pathway in tumor cells, causing the accumulation of endogenous phosphoantigens, which makes them targets for Vγ9Vδ2 T cells.[7][9] This suggests a synergistic potential for combining BrHPP (exogenous activation) with agents that increase the sensitivity of tumor cells to γδ T cell attack.
Experimental Protocols & Methodologies
Protocol 1: In Vitro BrHPP Sensitivity & Vγ9Vδ2 T Cell Expansion
This protocol is adapted from methodologies used in clinical trial screening to assess the responsiveness of patient-derived cells to BrHPP.[1]
Objective: To determine the in vitro proliferative response of Vγ9Vδ2 T cells from Peripheral Blood Mononuclear Cells (PBMCs) to BrHPP and IL-2.
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture Setup:
-
Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, and 1 mM sodium pyruvate.
-
Plate the cells at a starting density of 1 x 10⁶ cells/mL.
-
Add BrHPP to a final concentration of 3 µM.
-
Add recombinant human IL-2 (rhIL-2) to a final concentration of 300 IU/mL.
-
-
Incubation and Maintenance:
-
Analysis:
-
At the end of the culture period (e.g., day 8), harvest the cells.
-
Use flow cytometry to determine the percentage of Vγ9Vδ2 T cells (using antibodies against CD3 and Vδ2-TCR).
-
Calculate the total amplification rate: (Absolute count of Vγ9Vδ2 cells at Day 8) / (Absolute count of Vγ9Vδ2 cells at Day 0).
-
Success Criteria (Example): A positive response might be defined as achieving at least 20% Vγ9Vδ2 T cells in the final culture or an expansion of at least eight-fold over baseline.[1]
Troubleshooting Guide
Issue 1: Low or no Vγ9Vδ2 T cell expansion is observed in our in vitro culture.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Donor Variability / Low Baseline Count | The baseline percentage and responsiveness of Vγ9Vδ2 T cells can vary significantly between donors. Patients with lymphopenia (<1 x 10⁹ lymphocytes/L) may show poor expansion potential.[11] Screen multiple donors or confirm a sufficient baseline count before initiating large-scale experiments. |
| Suboptimal IL-2 Concentration or Activity | IL-2 is critical for proliferation.[1][3] Confirm the final concentration and bioactivity of your IL-2 stock. Ensure fresh IL-2 is added midway through the culture as it is consumed by proliferating cells.[1] |
| PBMC Quality | Poor PBMC viability after isolation will hinder proliferation. Assess cell viability with Trypan Blue or a similar method immediately after isolation. Ensure viability is >95%. |
| Incorrect BrHPP Concentration | While BrHPP is active at nanomolar concentrations, protocols often use low micromolar ranges for robust expansion.[1] Verify the final concentration of BrHPP in your culture. |
| Presence of Suppressive Cells | Monocytes can sometimes suppress Vγ9Vδ2 T cell proliferation in response to phosphoantigens, especially in the presence of other stimuli like TLR8 ligands.[12] If this is suspected, consider experiments with purified T cells, though monocytes are often required for initial antigen presentation.[10] |
Issue 2: High toxicity or adverse events are observed in our in vivo animal model.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Dose Exceeds Maximum Tolerated Dose (MTD) | The observed toxicity may be a result of a cytokine release syndrome, which has been noted at higher doses in clinical trials (e.g., 1,800 mg/m²).[1][2] It is crucial to perform a dose-escalation study to determine the MTD in your specific model before proceeding to efficacy studies. |
| BrHPP Formulation and Stability | Ensure BrHPP is fully solubilized in a suitable, sterile vehicle for injection. The stability of the formulation should be confirmed, as degradation could lead to unknown toxicities.[13][14] BrHPP is known to be quickly degraded by plasma phosphatases, which may influence scheduling.[9] |
| IL-2 Associated Toxicity | High doses of IL-2 can cause significant toxicity, such as vascular leak syndrome. The goal is to use a "low dose" of IL-2 sufficient to support γδ T cell expansion without causing severe adverse events.[1][3] Titrate the IL-2 dose to find the optimal balance. |
| Administration Route and Schedule | A rapid intravenous infusion may lead to high peak plasma concentrations and increased toxicity.[3] Consider alternative routes or slower infusion rates to mitigate this. |
Issue 3: We are not observing significant anti-tumor efficacy in our in vivo model.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Insufficient Vγ9Vδ2 T Cell Expansion In Vivo | Efficacy is dependent on achieving a significant expansion of effector γδ T cells.[1] Perform pharmacodynamic (PD) analysis by collecting peripheral blood at several time points post-treatment to confirm that the BrHPP + IL-2 regimen is successfully expanding the Vγ9Vδ2 T cell population. |
| Tumor Cell Resistance | Some tumor cells may not be inherently sensitive to γδ T cell killing.[5][15] This can be due to low expression of BTN3A1 or the presence of inhibitory ligands.[15] Consider pre-treating tumor cells with agents like zoledronate to increase their sensitivity.[7] |
| T Cell Exhaustion | Repeated infusions of BrHPP have been observed to induce progressively less vigorous expansions, suggesting a potential exhaustion of the Vγ9Vδ2 T cell response.[8][9] Consider optimizing the treatment schedule with longer rest periods between cycles or exploring combination with checkpoint inhibitors that may reverse T cell exhaustion.[9] |
| Immunosuppressive Tumor Microenvironment | The tumor microenvironment may contain suppressive factors or cells (e.g., MDSCs, Tregs) that inhibit the function of the expanded Vγ9Vδ2 T cells. Analyze the tumor microenvironment to identify potential resistance mechanisms. |
Quantitative Data Summary
The following table summarizes the dose-escalation and dose-limiting toxicities (DLTs) observed in a Phase I clinical trial of BrHPP (IPH1101) in patients with solid tumors.[1][2][3]
Table 1: BrHPP Phase I Trial Dose Escalation and Toxicity
| Dose Level (mg/m²) | Number of Patients | Dose-Limiting Toxicities (DLTs) | Most Frequent Adverse Events (All Grades) |
| 200 | 4 | None | Mild fever, chills, abdominal pain |
| 600 | 3 | None | Mild fever, chills, abdominal pain |
| 1200 | 6 | None | Mild fever, chills, abdominal pain |
| 1800 | 5 | 2 (Grade 3 Fever, Grade 3 Hypotension) | Suggestive of cytokine release syndrome |
Data compiled from Bennouna et al., 2010.[1][2][3]
Visualizations: Pathways and Workflows
Caption: BrHPP-mediated activation of Vγ9Vδ2 T cells via BTN3A1.
Caption: General experimental workflow for an in vivo BrHPP efficacy study.
Caption: Troubleshooting flowchart for lack of in vivo anti-tumor efficacy.
References
- 1. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of this compound (BrHPP, IPH 1101), a Vgamma9Vdelta2 T lymphocyte agonist in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Vγ9Vδ2 T Cells Activation Through Phosphoantigens Can Be Impaired by a RHOB Rerouting in Lung Cancer [frontiersin.org]
- 6. γδ T cell-based adoptive cell therapies against solid epithelial tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemotherapy and zoledronate sensitize solid tumour cells to Vγ9Vδ2 T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improving the Efficiency of Vγ9Vδ2 T-Cell Immunotherapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expansion of Gamma Delta T Cells - A Short Review on Bisphosphonate and K562-Based Methods [immunologyresearchjournal.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Activation of Human γδ T Cells: Modulation by Toll-Like Receptor 8 Ligands and Role of Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bdo.com [bdo.com]
- 14. bioprocessintl.com [bioprocessintl.com]
- 15. Vγ9Vδ2 T Cells Activation Through Phosphoantigens Can Be Impaired by a RHOB Rerouting in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing BrHPP Efficacy in Hematological Malignancies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Bromohydrin Pyrophosphate (BrHPP) in studies related to hematological malignancies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving BrHPP.
| Issue | Potential Cause | Recommended Solution |
| Low Vγ9Vδ2 T Cell Expansion | 1. Suboptimal BrHPP or IL-2 concentration.2. Poor quality of Peripheral Blood Mononuclear Cells (PBMCs).3. Donor-to-donor variability in Vγ9Vδ2 T cell frequency and reactivity.4. Overstimulation leading to activation-induced cell death.[1] | 1. Titrate BrHPP (typically in the nanomolar to low micromolar range) and IL-2 (e.g., 100-1000 IU/mL) to determine the optimal concentration for your specific donor cells.[2]2. Use freshly isolated PBMCs for optimal viability and function. Ensure proper handling and storage of cells.3. Screen multiple healthy donors to select those with a good response to BrHPP stimulation.4. Monitor cell viability and proliferation regularly. Adjust cell seeding density and cytokine concentrations as needed. |
| Inconsistent Cytotoxicity Against Target Cells | 1. Low effector-to-target (E:T) ratio.2. Target cell resistance to Vγ9Vδ2 T cell-mediated killing.3. Impaired Vγ9Vδ2 T cell effector function.4. Variability in the cytotoxic assay itself. | 1. Optimize the E:T ratio by performing a titration experiment.2. Assess the expression of ligands for activating receptors like NKG2D on your target cells. Pre-treatment of some tumor cells with aminobisphosphonates can increase their sensitivity to Vγ9Vδ2 T cell lysis.[3]3. Ensure Vγ9Vδ2 T cells are properly activated and expanded. Assess their expression of cytotoxic molecules like perforin (B1180081) and granzyme B.[4]4. Use appropriate controls, including target cells alone, effector cells alone, and a positive control for lysis. |
| High Background in Cytotoxicity Assays | 1. Spontaneous death of target or effector cells.2. Non-specific lysis.3. Reagent-related issues. | 1. Ensure high viability of both target and effector cells before setting up the assay.2. Use appropriate blocking antibodies if non-specific activation is suspected.3. Use fresh, properly stored reagents and validate the assay with known positive and negative controls. |
| Difficulty in Reproducing Data | 1. Inconsistent cell culture conditions.2. Variability in BrHPP and cytokine preparations.3. Subjectivity in data analysis. | 1. Maintain consistent cell culture conditions, including media, supplements, temperature, and CO2 levels.2. Prepare fresh dilutions of BrHPP and cytokines for each experiment from a validated stock solution.3. Use standardized gating strategies for flow cytometry and objective analysis methods for cytotoxicity assays. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of BrHPP in the context of hematological malignancies?
BrHPP is a synthetic phosphoantigen that specifically activates Vγ9Vδ2 T cells, a subset of γδ T cells.[5] This activation is dependent on the T cell receptor (TCR) and leads to the proliferation and differentiation of Vγ9Vδ2 T cells into potent cytotoxic effector cells.[2][4] These activated T cells can then recognize and kill hematological cancer cells.
2. Why is Interleukin-2 (IL-2) co-administered with BrHPP?
The expansion of the Vγ9Vδ2 T cell population following BrHPP stimulation is highly dependent on the presence of IL-2.[2] IL-2 provides a critical survival and proliferation signal to the activated Vγ9Vδ2 T cells, leading to a significant amplification of this anti-tumor effector cell population.[2]
3. Can BrHPP be used in combination with other therapies?
Yes, BrHPP has shown potential for combination therapies. For instance, it can enhance the antibody-dependent cell-mediated cytotoxicity (ADCC) of therapeutic antibodies like rituximab.[6] This suggests that combining BrHPP with monoclonal antibodies could be a promising strategy to improve the efficacy of cancer immunotherapy.[6]
4. What are the key signaling pathways activated by BrHPP in Vγ9Vδ2 T cells?
BrHPP stimulation of Vγ9Vδ2 T cells activates several key signaling pathways downstream of the T cell receptor, including the phosphorylation of ZAP70, PLCγ2, Akt, NF-κB p65, Erk, and p38 MAPK. These pathways are crucial for T cell activation, proliferation, and effector function.
5. How can I assess the quality and functionality of my BrHPP-expanded Vγ9Vδ2 T cells?
The quality and functionality of expanded Vγ9Vδ2 T cells can be assessed by:
-
Flow Cytometry: To determine the percentage and absolute number of Vγ9Vδ2 T cells, and to analyze the expression of activation markers (e.g., CD69, CD25) and memory/effector markers (e.g., CD27, CD45RA).
-
Cytotoxicity Assays: To measure the ability of the expanded cells to kill hematological cancer cell lines.
-
Cytokine Release Assays (e.g., ELISA, CBA): To quantify the production of effector cytokines such as IFN-γ and TNF-α upon co-culture with target cells.
Quantitative Data Presentation
The efficacy of BrHPP is primarily measured by its ability to expand Vγ9Vδ2 T cells and the subsequent cytotoxic activity of these expanded cells against tumor targets. Direct IC50 values for BrHPP on cancer cells are not typically reported as its mechanism is indirect.
| Parameter | Cell Type | Conditions | Result | Reference |
| Vγ9Vδ2 T Cell Expansion | Human PBMCs | BrHPP (nanomolar concentrations) + low-dose IL-2 | 5 to 50-fold expansion rate of Vγ9Vδ2 T cells. | [2] |
| Vγ9Vδ2 T Cell Purity | PBMCs from neuroblastoma patients | Single in vitro stimulation with BrHPP + low-dose IL-2 for 21 days | >80% of cultured cells were Vγ9Vδ2 T cells (a 50-fold expansion from baseline).[7] | [7] |
| Cytotoxicity | Autologous primary neuroblastoma cells | BrHPP-amplified Vγ9Vδ2 T cells | BrHPP-expanded Vγ9Vδ2 T cells were able to lyse autologous neuroblasts.[7] | [7] |
Experimental Protocols
Protocol for In Vitro Expansion of Vγ9Vδ2 T Cells from PBMCs
This protocol describes the expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) using BrHPP and IL-2.
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
This compound (BrHPP)
-
Recombinant human Interleukin-2 (IL-2)
-
PBMCs isolated from healthy donor blood
Procedure:
-
Isolate PBMCs from healthy donor buffy coats or whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add BrHPP to the cell suspension at a final concentration of 1-10 µM (concentration should be optimized).
-
Add recombinant human IL-2 to a final concentration of 100-500 IU/mL.
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Every 2-3 days, assess cell proliferation and viability. Split the cultures and add fresh medium containing IL-2 to maintain a cell density of 0.5-1 x 10^6 cells/mL.
-
After 10-14 days of culture, the percentage of Vγ9Vδ2 T cells can be determined by flow cytometry using antibodies against CD3 and Vδ2-TCR.
Protocol for In Vitro Cytotoxicity Assay
This protocol outlines a standard chromium-51 (B80572) (⁵¹Cr) release assay to measure the cytotoxic activity of BrHPP-expanded Vγ9Vδ2 T cells against a hematological cancer cell line (e.g., a multiple myeloma cell line).
Materials:
-
BrHPP-expanded Vγ9Vδ2 T cells (effector cells)
-
Hematological cancer cell line (target cells)
-
Complete RPMI-1640 medium
-
⁵¹Cr-sodium chromate (B82759)
-
Fetal Bovine Serum (FBS)
-
Triton X-100 (for maximum release control)
-
96-well U-bottom plates
-
Gamma counter
Procedure:
-
Label the target cells with ⁵¹Cr by incubating 1 x 10^6 target cells with 100 µCi of ⁵¹Cr-sodium chromate in 100 µL of FBS for 1 hour at 37°C.
-
Wash the labeled target cells three times with complete RPMI-1640 medium to remove unincorporated ⁵¹Cr.
-
Resuspend the labeled target cells in complete medium at a concentration of 1 x 10^5 cells/mL.
-
Plate 100 µL of the target cell suspension (10,000 cells) into each well of a 96-well U-bottom plate.
-
Prepare different dilutions of the effector cells (BrHPP-expanded Vγ9Vδ2 T cells) to achieve various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Add 100 µL of the effector cell suspensions to the wells containing the target cells.
-
For controls, prepare wells for:
-
Spontaneous release: Target cells with 100 µL of medium only.
-
Maximum release: Target cells with 100 µL of medium containing 1% Triton X-100.
-
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 200 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well and transfer it to tubes for counting in a gamma counter.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Mandatory Visualizations
Caption: BrHPP-induced signaling cascade in Vγ9Vδ2 T cells.
Caption: Experimental workflow for assessing BrHPP efficacy.
Caption: Logical flow from BrHPP treatment to tumor cell lysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptome Signature of Vγ9Vδ2 T Cells Treated With Phosphoantigens and Notch Inhibitor Reveals Interplay Between TCR and Notch Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The antitumor activity of human Vγ9Vδ2 T cells is impaired by TGF-β through significant phenotype, transcriptomic and metabolic changes [frontiersin.org]
- 5. Activation of Human γδ T Cells: Modulation by Toll-Like Receptor 8 Ligands and Role of Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound-stimulated Vgamma9delta2 T cells expanded ex vivo from patients with poor-prognosis neuroblastoma lyse autologous primary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: BrHPP vs. Zoledronate for Vγ9Vδ2 T Cell Expansion
For Researchers, Scientists, and Drug Development Professionals
The expansion of Vγ9Vδ2 T cells, a subset of gamma delta (γδ) T cells with potent anti-tumor activity, is a critical area of research in cancer immunotherapy. Two of the most widely used agents for this purpose are Bromohydrin pyrophosphate (BrHPP) and zoledronate. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate agent for their needs.
At a Glance: Key Differences
| Feature | BrHPP (this compound) | Zoledronate (Zoledronic Acid) |
| Mechanism of Action | Direct agonist of the Vγ9Vδ2 T cell receptor (TCR) | Indirectly activates Vγ9Vδ2 T cells by inhibiting farnesyl pyrophosphate synthase (FPPS) in the mevalonate (B85504) pathway, leading to the accumulation of isopentenyl pyrophosphate (IPP). |
| Potency | High (active at nanomolar concentrations)[1] | Lower (effective at micromolar concentrations) |
| Clinical Status | Not FDA-approved, primarily for research use | FDA-approved for various conditions, including osteoporosis and cancer-related bone metastases[2] |
| Commercial Availability | Available from specialized chemical suppliers | Widely available as a clinical-grade reagent[2] |
Quantitative Performance Data
The following tables summarize quantitative data from various studies to facilitate a direct comparison of the efficacy of BrHPP and zoledronate in expanding Vγ9Vδ2 T cells.
Table 1: Potency and Efficacy in Vγ9Vδ2 T Cell Activation and Expansion
| Parameter | BrHPP | Zoledronate | Notes |
| EC50 for Vγ9Vδ2 T Cell Activation | Nanomolar range[1] | ~3 µM (for TNF-α production) | Direct comparative EC50 studies are limited. Potency is inferred from multiple sources. |
| Achievable Vγ9Vδ2 T Cell Purity | >80% | ~70-90% | Purity can vary based on donor PBMCs and specific protocol optimizations. |
| Fold Expansion of Vγ9Vδ2 T Cells | ~50-fold | 180 to >5000-fold[3] | Fold expansion is highly variable and dependent on culture duration and conditions. |
Note: The performance of these agents can be influenced by factors such as the initial frequency of Vγ9Vδ2 T cells in the donor's peripheral blood mononuclear cells (PBMCs), the specific culture conditions, and the duration of the expansion protocol.
Signaling Pathways of Vγ9Vδ2 T Cell Activation
BrHPP: Direct Activation Pathway
BrHPP, a synthetic phosphoantigen, directly binds to the Vγ9Vδ2 T cell receptor, mimicking the action of natural phosphoantigens. This binding event triggers a signaling cascade that leads to T cell activation, proliferation, and cytokine production.
Caption: Direct activation of Vγ9Vδ2 T cells by BrHPP.
Zoledronate: Indirect Activation Pathway
Zoledronate, a nitrogen-containing bisphosphonate, indirectly activates Vγ9Vδ2 T cells. It is taken up by antigen-presenting cells (APCs), such as monocytes, where it inhibits the enzyme farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway. This inhibition leads to the intracellular accumulation of the phosphoantigen isopentenyl pyrophosphate (IPP), which is then presented to and activates Vγ9Vδ2 T cells.[2][4]
Caption: Indirect activation of Vγ9Vδ2 T cells by zoledronate.
Experimental Protocols
The following are generalized protocols for the ex vivo expansion of Vγ9Vδ2 T cells. Specific concentrations and timings may require optimization.
General Experimental Workflow
Caption: A typical workflow for Vγ9Vδ2 T cell expansion.
Protocol Details
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with phosphate-buffered saline (PBS).
2. Cell Culture and Expansion:
-
Resuspend PBMCs at a concentration of 1-2 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.
-
Add human recombinant Interleukin-2 (IL-2) to the culture medium at a final concentration of 100-1000 IU/mL.
3. Stimulation (Day 0):
-
For BrHPP: Add BrHPP to the cell culture at a final concentration typically in the nanomolar range (e.g., 100-500 nM).
-
For Zoledronate: Add zoledronate to the cell culture at a final concentration in the micromolar range (e.g., 1-5 µM).
4. Incubation and Maintenance:
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2 for 14 to 21 days.
-
Every 2-3 days, assess cell density and viability. Split the cultures as necessary and add fresh complete medium containing IL-2 to maintain an optimal cell density.
5. Analysis of Vγ9Vδ2 T Cell Expansion:
-
On the day of harvest, stain the cells with fluorescently labeled antibodies specific for CD3 and Vδ2 TCR.
-
Analyze the percentage and absolute number of Vγ9Vδ2 T cells using flow cytometry.
Concluding Remarks
The choice between BrHPP and zoledronate for Vγ9Vδ2 T cell expansion is dependent on the specific research or therapeutic goals. BrHPP offers a more direct and potent method of Vγ9Vδ2 T cell activation, making it an excellent tool for basic research and preclinical studies. In contrast, zoledronate's established clinical safety profile and wide availability as a pharmaceutical-grade product make it a more practical option for translational research and clinical applications in adoptive T cell therapy. Both agents, when used in optimized protocols with IL-2, are capable of generating large numbers of functional Vγ9Vδ2 T cells for immunotherapy research and development.
References
- 1. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expansion of human peripheral blood γδ T cells using zoledronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expansion of Gamma Delta T Cells - A Short Review on Bisphosphonate and K562-Based Methods [immunologyresearchjournal.com]
- 4. Essential requirements of zoledronate-induced cytokine and γδ T cell proliferative responses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BrHPP and Pamidronate in γδ T Cell Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key molecules used in the activation of γδ T cells for immunotherapy research and development: Bromohydrin pyrophosphate (BrHPP) and pamidronate. We will delve into their mechanisms of action, comparative efficacy based on available experimental data, and detailed protocols for key assays.
Introduction to γδ T Cell Activators
Vγ9Vδ2 T cells, a subset of γδ T cells, are potent cytotoxic lymphocytes that can recognize and kill a wide range of cancer cells. Their activation is triggered by the recognition of small phosphorylated molecules known as phosphoantigens. BrHPP is a synthetic phosphoantigen that directly engages the Vγ9Vδ2 T cell receptor (TCR), leading to robust activation. In contrast, pamidronate, a nitrogen-containing bisphosphonate, acts indirectly by inhibiting the mevalonate (B85504) pathway in antigen-presenting cells or tumor cells. This inhibition leads to the intracellular accumulation of endogenous phosphoantigens, such as isopentenyl pyrophosphate (IPP), which are then presented to and activate Vγ9Vδ2 T cells. Both agents, often in combination with interleukin-2 (B1167480) (IL-2), have been investigated for their potential in cancer immunotherapy.[1][2][3][4]
Comparative Efficacy and Potency
Experimental evidence consistently indicates that BrHPP is a more potent activator of Vγ9Vδ2 T cells than pamidronate. BrHPP demonstrates activity at nanomolar concentrations, whereas pamidronate typically requires micromolar concentrations to achieve a similar effect.[3]
Quantitative Data Summary
| Parameter | BrHPP | Pamidronate | References |
| Mechanism of Action | Direct Vγ9Vδ2 TCR Agonist | Indirect (Inhibits Mevalonate Pathway, leading to endogenous phosphoantigen accumulation) | [2][5] |
| Effective Concentration for γδ T Cell Activation | Nanomolar (nM) range | Micromolar (µM) range | [3] |
| Half-Maximal Activity (EC50) for γδ T Cell Expansion | Not explicitly stated, but active at nM concentrations | 0.9 - 4 µM | [6][7] |
| Reported In Vitro γδ T Cell Expansion | 50-fold expansion from baseline after 21 days in culture (with IL-2) | 15-fold expansion with 10 µM pamidronate | [8][9] |
| Cytokine Production | Induces TH1 response (IFN-γ, TNF-α) | Induces IFN-γ and TNF-α production | [3][4] |
| In Vivo Administration | Typically administered intravenously | Typically administered intravenously | [1][6] |
| Co-factors for Optimal In Vivo Expansion | Requires co-administration of IL-2 | Requires co-administration of IL-2 | [1][6] |
Signaling Pathways of γδ T Cell Activation
The activation of Vγ9Vδ2 T cells by both BrHPP and pamidronate ultimately converges on the engagement of the Vγ9Vδ2 TCR. However, the initial steps leading to this engagement differ significantly.
BrHPP: Direct Activation Pathway
BrHPP, as an exogenous phosphoantigen, is recognized by the Vγ9Vδ2 T cell in a process mediated by butyrophilin 3A1 (BTN3A1) and butyrophilin 2A1 (BTN2A1) molecules on the T cell surface. This interaction leads to a conformational change in the butyrophilins, which in turn stimulates the Vγ9Vδ2 TCR, initiating the downstream signaling cascade for T cell activation, proliferation, and effector functions.
Caption: Direct activation of Vγ9Vδ2 T cells by BrHPP.
Pamidronate: Indirect Activation Pathway
Pamidronate acts on antigen-presenting cells (APCs) or tumor cells by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This blockade causes the accumulation of the upstream metabolite isopentenyl pyrophosphate (IPP), an endogenous phosphoantigen. The increased intracellular concentration of IPP is then sensed by BTN3A1, leading to its presentation to the Vγ9Vδ2 TCR on the T cell, thereby triggering activation.
Caption: Indirect activation of Vγ9Vδ2 T cells by pamidronate.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments in the comparative analysis of BrHPP and pamidronate.
Experimental Workflow Overview
References
- 1. Self-activation of Vγ9Vδ2 T cells by exogenous phosphoantigens involves TCR and butyrophilins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Current Advances in γδ T Cell-Based Tumor Immunotherapy [frontiersin.org]
- 5. Human T Cell Receptor γδ Cells Recognize Endogenous Mevalonate Metabolites in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Stimulation of gammadelta T cells by aminobisphosphonates and induction of antiplasma cell activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound-stimulated Vgamma9delta2 T cells expanded ex vivo from patients with poor-prognosis neuroblastoma lyse autologous primary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of BrHPP and Natural Phosphoantigens in Vγ9Vδ2 T Cell Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic phosphoantigen Bromohydrin Pyrophosphate (BrHPP) and natural phosphoantigens in the activation of Vγ9Vδ2 T cells, a critical component of the innate immune system with significant potential in cancer immunotherapy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.
Data Presentation: Quantitative Comparison of Phosphoantigen Efficacy
The potency of various phosphoantigens in activating Vγ9Vδ2 T cells is a crucial factor in their therapeutic potential. The following table summarizes the half-maximal effective concentration (EC50) values for BrHPP and major natural phosphoantigens, Isopentenyl Pyrophosphate (IPP) and (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP).
| Phosphoantigen | Type | EC50 for Vγ9Vδ2 T Cell Activation | Source |
| BrHPP | Synthetic | Active at nanomolar (nM) concentrations[1] | [1] |
| HMBPP | Natural | ~0.50 nM (72-hour PBMC expansion)[2] | [2] |
| IPP | Natural | 10,000- to 30,000-fold higher than HMBPP (micromolar [µM] range)[3] | [3] |
Signaling Pathways and Experimental Workflows
Vγ9Vδ2 T Cell Activation Signaling Pathway
The activation of Vγ9Vδ2 T cells by phosphoantigens is a complex process mediated by the butyrophilin 3A1 (BTN3A1) molecule. The binding of phosphoantigens to the intracellular B30.2 domain of BTN3A1 is a critical initiating step[4]. This interaction is thought to induce a conformational change in BTN3A1, leading to the activation of the Vγ9Vδ2 T cell receptor (TCR) and subsequent downstream signaling, culminating in cytokine production and cytotoxic activity against target cells. For robust expansion of the Vγ9Vδ2 T cell population, the presence of Interleukin-2 (IL-2) is essential[1].
References
- 1. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A power law function describes the time- and dose-dependency of Vγ9Vδ2 T cell activation by phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Generation of effector Vγ9Vδ2 T cells and evaluation of their response to phosphoantigen-loaded cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the BTN3A1-Dependency of BrHPP-Mediated T Cell Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental evidence validating the critical role of Butyrophilin 3A1 (BTN3A1) in the activation of Vγ9Vδ2 T cells by the synthetic phosphoantigen bromohydrin pyrophosphate (BrHPP). We present quantitative data, detailed experimental protocols, and visual diagrams to objectively assess the BTN3A1-dependent pathway and explore potential alternative mechanisms.
I. The Central Role of BTN3A1 in Phosphoantigen Sensing
The activation of human Vγ9Vδ2 T cells by phosphoantigens (pAgs) like BrHPP is a key process in anti-tumor and anti-microbial immunity. A substantial body of evidence points to BTN3A1, a cell surface protein, as the indispensable molecule for this activation. The prevailing model is an "inside-out" signaling mechanism where intracellular pAgs bind to the B30.2 domain of BTN3A1. This binding event induces a conformational change in the extracellular domain of BTN3A1, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation.[1][2]
Recent studies have refined this model, highlighting that BTN3A1 does not act in isolation. Butyrophilin 2A1 (BTN2A1) has been identified as a crucial partner, forming a heteromeric complex with BTN3A1 that is essential for pAg sensing and subsequent Vγ9Vδ2 T cell activation.[3][4][5] Evidence suggests that pAgs act as "molecular glues," promoting the intracellular association of BTN3A1 and BTN2A1, which in turn triggers the conformational changes necessary for TCR recognition.[3][4]
II. Quantitative Data Supporting BTN3A1-Dependency
The necessity of BTN3A1 in BrHPP-mediated Vγ9Vδ2 T cell activation is supported by compelling quantitative data from various experimental approaches. These studies consistently demonstrate that the absence or blockade of BTN3A1 abrogates the T cell response to phosphoantigens.
| Experimental Approach | Key Finding | Quantitative Data | Reference |
| BTN3A1 Knockout/Knockdown | Complete loss of Vγ9Vδ2 T cell activation in response to pAgs. | HEK cells with BTN3A1 knockout failed to activate Vγ9Vδ2 T cells, even with other BTN3A isoforms present.[6] | [6] |
| Antibody Blockade | Inhibition of Vγ9Vδ2 T cell activation by anti-BTN3A antibodies. | Upregulation of activation markers (CD137, CD154) and IFN-γ production upon BrHPP stimulation was completely abrogated by anti-BTN3A antibodies.[7] | [7] |
| BTN2A1 Knockout | Drastic reduction in sensitivity to pAg-mediated killing. | Knockout of BTN2A1 in MIA PaCa-2 cells increased the EC50 for HMBPP-mediated killing from 6.5 nM to 36.0 µM.[4] | [4] |
| Binding Affinity | Direct binding of pAgs to the intracellular B30.2 domain of BTN3A1. | Isothermal titration calorimetry (ITC) showed high-potency pAgs like HMBPP bind to the BTN3A1 B30.2 domain with an affinity of approximately 0.5-1 µM, while lower potency pAgs like IPP bind with an affinity of ~0.5-1 mM.[1][8] | [1][8] |
III. Experimental Protocols for Validating BTN3A1-Dependency
Here, we provide detailed methodologies for key experiments used to investigate the role of BTN3A1 in BrHPP-mediated Vγ9Vδ2 T cell activation.
A. Vγ9Vδ2 T Cell Expansion and Co-culture Assay
This protocol describes the expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) and their subsequent use in co-culture assays to measure activation by BrHPP-pulsed target cells.
Materials:
-
Human PBMCs isolated from healthy donor buffy coats
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin
-
Recombinant human Interleukin-2 (IL-2)
-
This compound (BrHPP)
-
Target tumor cell line (e.g., K562, HeLa)
-
Anti-BTN3A blocking antibody (e.g., clone 103.2)
-
Isotype control antibody
Procedure:
-
Vγ9Vδ2 T Cell Expansion:
-
Culture PBMCs at 1 x 10^6 cells/mL in RPMI-1640 medium.
-
Stimulate with BrHPP (e.g., 3 µM) and IL-2 (e.g., 300 IU/mL).[9]
-
Replenish with fresh medium and IL-2 every 2-3 days.
-
After 10-14 days, Vγ9Vδ2 T cells can be purified (e.g., by magnetic-activated cell sorting).
-
-
Target Cell Preparation:
-
Culture the target cell line to ~70% confluency.
-
Pulse the target cells with BrHPP (e.g., 1 µM) for 4 hours.[10]
-
For antibody blocking experiments, pre-incubate the BrHPP-pulsed target cells with an anti-BTN3A blocking antibody or an isotype control for 30 minutes.
-
-
Co-culture:
-
Co-culture the expanded Vγ9Vδ2 T cells with the prepared target cells at a desired effector-to-target (E:T) ratio (e.g., 10:1).
-
Incubate for the desired time period (e.g., 4-24 hours).
-
-
Readout:
-
Cytokine Release Assay: Collect the supernatant and measure the concentration of IFN-γ or TNF-α by ELISA.[11][12]
-
Flow Cytometry for Activation Markers: Stain the T cells for surface markers of activation such as CD107a (degranulation marker), CD137, or CD154.[7]
-
Cytotoxicity Assay: Measure target cell lysis by assessing the percentage of apoptotic (e.g., Annexin V positive) or dead (e.g., 7-AAD or Propidium Iodide positive) target cells by flow cytometry.
-
B. CRISPR-Cas9 Mediated Knockout of BTN3A1
This protocol outlines the generation of a BTN3A1 knockout cell line to definitively assess its role in pAg-mediated T cell activation.
Materials:
-
Target cell line (e.g., HEK293T, MIA PaCa-2)
-
Lentiviral vectors encoding Cas9 and a single-guide RNA (sgRNA) targeting an exon of the BTN3A1 gene
-
Transfection reagent
-
Puromycin or other selection antibiotic
-
Vγ9Vδ2 T cells and BrHPP for functional validation
Procedure:
-
sgRNA Design and Cloning: Design and clone an sgRNA sequence targeting a conserved exon of BTN3A1 into a lentiviral expression vector that also expresses Cas9 and a selection marker.
-
Lentivirus Production and Transduction: Produce lentiviral particles and transduce the target cell line.
-
Selection of Knockout Cells: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Validation of Knockout:
-
Verify the absence of BTN3A1 protein expression by Western blot or flow cytometry.
-
Confirm the genetic modification by sequencing the targeted genomic region.
-
-
Functional Assay: Use the generated BTN3A1 knockout cell line and the parental wild-type cell line as target cells in a Vγ9Vδ2 T cell co-culture assay with BrHPP stimulation, as described above. A lack of T cell activation with the knockout cells compared to the wild-type cells validates the BTN3A1-dependency.
IV. Visualizing the Pathways and Processes
A. Signaling Pathway of BTN3A1-Dependent BrHPP-Mediated T Cell Activation
Caption: Inside-out signaling of BrHPP-mediated Vγ9Vδ2 T cell activation.
B. Experimental Workflow for Validating BTN3A1-Dependency
Caption: Workflow for comparing T cell activation using WT vs. BTN3A1 KO cells.
V. Comparison with Alternative Activation Pathways
While the BTN3A1/BTN2A1-dependent pathway is central for soluble phosphoantigens like BrHPP, there is evidence for alternative or complementary activation mechanisms, particularly in the context of whole pathogens.
A. BTN3A1-Independent Activation by Bacteria
Studies have shown that while the activation of Vγ9Vδ2 T cells by purified phosphoantigens is completely dependent on BTN3A1 and BTN2A1, their activation by whole bacteria (such as M. tuberculosis) is only partially inhibited by blocking BTN3A/2A1.[7] This suggests the existence of a BTN3A-independent pathway for Vγ9Vδ2 T cell activation by certain microbes, which appears to involve IL-18 and the inflammasome.[7]
B. Comparison of Activation Pathways
Caption: Comparison of BrHPP and whole bacteria-mediated T cell activation pathways.
VI. Conclusion
The activation of Vγ9Vδ2 T cells by BrHPP is unequivocally dependent on the presence and function of BTN3A1, in concert with its partner BTN2A1. This is robustly supported by data from knockout, antibody blockade, and binding affinity studies. The "inside-out" signaling model, where intracellular BrHPP binding to the BTN3A1 B30.2 domain triggers extracellular conformational changes recognized by the Vγ9Vδ2 TCR, provides a solid framework for understanding this process. While alternative, BTN3A1-independent pathways may exist for Vγ9Vδ2 T cell activation by more complex stimuli like whole bacteria, for soluble phosphoantigens such as BrHPP, the BTN3A1/BTN2A1 axis remains the critical and indispensable pathway. Researchers and drug developers targeting Vγ9Vδ2 T cell activation for therapeutic purposes must consider the central role of this molecular complex.
References
- 1. Butyrophilin3A proteins and Vγ9Vδ2 T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Phosphoantigens glue butyrophilin 3A1 and 2A1 to activate Vγ9Vδ2 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BTN2A1, an immune checkpoint targeting Vγ9Vδ2 T cell cytotoxicity against malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Insights Into the Regulation of γδ T Cells by BTN3A and Other BTN/BTNL in Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butyrophilin 3A/2A1-independent activation of human Vγ9Vδ2 γδ T cells by bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The intracellular B30.2 domain of Butyrophilin 3A1 binds phosphoantigens to mediate activation of human Vγ9Vδ2 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vγ9Vδ2 T Cells Activation Through Phosphoantigens Can Be Impaired by a RHOB Rerouting in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | BTN3A Targeting Vγ9Vδ2 T Cells Antimicrobial Activity Against Coxiella burnetii-Infected Cells [frontiersin.org]
- 12. researchgate.net [researchgate.net]
BrHPP: A Potent Synthetic Phosphoantigen for Vγ9Vδ2 T Cell-Mediated Immunity
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of cancer immunotherapy, the activation of Vγ9Vδ2 T cells by synthetic phosphoantigens presents a promising avenue for therapeutic intervention. Among these, Bromohydrin Pyrophosphate (BrHPP) has emerged as a potent stimulator of this unique T cell subset. This guide provides an objective comparison of BrHPP's potency against other notable synthetic and natural phosphoantigens, supported by experimental data and detailed methodologies to aid in research and development.
Quantitative Comparison of Phosphoantigen Potency
The potency of various phosphoantigens is typically determined by their half-maximal effective concentration (EC50) required to induce Vγ9Vδ2 T cell activation. This is often measured through proliferation assays or the quantification of cytokine release, such as Interferon-gamma (IFN-γ). While direct comparative studies under identical conditions are limited, the available data indicates the high potency of BrHPP.
| Phosphoantigen | Type | Typical EC50 Range (Vγ9Vδ2 T Cell Activation) | Key Characteristics |
| BrHPP | Synthetic | Nanomolar (nM) [1] | High stability and potent activator of Vγ9Vδ2 T cells.[1] More potent than aminobisphosphonates.[1] |
| HMBPP | Natural | Picomolar (pM) to low Nanomolar (nM) | The most potent natural phosphoantigen known. |
| IPP | Natural | Micromolar (µM) | Endogenous phosphoantigen, significantly less potent than HMBPP. |
| Zoledronate | Synthetic (Aminobisphosphonate) | Micromolar (µM) | Indirectly activates Vγ9Vδ2 T cells by inducing the accumulation of endogenous IPP. |
| Phosphoantigen Prodrugs | Synthetic | Picomolar (pM) to Nanomolar (nM) | Designed for enhanced cell permeability and can exhibit greater potency than their parent compounds. |
Note: EC50 values can vary depending on the specific assay, cell source, and experimental conditions. The data presented is a synthesis of reported ranges to provide a comparative overview.
Signaling Pathway of Vγ9Vδ2 T Cell Activation
The activation of Vγ9Vδ2 T cells by phosphoantigens is a complex process initiated by the binding of these molecules to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1), a transmembrane protein expressed on antigen-presenting cells and tumor cells. This binding event triggers a cascade of downstream signals leading to T cell activation, proliferation, and effector functions.
Experimental Workflows
Standardized experimental protocols are crucial for the accurate assessment and comparison of phosphoantigen potency. Below is a generalized workflow for evaluating the activation of Vγ9Vδ2 T cells.
Detailed Experimental Protocols
Vγ9Vδ2 T Cell Expansion and Proliferation Assay
Objective: To expand Vγ9Vδ2 T cells from Peripheral Blood Mononuclear Cells (PBMCs) and to measure their proliferation in response to phosphoantigen stimulation.
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor buffy coats or whole blood using Ficoll-Paque density gradient centrifugation.
-
Vγ9Vδ2 T Cell Expansion:
-
Culture PBMCs in a complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 100 U/mL of Interleukin-2 (IL-2).
-
Stimulate the cells with a suboptimal concentration of a known phosphoantigen (e.g., 1 μM BrHPP) to selectively expand the Vγ9Vδ2 T cell population.
-
Culture for 10-14 days, adding fresh IL-2 every 2-3 days.
-
-
Proliferation Assay (CFSE Dilution):
-
Label the expanded Vγ9Vδ2 T cells with Carboxyfluorescein succinimidyl ester (CFSE).
-
Plate the CFSE-labeled cells in a 96-well plate and stimulate with a serial dilution of the test phosphoantigens (e.g., BrHPP, HMBPP).
-
Culture for 3-5 days.
-
Analyze the cells by flow cytometry. The dilution of CFSE fluorescence is proportional to the number of cell divisions, indicating proliferation.
-
Calculate the percentage of proliferated cells for each concentration and determine the EC50 value.
-
IFN-γ Release Assay
Objective: To quantify the amount of IFN-γ secreted by Vγ9Vδ2 T cells upon stimulation with phosphoantigens.
Methodology:
-
Cell Stimulation:
-
Co-culture expanded Vγ9Vδ2 T cells with target cells (e.g., Daudi or T2 cells) that have been pulsed with varying concentrations of the test phosphoantigens. Alternatively, directly stimulate the expanded T cells.
-
Incubate for 24-48 hours.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Collect the cell culture supernatants.
-
Perform a sandwich ELISA for human IFN-γ according to the manufacturer's protocol.
-
Briefly, coat a 96-well plate with a capture antibody against human IFN-γ.
-
Add the culture supernatants and standards.
-
Add a biotinylated detection antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a chromogenic substrate (e.g., TMB) and measure the absorbance at 450 nm.
-
Generate a standard curve to quantify the concentration of IFN-γ in the samples.
-
Plot the IFN-γ concentration against the phosphoantigen concentration to determine the EC50 value.
-
Cytotoxicity Assay
Objective: To assess the ability of phosphoantigen-activated Vγ9Vδ2 T cells to kill target tumor cells.
Methodology:
-
Effector and Target Cell Preparation:
-
Use expanded Vγ9Vδ2 T cells as effector cells.
-
Label target tumor cells (e.g., Daudi or a relevant cancer cell line) with a fluorescent dye such as CFSE.
-
-
Co-culture:
-
Co-culture the effector and target cells at various effector-to-target (E:T) ratios in the presence of the test phosphoantigen.
-
Incubate for 4-6 hours.
-
-
Flow Cytometry Analysis:
-
Add a viability dye (e.g., Propidium Iodide or 7-AAD) to the co-culture to distinguish live from dead cells.
-
Acquire the samples on a flow cytometer.
-
Gate on the target cell population (CFSE-positive).
-
Determine the percentage of dead target cells (positive for the viability dye) within the target cell gate.
-
Calculate the specific lysis percentage for each condition.
-
This guide provides a framework for the comparative analysis of BrHPP and other phosphoantigens. The provided protocols and diagrams are intended to be a starting point for researchers to design and execute their own robust and reproducible experiments in the exciting field of γδ T cell immunotherapy.
References
Cross-reactivity of BrHPP with Immune Cell Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Bromohydrin Pyrophosphate (BrHPP) with various immune cell receptors. BrHPP is a synthetic phosphoantigen known for its potent and selective activation of Vγ9Vδ2 T cells, a subset of γδ T cells with significant implications for cancer immunotherapy. This document summarizes available data on its receptor specificity, details the signaling pathways involved, and provides experimental protocols for assessing its activity.
Executive Summary
This compound (BrHPP) demonstrates a high degree of specificity for the Vγ9Vδ2 T cell receptor (TCR) complex. While direct binding affinity data (Kd values) for BrHPP to the Vγ9Vδ2 TCR is not extensively reported in publicly available literature, its functional effects, primarily the robust and selective expansion of Vγ9Vδ2 T cells, strongly indicate a highly specific interaction. This activation is critically dependent on the presence of Butyrophilin 3A1 (BTN3A1), which is thought to present BrHPP or induce a conformational change that is recognized by the Vγ9Vδ2 TCR. There is currently no significant evidence to suggest cross-reactivity of BrHPP with other major immune cell receptors, such as αβ TCRs or receptors on Natural Killer (NK) cells, at physiologically relevant concentrations.
Comparison of BrHPP Interaction with Immune Cell Receptors
The following table summarizes the known interactions and functional consequences of BrHPP on different immune cell populations. The data underscores the selective nature of BrHPP's activity.
| Immune Cell Receptor/Target | Cell Type | Interaction with BrHPP | Functional Outcome | Supporting Evidence |
| Vγ9Vδ2 T Cell Receptor (TCR) | Vγ9Vδ2 T Cells | Primary Target . Indirectly senses BrHPP via BTN3A1. | Potent activation, proliferation, cytokine release (IFN-γ, TNF-α), and enhanced cytotoxicity against tumor cells.[1] | Extensive in vitro and in vivo studies demonstrating selective expansion and activation of Vγ9Vδ2 T cells.[1][2] |
| Butyrophilin 3A1 (BTN3A1) | Antigen Presenting Cells, Tumor Cells, Vγ9Vδ2 T Cells | Essential Co-receptor . Binds phosphoantigens intracellularly. | Mediates the presentation of phosphoantigens or undergoes a conformational change recognized by the Vγ9Vδ2 TCR.[3][4] | Blocking BTN3A1 abrogates BrHPP-induced Vγ9Vδ2 T cell activation.[4] |
| αβ T Cell Receptors (TCRs) | αβ T Cells | No significant interaction reported. | No direct activation or proliferation of αβ T cells observed in response to BrHPP alone. | Studies on BrHPP-induced immune responses show a lack of significant expansion of CD4+ or CD8+ αβ T cell populations. |
| Natural Killer (NK) Cell Receptors (e.g., KIRs, NKG2D) | NK Cells | No direct interaction reported. | BrHPP does not directly activate NK cells. However, cytokines produced by BrHPP-activated Vγ9Vδ2 T cells (e.g., IFN-γ) can indirectly modulate NK cell activity. | The primary mechanism of BrHPP action is through the Vγ9Vδ2 TCR, with no literature suggesting direct binding to NK cell activating or inhibitory receptors. |
Signaling Pathways
The activation of Vγ9Vδ2 T cells by BrHPP initiates a downstream signaling cascade that is characteristic of T cell receptor activation. This process is contingent on the interaction with BTN3A1.
Vγ9Vδ2 T Cell Activation Pathway by BrHPP
Caption: Vγ9Vδ2 T cell activation by BrHPP is mediated by BTN3A1, leading to TCR signaling and effector functions.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cross-reactivity and functional effects of BrHPP.
Vγ9Vδ2 T Cell Expansion and Activation Assay
This protocol describes the in vitro expansion of Vγ9Vδ2 T cells from Peripheral Blood Mononuclear Cells (PBMCs) and the subsequent assessment of their activation.
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Human IL-2
-
BrHPP
-
Anti-human CD3, Vδ2, CD69, and CD107a antibodies conjugated to fluorochromes.
-
Flow cytometer
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with RPMI-1640 medium.
-
Resuspend PBMCs at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add BrHPP to the desired concentration (e.g., 1-10 µM).
-
Add human IL-2 to a final concentration of 100-200 IU/mL.
-
Culture the cells for 7-14 days at 37°C in a 5% CO2 incubator. Add fresh medium with IL-2 every 2-3 days.
-
To assess activation, harvest the cells and stain with fluorescently labeled antibodies against CD3, Vδ2, and an activation marker such as CD69.
-
Analyze the stained cells by flow cytometry to determine the percentage of Vδ2+ T cells and their expression of activation markers.
Cytotoxicity Assay
This protocol measures the cytotoxic potential of BrHPP-expanded Vγ9Vδ2 T cells against a target tumor cell line.
Materials:
-
BrHPP-expanded Vγ9Vδ2 T cells (effector cells)
-
Target tumor cell line (e.g., Daudi or a specific cell line of interest)
-
Calcein-AM or other viability dye
-
96-well plate
-
Fluorometer or flow cytometer
Protocol:
-
Label the target cells with Calcein-AM according to the manufacturer's instructions.
-
Plate the labeled target cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Add the BrHPP-expanded Vγ9Vδ2 T cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Include control wells with target cells only (spontaneous release) and target cells with a lysis buffer (maximum release).
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Measure the fluorescence of the supernatant (if using a release assay) or the remaining viable target cells using a fluorometer or flow cytometer.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates a workflow to assess the cross-reactivity of BrHPP against various immune cell populations.
Caption: Workflow for assessing BrHPP cross-reactivity across different immune cell types.
Conclusion
The available evidence strongly supports the high specificity of BrHPP for Vγ9Vδ2 T cells, mediated through the BTN3A1 molecule. While direct quantitative binding studies are not widely available, functional assays consistently demonstrate the selective activation, proliferation, and enhanced effector functions of this specific T cell subset. No significant off-target activation of other major immune cell populations like αβ T cells or NK cells has been reported, making BrHPP a promising candidate for targeted cancer immunotherapy. Further studies to quantify the binding affinity of BrHPP and to systematically screen for off-target interactions would provide a more complete understanding of its molecular interactions.
References
- 1. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-stimulated Vgamma9delta2 T cells expanded ex vivo from patients with poor-prognosis neuroblastoma lyse autologous primary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Update on the Molecular Basis of Phosphoantigen Recognition by Vγ9Vδ2 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unlocking Innate Antitumor Immunity: A Comparative Analysis of BrHPP's Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative efficacy of Bromohydrin Pyrophosphate (BrHPP) in stimulating γδ T cell-mediated cytotoxicity against various cancer cell lines. This document provides a synthesis of experimental data, detailed protocols for key assays, and visualizations of the underlying biological pathways.
This compound (BrHPP) has emerged as a potent activator of the innate immune system, specifically targeting Vγ9Vδ2 T cells, a subset of γδ T cells with inherent tumor-killing capabilities. Unlike conventional chemotherapeutics that directly target cancer cells, BrHPP acts as a phosphoantigen, priming these specialized T cells to recognize and eliminate a broad spectrum of malignant cells. This guide offers an objective comparison of the cytotoxic efficacy of BrHPP-stimulated Vγ9Vδ2 T cells against a panel of cancer cell lines, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity of BrHPP-Stimulated Vγ9Vδ2 T Cells
The efficacy of BrHPP is intrinsically linked to its ability to expand and activate Vγ9Vδ2 T cells, which then serve as the effector cells against tumors. The following table summarizes the cytotoxic activity of BrHPP-activated Vγ9Vδ2 T cells against various human cancer cell lines, as determined by in vitro chromium release assays. This assay measures the percentage of cancer cells lysed by the effector T cells.
| Target Cancer Cell Line | Cancer Type | % Specific Lysis (Effector:Target Ratio) | Reference |
| MDA-MB-231 | Breast Cancer | ~40% (3:1) | [1] |
| PC-3 | Prostate Cancer | ~35% (3:1) | [1] |
| FM55 | Melanoma | ~25% (3:1) | [1] |
| FM86 | Melanoma | ~30% (3:1) | [1] |
| A2058 | Melanoma | ~20% (3:1) | [1] |
| U266 | Hematological (Myeloma) | ~60% (3:1) | [1] |
| K562 | Hematological (Leukemia) | ~55% (3:1) | [1] |
| Neuroblastoma (autologous) | Neuroblastoma | Lysis of autologous neuroblasts demonstrated | [2] |
| Renal Cell Carcinoma (autologous) | Renal Cell Carcinoma | Specific lytic activity against primary tumor cell lines | [3] |
Note: The percentage of specific lysis is estimated from graphical data presented in the cited reference and represents the cytotoxic activity at a 3:1 effector-to-target cell ratio.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments involved in assessing the efficacy of BrHPP.
Expansion of Vγ9Vδ2 T Cells
This protocol outlines the in vitro expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) using BrHPP and Interleukin-2 (IL-2).
Materials:
-
Ficoll-Paque density gradient medium
-
RosetteSep™ Human γδ T Cell Enrichment Cocktail
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine
-
This compound (BrHPP)
-
Recombinant human Interleukin-2 (IL-2)
-
Human peripheral blood mononuclear cells (PBMCs)
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for γδ T cells using a negative selection method, such as the RosetteSep™ Human γδ T Cell Enrichment Cocktail, according to the manufacturer's instructions.
-
Culture the enriched γδ T cells in complete RPMI-1640 medium.
-
Stimulate the cells with BrHPP at a concentration of 200 nM.
-
Supplement the culture with recombinant human IL-2 at a concentration of 100-200 IU/mL every 2-3 days.
-
Monitor the expansion of Vγ9Vδ2 T cells over a period of 14-21 days by flow cytometry, staining for Vγ9-TCR and CD3 markers. A successful expansion should yield a high percentage (>90%) of Vγ9Vδ2 T cells.[2]
Cytotoxicity Assay (Chromium-51 Release Assay)
This protocol describes the standard 4-hour chromium-51 (B80572) (⁵¹Cr) release assay to quantify the cytotoxic activity of expanded Vγ9Vδ2 T cells against target cancer cells.[4][5][6][7]
Materials:
-
Expanded Vγ9Vδ2 T cells (effector cells)
-
Target cancer cell lines
-
Sodium chromate (B82759) (⁵¹Cr)
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Harvest target cancer cells and resuspend them at a concentration of 1 x 10⁶ cells/mL in complete medium.
-
Add 100 µCi of ⁵¹Cr to the cell suspension and incubate for 1-2 hours at 37°C, with occasional mixing.
-
Wash the labeled target cells three times with complete medium to remove unincorporated ⁵¹Cr.
-
Resuspend the labeled target cells at a concentration of 1 x 10⁵ cells/mL.
-
-
Co-culture:
-
Plate 100 µL of the labeled target cell suspension (10,000 cells) into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of the expanded Vγ9Vδ2 T cells (effector cells) to achieve various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Add 100 µL of the effector cell suspension to the wells containing the target cells.
-
For controls, add 100 µL of medium only to some wells for spontaneous release (SR) and 100 µL of 2% Triton X-100 for maximum release (MR).
-
-
Incubation and Measurement:
-
Centrifuge the plate at 200 x g for 3 minutes and incubate for 4 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well and transfer it to tubes suitable for gamma counting.
-
Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: BrHPP-mediated activation of Vγ9Vδ2 T cells.
Caption: Workflow for Chromium-51 Release Cytotoxicity Assay.
Conclusion
BrHPP demonstrates significant potential as an immuno-oncology agent by effectively harnessing the cytotoxic capabilities of Vγ9Vδ2 T cells against a variety of cancer types. The data presented in this guide highlight the broad applicability of this approach, with notable efficacy against both solid and hematological malignancies. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers seeking to further investigate and develop BrHPP-based cancer immunotherapies. Future studies should focus on expanding the panel of cancer cell lines tested and exploring combination therapies to enhance the antitumor activity of BrHPP-stimulated Vγ9Vδ2 T cells.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-stimulated Vgamma9delta2 T cells expanded ex vivo from patients with poor-prognosis neuroblastoma lyse autologous primary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Validating the Anti-Tumor Effects of Vγ9Vδ2 T Cell-Activating Therapies in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Vγ9Vδ2 T Cell-Mediated Anti-Tumor Immunity
Vγ9Vδ2 T cells are a subset of γδ T cells that play a significant role in immunosurveillance against cancer.[1] They can be activated by phosphoantigens, which are small non-peptidic molecules produced by the mevalonate (B85504) pathway in tumor cells.[2][3] This activation leads to cytokine production, proliferation, and potent cytotoxic activity against a broad range of cancer cells in a non-MHC-restricted manner.[2][3]
BrHPP is a synthetic phosphoantigen that potently and selectively activates Vγ9Vδ2 T cells.[4] It is often used in combination with interleukin-2 (B1167480) (IL-2) to induce the robust expansion of these cytotoxic effector cells.[4] An alternative approach to stimulate Vγ9Vδ2 T cells involves the use of nitrogen-containing bisphosphonates, such as zoledronic acid. These agents inhibit farnesyl pyrophosphate synthase in the mevalonate pathway, leading to the accumulation of endogenous phosphoantigens and subsequent Vγ9Vδ2 T cell activation.[5]
This guide will compare two therapeutic modalities that harness the power of Vγ9Vδ2 T cells, using data from preclinical studies in patient-derived xenograft (PDX) models:
-
Adoptive Cell Therapy (ACT) with ex vivo-expanded Vγ9Vδ2 T cells: This approach involves expanding patient-derived Vγ9Vδ2 T cells outside the body using activating agents like phosphoantigens (functionally similar to BrHPP) and IL-2, followed by their infusion into the tumor-bearing host.
-
Zoledronic Acid Monotherapy: This strategy relies on the systemic administration of zoledronic acid to stimulate the host's endogenous Vγ9Vδ2 T cells and inhibit osteoclast function in bone metastases.
Comparative Efficacy in Patient-Derived Xenograft (PDX) Models
The following tables summarize the quantitative data on the anti-tumor effects of Vγ9Vδ2 T cell-based therapies in various solid tumor PDX models.
Table 1: Efficacy of Adoptive Vγ9Vδ2 T Cell Therapy in a Renal Cell Carcinoma PDX Model
| Treatment Group | Tumor Volume (mm³) at Day 24 (Mean ± SD) | Tumor Growth Inhibition (%) | Reference |
| PBS Control | 1500 ± 200 | - | [1] |
| Unactivated CD8+ T cells | 1300 ± 150 | 13.3 | [1] |
| Activated CD8+ T cells | 400 ± 50 | 73.3 | [1] |
Table 2: Efficacy of Zoledronic Acid in Solid Tumor Xenograft Models
| Cancer Type | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| Pancreatic Cancer | Patient-Derived Orthotopic Xenograft (PDOX) | Zoledronic acid (dose not specified) | Did not significantly suppress primary tumor growth, but reduced metastasis | [6] |
| Osteosarcoma | Orthotopic | 0.12 mg/kg zoledronic acid, s.c., twice weekly | Significant primary tumor growth inhibition | [7] |
| Oral Squamous Cell Carcinoma | Orthotopic | 100 µg/kg zoledronic acid | 43% reduction in relative bioluminescence at day 28 | [8] |
| Multiple Myeloma | Intravenous | 120 µg/kg zoledronic acid, s.c., twice weekly | Decreased tumor burden | [9] |
| Prostate Cancer | Subcutaneous | Weekly zoledronic acid | No effect on bone metastasis burden, but decreased lung metastasis | [10] |
| Neuroblastoma | Not specified | 0.1 mg/kg/day zoledronic acid | T/C ratio of 0.67 at day 14 | [11] |
| Breast Cancer | Intracardiac | 0.0125 mg/kg zoledronic acid, i.p., twice a week for 4 weeks (metronomic) | Significant reduction of tumor burden | [12] |
Experimental Protocols
Adoptive Vγ9Vδ2 T Cell Therapy in a Renal Cell Carcinoma PDX Model
-
PDX Model Establishment: Tumor tissues from a renal cell carcinoma patient were subcutaneously implanted into immunodeficient mice.
-
Expansion of Vγ9Vδ2 T Cells: Peripheral blood mononuclear cells (PBMCs) from healthy donors were cultured in medium containing zoledronic acid (2.5 μM) and recombinant human IL-2 (200 U/ml) for 7-14 days to expand the Vγ9Vδ2 T cell population.[1]
-
Adoptive Transfer: Expanded Vγ9Vδ2 T cells were adoptively transferred into the tumor-bearing mice. The exact cell number and frequency of administration were not specified in the abstract but a single dose was administered 2-5 days after tumor cell injection in a B-cell lymphoma model.[1]
-
Tumor Growth Monitoring: Tumor volume was measured at regular intervals.
Zoledronic Acid Administration in an Oral Squamous Cell Carcinoma Orthotopic Xenograft Model
-
Xenograft Model Establishment: Luciferase-expressing oral squamous cell carcinoma cells were injected into the perimaxillary subgingiva of nude mice.
-
Treatment Regimen: Mice were treated with 100 μg/kg of zoledronic acid or a vehicle control. The frequency and route of administration were not specified in the abstract.[13]
-
Tumor Growth Monitoring: Tumor growth was monitored by measuring bioluminescence at days 1, 7, 21, and 28 of treatment.[8]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Vγ9Vδ2 T Cell Activation by Phosphoantigens
The activation of Vγ9Vδ2 T cells by phosphoantigens such as BrHPP is a complex process involving the butyrophilin (BTN) family of molecules, particularly BTN3A1.
Caption: Vγ9Vδ2 T cell activation by phosphoantigens.
Experimental Workflow for Adoptive Vγ9Vδ2 T Cell Therapy in a PDX Model
This diagram illustrates the general workflow for evaluating the efficacy of adoptively transferred Vγ9Vδ2 T cells in a patient-derived xenograft model.
References
- 1. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptome Signature of Vγ9Vδ2 T Cells Treated With Phosphoantigens and Notch Inhibitor Reveals Interplay Between TCR and Notch Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromohydrin pyrophosphate-stimulated Vgamma9delta2 T cells expanded ex vivo from patients with poor-prognosis neuroblastoma lyse autologous primary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adoptive transfer of ex vivo expanded Vγ9Vδ2 T cells in combination with zoledronic acid inhibits cancer growth and limits osteolysis in a murine model of osteolytic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective efficacy of zoledronic acid on metastasis in a patient-derived orthotopic xenograph (PDOX) nude-mouse model of human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zoledronic acid inhibits osteosarcoma growth in an orthotopic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Zoledronic acid treatment of 5T2MM-bearing mice inhibits the development of myeloma bone disease: evidence for decreased osteolysis, tumor burden and angiogenesis, and increased survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of zoledronic acid for the elimination of disseminated tumor cells in a clinically relevant, spontaneously metastatic prostate cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Zoledronic acid reduces bone loss and tumor growth in an orthotopic xenograft model of osteolytic oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
BrHPP in Combination with Checkpoint Inhibitors vs. Monotherapy: A Comparative Guide for Researchers
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a combination immunotherapy approach utilizing Bromohydrin Pyrophosphate (BrHPP) with immune checkpoint inhibitors against their respective monotherapies. This document synthesizes preclinical and clinical findings to offer a data-driven perspective for researchers in oncology and immunology.
Introduction: The Rationale for Combination Therapy
The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, characterized by immunosuppressive mechanisms that hinder anti-tumor immune responses. Vγ9Vδ2 T cells, a subset of innate-like T lymphocytes, are potent anti-tumor effectors that can be selectively activated by phosphoantigens like BrHPP. Upon activation, these cells proliferate, produce pro-inflammatory cytokines such as IFN-γ and TNF-α, and directly kill tumor cells.[1] However, the sustained anti-tumor activity of Vγ9Vδ2 T cells can be compromised by the expression of immune checkpoint molecules, such as Programmed cell death protein 1 (PD-1), within the TME, leading to T cell exhaustion.
Immune checkpoint inhibitors (ICIs), particularly those targeting the PD-1/PD-L1 axis, have revolutionized cancer treatment by reinvigorating exhausted T cells.[2][3] The expression of PD-1 on Vγ9Vδ2 T cells within the tumor microenvironment provides a strong rationale for combining BrHPP-mediated T cell activation with checkpoint blockade to overcome this exhaustion and enhance anti-tumor immunity.[4][5] This combination aims to both expand the pool of tumor-targeting Vγ9Vδ2 T cells with BrHPP and sustain their effector function by blocking inhibitory signals with checkpoint inhibitors.
Comparative Efficacy and Mechanism of Action
While direct head-to-head clinical trials comparing BrHPP in combination with a checkpoint inhibitor against each monotherapy are not yet available, a comparison of their mechanisms and data from preclinical studies and separate clinical trials allows for an informed evaluation.
Table 1: Comparison of Therapeutic Mechanisms
| Feature | BrHPP Monotherapy | Checkpoint Inhibitor Monotherapy (Anti-PD-1/PD-L1) | BrHPP + Checkpoint Inhibitor Combination |
| Primary Target | Vγ9Vδ2 T cells | Primarily αβ T cells (and other immune cells expressing PD-1) | Vγ9Vδ2 T cells and αβ T cells |
| Mechanism of Action | Activates and expands Vγ9Vδ2 T cells, promoting a TH1 immune response and direct tumor cell lysis.[1] | Blocks the interaction between PD-1 on T cells and PD-L1 on tumor or other immune cells, reversing T cell exhaustion.[2][3] | Synergistically activates and expands Vγ9Vδ2 T cells while preventing their exhaustion, leading to a more robust and sustained anti-tumor response. |
| Effect on Tumor Microenvironment | Increases infiltration of Vγ9Vδ2 T cells and production of IFN-γ and TNF-α. | Can increase the functionality of existing tumor-infiltrating lymphocytes (TILs). | Expected to significantly increase the number and cytotoxic potential of TILs, including Vγ9Vδ2 T cells, and further enhance pro-inflammatory cytokine production. |
Diagram: Proposed Synergistic Signaling Pathway
Caption: Synergistic action of BrHPP and checkpoint inhibitors on Vγ9Vδ2 T cells.
Preclinical and Clinical Data
BrHPP Monotherapy (with IL-2)
A Phase I study of BrHPP (IPH 1101) in patients with solid tumors demonstrated that BrHPP in combination with low-dose IL-2 was safe and well-tolerated. The treatment induced a potent expansion of Vγ9Vδ2 T lymphocytes.[1][6]
Checkpoint Inhibitor Monotherapy
Numerous clinical trials have demonstrated the efficacy of PD-1/PD-L1 inhibitors in a variety of cancers, leading to durable responses in a subset of patients.[3] However, a significant portion of patients do not respond to monotherapy, highlighting the need for combination strategies.
Vγ9Vδ2 T Cell Therapy with Checkpoint Blockade (Preclinical)
A preclinical study using a B-cell lymphoma model showed that adoptively transferred Vγ9Vδ2 T cells had potent anti-tumor effects.[6] Notably, these therapeutic Vγ9Vδ2 T cells maintained low cell surface expression of PD-1 in vivo.[6] In another study, combining adoptive transfer of human Vγ9Vδ2 T cells with PD-1 checkpoint blockade enhanced the treatment of prostate tumors in a preclinical model.[7] These findings support the hypothesis that checkpoint inhibition can sustain the anti-tumor activity of Vγ9Vδ2 T cells.
Table 2: Expected Comparative Outcomes (Based on Mechanistic Rationale)
| Outcome Measure | BrHPP Monotherapy | Checkpoint Inhibitor Monotherapy | BrHPP + Checkpoint Inhibitor Combination (Projected) |
| Tumor Growth Inhibition | Moderate | Variable, dependent on tumor immunogenicity | High, due to synergistic activation and sustained effector function |
| Overall Survival | Modest improvement | Significant improvement in responders | Potentially significant improvement in a broader patient population |
| Vγ9Vδ2 T Cell Infiltration | Increased | No direct effect | Significantly increased and functionally active |
| αβ T Cell Activation | Indirect, via cytokine production | Direct reversal of exhaustion | Direct and indirect activation |
| Adverse Events | Generally mild (fever, chills)[1][6] | Immune-related adverse events (irAEs) of varying severity | Potential for increased incidence and severity of irAEs |
Experimental Protocols
The following protocols outline the methodologies that would be employed in a preclinical study to compare the efficacy of BrHPP and checkpoint inhibitor combination therapy versus monotherapies.
In Vivo Murine Tumor Model
-
Cell Line and Animal Model: A syngeneic tumor model (e.g., MC38 colon adenocarcinoma in C57BL/6 mice) would be utilized to ensure a competent immune system.
-
Tumor Inoculation: 5 x 10^5 MC38 cells would be subcutaneously injected into the flank of the mice.[8]
-
Treatment Groups: Mice would be randomized into four groups: (1) Vehicle control (PBS), (2) BrHPP monotherapy, (3) Anti-PD-1 monotherapy (isotype control for BrHPP group), and (4) BrHPP + Anti-PD-1 combination therapy.
-
Dosing Regimen:
-
BrHPP would be administered intraperitoneally (i.p.) at a specified dose based on previous studies.
-
Anti-PD-1 antibody (e.g., clone RMP1-14) would be administered i.p. at a dose of 200 µg per mouse every 3-4 days, a common regimen in preclinical studies.[8]
-
-
Efficacy Readouts:
-
Tumor volume would be measured every 2-3 days using calipers.[8]
-
Overall survival would be monitored.
-
At the study endpoint, tumors and spleens would be harvested for immunological analysis.
-
Diagram: Experimental Workflow
Caption: Workflow for a preclinical comparison study.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Digestion: Harvested tumors would be mechanically and enzymatically digested to create a single-cell suspension.[9]
-
Cell Staining: The single-cell suspension would be stained with a panel of fluorescently-labeled antibodies to identify different immune cell populations. A typical panel would include markers for:
-
General T cells (CD3, CD4, CD8)
-
Vγ9Vδ2 T cells (TCRγδ, Vδ2)
-
Exhaustion markers (PD-1, TIM-3, LAG-3)
-
Activation markers (CD69, Granzyme B, IFN-γ)
-
-
Data Acquisition and Analysis: Stained cells would be analyzed on a multi-color flow cytometer. Gating strategies would be used to quantify the percentage and activation status of different T cell subsets within the tumor.[10]
Conclusion and Future Directions
The combination of BrHPP and checkpoint inhibitors represents a promising strategy to enhance anti-tumor immunity. By activating and expanding a potent population of Vγ9Vδ2 T cells while simultaneously preventing their exhaustion within the tumor microenvironment, this combination therapy has the potential to be more effective than either agent alone.
Future research should focus on conducting preclinical studies that directly compare the combination therapy to the respective monotherapies to generate quantitative data on synergy. Furthermore, clinical trials are warranted to evaluate the safety and efficacy of this combination in patients with various malignancies. Biomarker studies will also be crucial to identify patient populations most likely to benefit from this novel immunotherapeutic approach.
References
- 1. Emerging Challenges of Preclinical Models of Anti-tumor Immunotherapeutic Strategies Utilizing Vγ9Vδ2 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Frontiers | PD-1 Immune Checkpoint Blockade and PSGL-1 Inhibition Synergize to Reinvigorate Exhausted T Cells [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. γδ T cells and the PD-1/PD-L1 axis: a love–hate relationship in the tumor microenvironment | springermedizin.de [springermedizin.de]
- 6. Adoptively transferred Vγ9Vδ2 T cells show potent antitumor effects in a preclinical B cell lymphomagenesis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ichor.bio [ichor.bio]
- 9. crownbio.com [crownbio.com]
- 10. Frontiers | Flow cytometry quantification of tumor-infiltrating lymphocytes to predict the survival of patients with diffuse large B-cell lymphoma [frontiersin.org]
A Head-to-Head Comparison of BrHPP-Based Immunotherapy and CAR-T Therapy
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, two powerful strategies have emerged with the potential to revolutionize patient outcomes: BrHPP-based immunotherapy, which harnesses the innate anti-tumor activity of Vγ9Vδ2 T cells, and Chimeric Antigen Receptor (CAR)-T therapy, a paradigm of personalized medicine that engineers a patient's own T cells to target their cancer. This guide provides an objective, data-driven comparison of these two innovative therapeutic modalities, offering insights into their mechanisms of action, clinical performance, and the experimental methodologies used to evaluate their efficacy.
At a Glance: Key Differences and Similarities
| Feature | BrHPP-Based Immunotherapy | CAR-T Therapy |
| Primary Effector Cell | Vγ9Vδ2 T cells (a subset of γδ T cells) | Genetically modified αβ T cells |
| Mechanism of Action | Activation of endogenous Vγ9Vδ2 T cells using the synthetic phosphoantigen BrHPP, often with IL-2 for expansion. These cells recognize stress-induced ligands on a wide range of tumor cells in an MHC-independent manner. | T cells are extracted from the patient, genetically engineered to express a Chimeric Antigen Receptor (CAR) that recognizes a specific tumor antigen, expanded ex vivo, and re-infused. |
| Tumor Recognition | Broad recognition of various tumor types through the Vγ9Vδ2 T cell receptor (TCR) and other receptors that bind to stress-induced molecules on cancer cells.[1] | Highly specific recognition of a single, pre-defined tumor-associated antigen on the cancer cell surface. |
| Manufacturing Process | Simpler, "off-the-shelf" potential with a synthetic small molecule (BrHPP). May involve ex vivo expansion of Vγ9Vδ2 T cells in some protocols.[2] | Complex and personalized ex vivo manufacturing process for each patient, involving cell collection, genetic modification, and expansion.[3][4] |
| Clinical Status | Primarily in early to mid-stage clinical trials for both solid and hematological malignancies.[1][5][6][7] | FDA-approved for several hematological malignancies, with numerous ongoing trials for solid tumors.[8][9][10][11] |
| Key Advantages | - Broad applicability across multiple tumor types.- Potential for "off-the-shelf" use.- Lower manufacturing complexity and cost.- Reduced risk of certain toxicities like on-target, off-tumor effects due to broader but less specific targeting. | - High specificity leading to potent anti-tumor activity.- Proven efficacy with high remission rates in certain hematological cancers.- "Living drug" that can persist and provide long-term surveillance. |
| Key Challenges | - Ensuring potent and sustained activation and expansion of Vγ9Vδ2 T cells in vivo.- Overcoming the immunosuppressive tumor microenvironment.- Limited clinical data compared to CAR-T therapy. | - Antigen escape, where tumor cells lose the target antigen.- Significant toxicities, including Cytokine Release Syndrome (CRS) and neurotoxicity.- High cost and complex manufacturing logistics.- Limited efficacy in solid tumors to date.[8][11][12][13] |
Mechanism of Action and Signaling Pathways
BrHPP-Based Immunotherapy: Activating Innate Anti-Tumor T Cells
BrHPP (bromohydrin pyrophosphate) is a synthetic phosphoantigen that potently activates Vγ9Vδ2 T cells.[1] This activation is dependent on the T cell receptor (TCR) and often involves the butyrophilin 3A1 (BTN3A1) molecule on antigen-presenting cells or tumor cells. The signaling cascade downstream of the Vγ9Vδ2 TCR shares similarities with conventional αβ TCR signaling, leading to T cell proliferation, cytokine production, and cytotoxic activity against a broad range of tumor cells.[14]
CAR-T Therapy: Engineered Precision in Tumor Targeting
CAR-T therapy involves the genetic modification of a patient's T cells to express a chimeric antigen receptor. This synthetic receptor is composed of an extracellular antigen-binding domain (typically a single-chain variable fragment, scFv, from an antibody), a hinge and transmembrane domain, and an intracellular signaling domain. The intracellular domain contains the CD3ζ signaling chain, which is the primary activation domain, along with one or more co-stimulatory domains (e.g., CD28, 4-1BB) that enhance T cell proliferation, survival, and cytokine production. When the CAR binds to its specific antigen on a tumor cell, it triggers a potent and targeted anti-tumor response.
Clinical Performance: A Comparative Overview
Direct head-to-head clinical trials comparing BrHPP-based immunotherapy and CAR-T therapy are not yet available. The following tables summarize representative clinical trial data for each modality in solid tumors. It is important to note that these are from separate studies with different patient populations and trial designs, so direct comparisons should be made with caution.
BrHPP-Based Immunotherapy in Solid Tumors (Phase I)
| Trial Identifier | Cancer Type | Number of Patients | Treatment Regimen | Key Efficacy Results | Key Safety Findings |
| IPH1101 (NCT not specified)[1][6][7] | Various Advanced Solid Tumors | 28 | IPH1101 (BrHPP) infusion +/- low-dose IL-2 | - Potent γδ T lymphocyte expansion with IL-2 co-administration.- Disease stabilization observed in some patients. | - Generally well-tolerated at lower doses.- Dose-limiting toxicities at 1800 mg/m² included Grade 3 fever and hypotension (cytokine release syndrome).- Most frequent adverse events were mild fever, chills, and abdominal pain. |
CAR-T Therapy in Solid Tumors (Representative Phase I/II Trials)
| Target Antigen | Cancer Type | Number of Patients | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Key Safety Findings |
| Claudin18.2 (satri-cel)[9] | Gastrointestinal Cancers | 98 | 38.8% | 91.8% | No dose-limiting toxicities or treatment-related deaths reported. |
| GD2[10] | Relapsed/Refractory High-Risk Neuroblastoma | 27 | 33% (Complete Response) | Not Reported | Not detailed in the provided search results. |
| HER2[10] | Advanced Sarcoma | 14 | 50% experienced clinical benefit (1 CR) | Not Reported | 9 of 12 patients had Grade 1-2 Cytokine Release Syndrome. |
| GUCY2C[10] | Metastatic Colorectal Cancer | 19 | 26.3% | 73.7% | Not detailed in the provided search results. |
Experimental Protocols
Cytotoxicity Assay: 51Cr (Chromium) Release Assay
This assay is a gold standard for measuring cell-mediated cytotoxicity.
Objective: To quantify the ability of effector cells (Vγ9Vδ2 T cells or CAR-T cells) to lyse target tumor cells.
Principle: Target tumor cells are labeled with radioactive 51Cr. When the effector cells lyse the target cells, 51Cr is released into the cell culture supernatant. The amount of radioactivity in the supernatant is proportional to the number of target cells killed.
Detailed Methodology:
-
Target Cell Labeling:
-
Harvest target tumor cells and wash them in culture medium.
-
Resuspend the cells at a concentration of 1 x 107 cells/mL in culture medium.
-
Add 100 µCi of 51Cr (as sodium chromate) per 1 x 107 cells.
-
Incubate for 1-2 hours at 37°C in a humidified CO2 incubator, with occasional mixing.
-
Wash the labeled target cells three times with a large volume of culture medium to remove unincorporated 51Cr.
-
Resuspend the cells at a final concentration of 1 x 105 cells/mL.
-
-
Co-culture:
-
Plate 100 µL of the labeled target cells (1 x 104 cells) into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of the effector cells (BrHPP-activated Vγ9Vδ2 T cells or CAR-T cells) to achieve various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Add 100 µL of the effector cell suspension to the wells containing the target cells.
-
Set up control wells:
-
Spontaneous Release: Target cells with 100 µL of medium only.
-
Maximum Release: Target cells with 100 µL of medium containing 1-2% Triton X-100 to lyse all cells.
-
-
-
Incubation and Supernatant Collection:
-
Centrifuge the plate at a low speed (e.g., 200 x g) for 3 minutes to pellet the cells.
-
Incubate the plate for 4-6 hours at 37°C in a humidified CO2 incubator.
-
After incubation, centrifuge the plate again to pellet the cells.
-
Carefully collect a defined volume (e.g., 50-100 µL) of the supernatant from each well.
-
-
Measurement and Calculation:
-
Measure the radioactivity (counts per minute, CPM) of the collected supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Cytokine Release Assay: Multiplex Immunoassay (e.g., Luminex)
This assay allows for the simultaneous measurement of multiple cytokines in a single sample.
Objective: To quantify the profile of cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6) released by effector T cells upon stimulation with target tumor cells.
Principle: This assay uses color-coded beads, each coated with a specific antibody that captures a particular cytokine. A second, biotinylated detection antibody and a fluorescently labeled streptavidin reporter are used to create a sandwich immunoassay on the surface of each bead. A flow cytometer-based instrument is then used to identify the bead (and thus the cytokine) and quantify the amount of bound cytokine.
Detailed Methodology:
-
Sample Preparation:
-
Co-culture effector cells (BrHPP-activated Vγ9Vδ2 T cells or CAR-T cells) with target tumor cells at a specified E:T ratio for a defined period (e.g., 24-48 hours).
-
Centrifuge the culture plate to pellet the cells.
-
Collect the cell-free supernatant for analysis. Store at -80°C if not used immediately.
-
-
Assay Procedure (based on a typical commercial kit):
-
Prepare the multiplex bead solution by vortexing and sonicating.
-
Add the bead solution to each well of a 96-well filter plate.
-
Wash the beads with the provided wash buffer using a vacuum manifold.
-
Add standards (for generating a standard curve) and samples (cell culture supernatants) to the appropriate wells.
-
Incubate the plate on a shaker for a specified time (e.g., 1-2 hours) at room temperature, protected from light.
-
Wash the beads to remove unbound material.
-
Add the detection antibody cocktail to each well.
-
Incubate on a shaker for a specified time (e.g., 30-60 minutes) at room temperature.
-
Wash the beads.
-
Add streptavidin-phycoerythrin (SAPE) to each well.
-
Incubate on a shaker for a specified time (e.g., 15-30 minutes) at room temperature.
-
Wash the beads.
-
Resuspend the beads in wash buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the data using a Luminex or similar multiplex assay instrument.
-
Use the instrument's software to analyze the median fluorescence intensity (MFI) for each bead set in each well.
-
Generate a standard curve for each cytokine using the MFI values of the standards.
-
Calculate the concentration of each cytokine in the unknown samples by interpolating their MFI values from the respective standard curves.
-
Experimental Workflow and Logical Relationships
General Workflow for Preclinical Evaluation of Immunotherapies
Conclusion
BrHPP-based immunotherapy and CAR-T therapy represent two distinct but powerful approaches to cancer treatment. BrHPP therapy offers the potential for a broadly applicable, "off-the-shelf" treatment by activating a patient's innate Vγ9Vδ2 T cells against a wide range of tumors. In contrast, CAR-T therapy is a highly personalized and potent treatment that has demonstrated remarkable success in specific hematological malignancies by engineering T cells to recognize a single tumor antigen.
The choice between these therapies, or their potential combination, will depend on the specific clinical context, including the tumor type, antigen expression, and the overall health of the patient. While CAR-T therapy is more clinically advanced for certain cancers, the logistical and financial challenges associated with its personalized nature are significant. BrHPP-based immunotherapy, with its simpler manufacturing and broader applicability, holds considerable promise, particularly for solid tumors, although further clinical data are needed to fully establish its efficacy.
Future research will likely focus on enhancing the efficacy and safety of both approaches. For BrHPP therapy, this may involve combination strategies to overcome the immunosuppressive tumor microenvironment. For CAR-T therapy, efforts are underway to address antigen escape, improve efficacy in solid tumors, and manage toxicities. The continued development and comparative evaluation of these and other immunotherapies will undoubtedly shape the future of cancer treatment.
References
- 1. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-stimulated Vgamma9delta2 T cells expanded ex vivo from patients with poor-prognosis neuroblastoma lyse autologous primary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. In vivo CAR-T cell therapy: New breakthroughs for cell-based tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Current Advances in γδ T Cell-Based Tumor Immunotherapy [frontiersin.org]
- 6. Phase I study of this compound (BrHPP, IPH 1101), a Vgamma9Vdelta2 T lymphocyte agonist in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. mdpi.com [mdpi.com]
- 9. onclive.com [onclive.com]
- 10. Advancements and challenges in CAR-T cell therapy for solid tumors: A comprehensive review of antigen targets, strategies, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The current landscape of CAR T-cell therapy for solid tumors: Mechanisms, research progress, challenges, and counterstrategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beyond CAR T cells: Engineered Vγ9Vδ2 T cells to fight solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CAR-T cell therapy in solid tumors | Stanford Cancer Institute [med.stanford.edu]
- 14. Vγ9Vδ2 T cell-based immunotherapy in hematological malignancies: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Bromohydrin pyrophosphate
This document provides crucial safety and logistical information for the handling and disposal of Bromohydrin pyrophosphate. The following procedures are based on best practices for handling pyrophosphates and brominated organic compounds in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal and environmental safety.
I. Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is warranted. The following table summarizes the recommended levels of personal protective equipment based on the potential hazards associated with pyrophosphates and organobromine compounds.
| Protection Level | Equipment | When to Use |
| Level D (Minimum) | - Chemical-resistant gloves (Nitrile, Neoprene)[1][2] - Standard safety glasses with side shields[3] - Laboratory coat[1] - Closed-toe shoes[1] | For handling low volumes of dilute aqueous solutions in a well-ventilated area. |
| Level C | - Full-face air-purifying respirator[3] - Chemical-resistant gloves (inner and outer)[3][4] - Chemical-resistant clothing or coveralls[4][5] - Hard hat[3] - Chemical-resistant outer boots[3] | When there is a known risk of aerosol or dust generation and the concentration is known. |
| Level B | - Positive-pressure, full face-piece self-contained breathing apparatus (SCBA)[3][4] - Hooded chemical-resistant clothing[3] - Chemical-resistant gloves (inner and outer)[3][4] - Chemical-resistant boots (outer, steel toe and shank)[4] | For situations with a high potential for inhalation exposure or when the concentration of airborne contaminants is unknown. |
Note: For most laboratory-scale operations involving this compound in solution, Level D with the addition of a face shield and work in a certified chemical fume hood is a prudent minimum.
II. Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Pre-Handling:
- Consult the most current general safety guidelines for handling pyrophosphates.
- Ensure a certified chemical fume hood is operational.
- Verify the location and functionality of the nearest safety shower and eyewash station.
- Prepare all necessary equipment and reagents before handling the compound.
- Don the appropriate PPE as outlined in the table above.
2. Handling this compound:
- All handling of solid this compound or concentrated solutions should be performed within a chemical fume hood.
- Avoid the generation of dust or aerosols.
- Use compatible labware (e.g., glass, polypropylene).
- Keep containers tightly closed when not in use.[6][7]
- This compound is stable in aqueous solutions and can be stored at -20°C.[8]
3. Post-Handling:
- Decontaminate the work area with an appropriate cleaning agent.
- Remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.
- Wash hands thoroughly with soap and water after handling the compound.
III. Emergency Procedures
| Exposure Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10][11] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[6][9] If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Chemical Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact the institution's environmental health and safety department.[10] |
IV. Disposal Plan
-
All waste containing this compound should be considered hazardous.
-
Collect all liquid and solid waste in clearly labeled, sealed, and compatible containers.
-
Dispose of the hazardous waste through your institution's designated chemical waste disposal program. Do not dispose of it down the drain.[7]
V. Experimental Workflow and Logic Diagrams
The following diagrams illustrate the key workflows for safely handling this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. epa.gov [epa.gov]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 11. uwaterloo.ca [uwaterloo.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
